4-Methylmorpholine N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-4-oxidomorpholin-4-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTLOKWAGJYHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029287 | |
| Record name | 4-Methylmorpholine 4-oxide | |
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Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White hygroscopic solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Morpholine, 4-methyl-, 4-oxide | |
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| Record name | 4-Methylmorpholine 4-oxide | |
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CAS No. |
7529-22-8 | |
| Record name | N-methylmorpholine N-oxide | |
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| Record name | Methyl morpholine oxide | |
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| Record name | 4-Methylmorpholine 4-oxide | |
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| Record name | 4-Methylmorpholine 4-oxide | |
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| Record name | Morpholine, 4-methyl-, 4-oxide | |
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| Record name | 4-methylmorpholine 4-oxide, monohydrate | |
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| Record name | METHYL MORPHOLINE OXIDE | |
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Foundational & Exploratory
Synthesis Pathways for 4-Methylmorpholine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Methylmorpholine N-oxide (NMMO), a versatile tertiary amine oxide with significant applications as a solvent and an oxidant in organic synthesis. This document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to enhance understanding.
Introduction to this compound (NMMO)
This compound, also known as N-methylmorpholine N-oxide (NMMO), is a heterocyclic amine oxide. It is a crystalline solid at room temperature, highly soluble in polar solvents, and is commercially available as both an anhydrous compound and a monohydrate. NMMO is widely recognized for its exceptional ability to dissolve cellulose (B213188), forming the basis of the Lyocell process for producing regenerated cellulose fibers.[1] In the realm of organic synthesis, NMMO serves as a co-oxidant, particularly in reactions involving osmium tetroxide and other transition metals, for processes such as the dihydroxylation of olefins.[1][2]
The synthesis of NMMO primarily involves the oxidation of its precursor, N-methylmorpholine (NMM). Several methods have been developed to achieve this transformation, with the most prevalent being the use of hydrogen peroxide as the oxidant. Variations of this method include uncatalyzed and catalyzed approaches, with the latter employing catalysts such as nano metal oxides to improve reaction efficiency and yield.[3] Alternative, though less commonly detailed in the literature, methods include the use of persulfates and a molecular oxygen-aldehyde system.[4][5]
Core Synthesis Pathways
The synthesis of NMMO is predominantly achieved through the oxidation of N-methylmorpholine. The primary pathways are categorized by the choice of oxidant and catalyst.
Hydrogen Peroxide (H₂O₂) Oxidation
The oxidation of NMM with hydrogen peroxide is the most mature and widely documented method for NMMO synthesis.[3] This pathway can be performed with or without a catalyst.
In this direct approach, an aqueous solution of N-methylmorpholine is treated with hydrogen peroxide. The reaction temperature is a critical parameter and is typically maintained between 60 and 100°C.
To enhance the reaction rate, lower the reaction temperature, and improve the yield and purity of NMMO, various catalysts have been employed. Notably, nano metal oxides have shown significant promise.
-
Nano Zinc Oxide (ZnO) Catalysis: The use of nano ZnO as a catalyst allows for the efficient oxidation of NMM to NMMO at temperatures as low as 30-45°C, with reported yields exceeding 89%.[3]
-
Nano Titanium Dioxide (TiO₂) Catalysis: Similar to nano ZnO, nano TiO₂ has been demonstrated to be an effective catalyst, enabling high yields of NMMO at around 40°C.[6]
Persulfate Oxidation
Another method for the synthesis of NMMO involves the use of persulfates, such as ammonium (B1175870) persulfate or sodium persulfate, as the oxidizing agent. This reaction is typically conducted at room temperature and often under alkaline conditions.[5]
Molecular Oxygen-Aldehyde Catalytic Oxidation
This system represents a more advanced approach that aims to mitigate the risks associated with high concentrations of peroxides.[4] In this method, molecular oxygen is the primary oxidant, and an aldehyde is used as a co-oxidant in the presence of a catalyst. This system maintains a low concentration of peroxides throughout the reaction.[4] However, this method may require specialized reaction equipment.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the various synthesis pathways of NMMO, allowing for a clear comparison of reaction conditions and yields.
Table 1: Hydrogen Peroxide Oxidation Methods for NMMO Synthesis
| Method | Catalyst | NMM to H₂O₂ Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Uncatalyzed | None | 1:0.75 to 1:0.9 | 70-75 | 4-6 | Not Specified | |
| Nano ZnO Catalyzed | Nano ZnO | Varies | 39.5-40.5 | 0.1-4 | up to 94% | [3] |
| Nano TiO₂ Catalyzed | Nano TiO₂ | Varies | 39-40 | 0.1-4 | up to 90% | [6] |
Table 2: Alternative Oxidation Methods for NMMO Synthesis
| Method | Oxidant | Catalyst | Temperature (°C) | Key Conditions | Yield (%) | Reference(s) |
| Persulfate Oxidation | (NH₄)₂S₂O₈ or Na₂S₂O₈ | None | Room Temperature | Alkaline conditions | Not Specified | [5] |
| Molecular Oxygen-Aldehyde | Molecular Oxygen | Metal Complex | Not Specified | Aldehyde co-oxidant | Not Specified | [4] |
Experimental Protocols
This section provides detailed methodologies for the key synthesis pathways of NMMO.
Protocol for Uncatalyzed Hydrogen Peroxide Oxidation
This protocol is based on the general principles of reacting N-methylmorpholine with hydrogen peroxide.
Materials:
-
N-methylmorpholine (NMM)
-
Hydrogen peroxide (30-50% aqueous solution)
-
Water
-
Round-bottom flask equipped with a stirrer, dropping funnel, and condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of N-methylmorpholine.
-
Heat the solution to the desired reaction temperature (e.g., 70-75°C) with constant stirring.
-
Slowly add the hydrogen peroxide solution to the reaction mixture through the dropping funnel over a period of several hours.
-
After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 4-6 hours to ensure the completion of the reaction.
-
After the reaction, allow the mixture to cool to room temperature.
-
Remove the excess water and any unreacted N-methylmorpholine by vacuum distillation using a rotary evaporator.
-
The resulting product is a concentrated aqueous solution of NMMO. Further purification can be achieved by crystallization or column chromatography if required.
Protocol for Nano Zinc Oxide Catalyzed Hydrogen Peroxide Oxidation
This protocol is adapted from a patented method demonstrating high yields at lower temperatures.[3]
Materials:
-
N-methylmorpholine (NMM) solution
-
Nano zinc oxide (ZnO)
-
Hydrogen peroxide (30% aqueous solution)
-
Round-bottom flask with a stirrer and dropping funnel
-
Water bath or heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Add a specific amount of nano zinc oxide to the N-methylmorpholine solution in a round-bottom flask.
-
Stir the mixture for a period (e.g., 20-50 minutes) to ensure uniform dispersion of the catalyst.[3]
-
At a controlled rate (e.g., 0.3-0.9 mL/min), add the 30% hydrogen peroxide solution dropwise to the mixture.[3]
-
After the addition is complete, raise the temperature of the reaction mixture to 30-45°C and maintain it for a specified duration (e.g., 0.1-4 hours).[3]
-
Upon completion of the reaction, filter the solution to remove the nano ZnO catalyst.
-
Distill the filtrate under reduced pressure using a rotary evaporator to remove water and obtain the NMMO product. The NMMO content and yield can be determined by liquid chromatography.[3]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways and a general experimental workflow for NMMO production.
Synthesis Pathway Diagrams
Experimental Workflow Diagram
Conclusion
The synthesis of this compound is a critical process for its various industrial and laboratory applications. The oxidation of N-methylmorpholine with hydrogen peroxide stands out as the most established and versatile method, offering both uncatalyzed and highly efficient catalyzed routes. The use of nano metal oxide catalysts, such as ZnO and TiO₂, provides significant advantages in terms of milder reaction conditions and improved yields. While alternative methods involving persulfates and molecular oxygen exist, they are less detailed in the current body of scientific literature. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key synthesis pathways for NMMO, supported by comparative data and detailed experimental protocols to aid in their research and development endeavors.
References
- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. CN110283145B - Preparation method of N-methylmorpholine-N-oxide - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]
- 6. CN110483443B - Optimized preparation method of N-methylmorpholine-N-oxide - Google Patents [patents.google.com]
4-Methylmorpholine N-oxide (NMO): A Comprehensive Technical Guide
CAS Number: 7529-22-8
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Methylmorpholine N-oxide (NMO), a versatile heterocyclic amine oxide. This document details its physicochemical properties, synthesis methodologies, key applications in organic synthesis and industrial processes, and essential safety information. Experimental protocols for its synthesis and major applications are provided, along with graphical representations of key processes to facilitate understanding.
Physicochemical Properties
This compound is a highly polar organic compound that finds use as a co-oxidant and a solvent.[1] It is commercially available as an anhydrous solid, a monohydrate, or as an aqueous solution.[1] The anhydrous form is a white to off-white crystalline solid.[2] It is hygroscopic and soluble in water and other polar organic solvents.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | |
| Molecular Weight | 117.15 g/mol | |
| Melting Point | 180-184 °C (anhydrous) | [4] |
| 72-81 °C (monohydrate) | [5] | |
| Boiling Point | 118-119 °C | [4][6] |
| Density | 1.14 g/cm³ | [6] |
| Flash Point | 118-119 °C | [4][6] |
| Vapor Pressure | 1.41 hPa at 20 °C | [4] |
| pKa | 4.93 ± 0.20 (Predicted) | [4] |
| logP | -1.2 at 25 °C | [4] |
| Solubility | Soluble in water, methanol, ethanol, acetone, ethers, and dimethylsulfoxide. | [4][6] |
| Appearance | White to off-white crystalline solid. | [2] |
Synthesis of this compound
The most common method for the synthesis of NMO is the oxidation of N-methylmorpholine (NMM). Various oxidizing agents can be employed, with hydrogen peroxide being a prevalent choice in industrial applications.[2]
Experimental Protocol: Oxidation of N-Methylmorpholine with Hydrogen Peroxide
This protocol is based on a common laboratory-scale synthesis.
Reagents:
-
N-Methylmorpholine (NMM)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Activated Carbon
-
Celite
Equipment:
-
Round-bottom flask
-
Oil bath
-
Dropping funnel
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N-methylmorpholine.[7]
-
Immerse the flask in an oil bath maintained at 75 °C.[7]
-
Slowly add 30% aqueous hydrogen peroxide dropwise over a period of 2.5 hours.[7] Caution: The addition should be slow to prevent overheating.
-
Stir the mixture at 75 °C for 20 hours, or until a peroxide test (e.g., with potassium iodide paper) is negative.[7]
-
Cool the reaction mixture to 50 °C.[7]
-
Add a slurry of methanol, activated carbon, and Celite to the flask and stir for 1 hour.[7]
-
Filter the mixture and wash the filter cake with methanol.[7]
-
The filtrate can be concentrated under reduced pressure to yield the product. For the isolation of the monohydrate, specific crystallization conditions are required.[7]
References
- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]
- 4. This compound | 7529-22-8 [chemicalbook.com]
- 5. 7529-22-8 this compound AKSci J98773 [aksci.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to N-Methylmorpholine N-oxide (NMMO): Monohydrate vs. Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
N-Methylmorpholine N-oxide (NMMO), a heterocyclic amine oxide, is a versatile compound with significant applications across various scientific disciplines. It is commercially available in two primary forms: NMMO monohydrate (NMMO·H₂O) and anhydrous NMMO. Understanding the distinct properties and applications of each form is crucial for their effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the differences between NMMO monohydrate and its anhydrous counterpart, focusing on their physicochemical properties, primary applications, and the experimental protocols for their characterization and preparation.
Physicochemical Properties: A Comparative Analysis
The presence of a water molecule in the crystal lattice of NMMO monohydrate significantly influences its physical and chemical characteristics compared to the anhydrous form. A summary of their key properties is presented in the table below.
| Property | NMMO Monohydrate (C₅H₁₁NO₂·H₂O) | Anhydrous NMMO (C₅H₁₁NO₂) |
| Molar Mass | 135.16 g/mol | 117.15 g/mol [1] |
| Melting Point | 70-76 °C[2][3] | 180-184 °C[1][4] |
| Appearance | White crystalline solid | Crystalline solid |
| Solubility | Highly soluble in polar solvents, especially water[5] | Soluble in polar solvents |
| Hygroscopicity | High | High |
Crystal Structure:
The crystal structures of both forms have been elucidated, revealing distinct arrangements. In the anhydrous form, the NMMO molecules are packed in a more compact manner. The monohydrate, however, features a crystal lattice where water molecules are integrated, forming hydrogen bonds with the N-oxide group of the NMMO molecule. This hydrogen bonding network is a key factor in its lower melting point and its efficacy as a cellulose (B213188) solvent.
Core Applications and Mechanisms of Action
The distinct properties of NMMO monohydrate and anhydrous NMMO dictate their primary areas of application.
Cellulose Dissolution: The Role of NMMO Monohydrate
NMMO monohydrate is a cornerstone of the Lyocell process, an environmentally friendly method for producing regenerated cellulose fibers.[6][7] Its remarkable ability to dissolve cellulose stems from the potent hydrogen-bonding capabilities of the N-oxide group.[8]
Mechanism of Cellulose Dissolution:
Cellulose is notoriously insoluble due to its extensive network of intra- and intermolecular hydrogen bonds. The dissolution process in NMMO monohydrate can be visualized as a multi-step interaction:
-
Swelling: The NMMO monohydrate penetrates the amorphous regions of the cellulose structure, causing it to swell.
-
Disruption of Hydrogen Bonds: The oxygen atom of the N-oxide group in NMMO acts as a strong hydrogen bond acceptor, disrupting the existing hydrogen bonds between cellulose chains.[8]
-
Formation of New Hydrogen Bonds: New, stronger hydrogen bonds are formed between the hydroxyl groups of cellulose and the N-oxide group of NMMO.
-
Solvation: This process leads to the separation of individual cellulose chains and their solvation by NMMO molecules, resulting in a homogenous solution.[9]
The presence of water in the monohydrate is crucial for this process, as it plasticizes the system and facilitates the penetration of NMMO into the cellulose structure. Anhydrous NMMO is less effective in dissolving cellulose directly.
Co-oxidant in Organic Synthesis
Both anhydrous and monohydrate forms of NMMO serve as important co-oxidants in a variety of organic reactions, most notably in transition metal-catalyzed oxidations.[1][7] NMMO regenerates the active, higher oxidation state of the metal catalyst, allowing it to be used in catalytic amounts.
Sharpless Asymmetric Dihydroxylation:
In the Sharpless asymmetric dihydroxylation, NMMO is used to reoxidize the osmium(VI) species back to the catalytically active osmium(VIII) tetroxide.[7][10] This allows for the use of catalytic quantities of the toxic and expensive osmium tetroxide.
References
- 1. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Molecular mechanism of cellulose dissolution in N-methyl morpholine-N-oxide: A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. grokipedia.com [grokipedia.com]
The Role of 4-Methylmorpholine N-oxide as a Co-oxidant in Modern Organic Chemistry: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Methylmorpholine N-oxide (NMO) is a versatile and widely utilized heterocyclic amine oxide that plays a crucial role as a terminal co-oxidant in a variety of transition metal-catalyzed oxidation reactions.[1][2] Its primary function is to regenerate the active catalytic oxidant in situ, allowing for the use of expensive, toxic, or otherwise sensitive primary oxidants in only catalytic amounts.[1][3][4] This guide provides an in-depth technical overview of the function and application of NMO in two of the most significant transformations in modern organic synthesis: the Sharpless Asymmetric Dihydroxylation and the Ley-Griffith oxidation. This document details the reaction mechanisms, presents quantitative data, provides experimental protocols, and visualizes the catalytic cycles and workflows.
Introduction to this compound (NMO)
N-Methylmorpholine N-oxide (NMO) is an organic compound commercially available as both an anhydrous solid and a stable monohydrate.[1] It is soluble in polar solvents, particularly water.[4][5] In the realm of organic chemistry, NMO is not typically the primary oxidizing agent but serves as a stoichiometric secondary oxidant.[1][3][4] Its purpose is to re-oxidize a metal catalyst after it has been reduced by the substrate in the course of a reaction. This catalytic approach offers significant advantages, most notably in reducing the required quantities of highly toxic and expensive metal oxidants like osmium tetroxide (OsO₄).[6][7][8]
The two most prominent applications of NMO as a co-oxidant are:
-
Sharpless Asymmetric Dihydroxylation: For the enantioselective synthesis of vicinal diols from alkenes.[1][9]
-
Ley-Griffith Oxidation: For the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using tetrapropylammonium (B79313) perruthenate (TPAP).[1][10][11]
The Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[12] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand.[9] NMO plays a critical role as the stoichiometric co-oxidant, regenerating the active Os(VIII) species from the reduced Os(VI) form.[6][9]
Catalytic Cycle and Mechanism
The reaction mechanism begins with the formation of a complex between the chiral ligand and osmium tetroxide.[6][7] This complex then undergoes a [3+2]-cycloaddition with the alkene substrate to form a cyclic osmate ester intermediate.[6][7] Hydrolysis of this intermediate liberates the chiral diol product and the reduced osmium(VI) species.[6] NMO then re-oxidizes the Os(VI) back to Os(VIII), allowing the catalytic cycle to continue.[6]
Quantitative Data for Sharpless AD
The enantioselectivity of the reaction is controlled by the choice of the chiral ligand, which is commercially available in pre-packaged mixtures known as AD-mix-α and AD-mix-β.[6][12]
| Substrate | Product | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | AD-mix-α | >95 | >99 |
| 1-Decene | (R)-1,2-Decanediol | AD-mix-α | 94 | 97 |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | AD-mix-β | 85 | 97 |
| α-Methylstyrene | (S)-2-Phenyl-1,2-propanediol | AD-mix-β | 90 | 94 |
Note: Yields and ee values are representative and can vary based on specific reaction conditions.
Detailed Experimental Protocol
The following is a general procedure for the asymmetric dihydroxylation of an alkene.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (B103910) (5 mL) and water (5 mL). Stir the mixture at room temperature until homogeneous.
-
Add AD-mix: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, approx. 1.4 g per 1 mmol of alkene). Stir until the solids are dissolved. The mixture will turn yellow-green.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the alkene (1 mmol) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g) and warm the mixture to room temperature. Stir for 1 hour.
-
Extraction: Add ethyl acetate (B1210297) (10 mL) and stir. The phases will separate. If an emulsion forms, add a small amount of brine. Separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.[8]
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.[8]
The Ley-Griffith (TPAP) Oxidation
The Ley-Griffith oxidation is a mild and selective method for converting primary alcohols to aldehydes and secondary alcohols to ketones.[10][11] The reaction utilizes a catalytic amount of tetrapropylammonium perruthenate (TPAP), a soluble and air-stable Ru(VII) salt.[10][13] NMO is employed as the stoichiometric co-oxidant to regenerate the active TPAP catalyst.[10][14] A key advantage of this method is its high functional group tolerance and the avoidance of over-oxidation of primary alcohols to carboxylic acids.[15][16]
Catalytic Cycle and Mechanism
The proposed mechanism involves the oxidation of the alcohol by the Ru(VII) species to form the corresponding carbonyl compound and a reduced Ru(V) species.[13][14] NMO then re-oxidizes the Ru(V) back to the active Ru(VII) state, completing the catalytic cycle.[10][14] The reaction is often carried out in the presence of molecular sieves to remove the water produced, which can otherwise hinder the reaction.[5][15]
Quantitative Data for Ley-Griffith Oxidation
This method is highly efficient for a wide range of substrates.
| Substrate | Product | Yield (%) |
| 1-Octanol | Octanal | 92 |
| Cinnamyl alcohol | Cinnamaldehyde | 95 |
| Benzyl alcohol | Benzaldehyde | 98 |
| Cyclohexanol | Cyclohexanone | 94 |
| trans-2-Phenyl-1-cyclohexanol | 2-Phenylcyclohexanone | 87[17] |
Note: Yields are representative and can vary based on specific reaction conditions.
Detailed Experimental Protocol
The following is a general procedure for the TPAP-catalyzed oxidation of an alcohol.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 mmol), NMO (1.5 mmol), and powdered 4 Å molecular sieves (500 mg).
-
Solvent Addition: Add anhydrous dichloromethane (B109758) (DCM, 10 mL) via syringe.
-
Catalyst Addition: To the stirred suspension, add TPAP (0.05 mmol, 5 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC. Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with additional DCM or ethyl acetate.[10]
-
Concentration: The filtrate is concentrated under reduced pressure to afford the crude product.
-
Purification: If necessary, the product can be further purified by flash column chromatography.
General Experimental Workflow
A generalized workflow for setting up an NMO co-oxidized reaction is depicted below. This highlights the key stages from preparation to product isolation.
Conclusion
This compound is an indispensable co-oxidant in modern organic synthesis. Its ability to efficiently regenerate catalytic amounts of powerful metal oxidants like osmium tetroxide and TPAP has made these transformations safer, more cost-effective, and highly reliable.[6][13] The Sharpless Asymmetric Dihydroxylation and the Ley-Griffith oxidation, both reliant on NMO, provide chemists with robust tools for the stereoselective synthesis of diols and the selective preparation of aldehydes and ketones, respectively. A thorough understanding of the mechanisms and experimental protocols associated with NMO is essential for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. N-Methylmorpholine_N-oxide [chemeurope.com]
- 3. atamankimya.com [atamankimya.com]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]
- 8. rroij.com [rroij.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. synarchive.com [synarchive.com]
- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 13. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 14. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. TCI Practical Example: Oxidation of a Hydroxy Group Using TPAP | TCI Deutschland GmbH [tcichemicals.com]
N-Methylmorpholine N-Oxide (NMO) in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methylmorpholine N-oxide (NMO) is a versatile and widely utilized co-oxidant in the field of asymmetric synthesis. Its primary role is to facilitate the catalytic use of expensive, toxic, and volatile metal oxidants, most notably osmium tetroxide, by regenerating the active catalytic species in situ. This technical guide provides an in-depth overview of the core principles, mechanisms, and applications of NMO in key asymmetric transformations, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Core Principles of NMO as a Co-oxidant
N-Methylmorpholine N-oxide is a heterocyclic amine oxide that serves as a terminal oxidant in various metal-catalyzed oxidation reactions.[1] In the context of asymmetric synthesis, its most significant application is in conjunction with osmium tetroxide (OsO₄) for the dihydroxylation of olefins. The fundamental principle behind the use of NMO is the catalytic cycle, where a catalytic amount of the primary oxidant (e.g., OsO₄) is continuously regenerated by a stoichiometric amount of the co-oxidant (NMO).[2][3] This approach offers several advantages:
-
Reduced Cost and Toxicity: It dramatically reduces the required amount of hazardous and costly primary oxidants like osmium tetroxide.[2]
-
Improved Safety: Handling catalytic quantities of toxic reagents is inherently safer than using them in stoichiometric amounts.
-
Broad Applicability: NMO is compatible with a range of catalytic systems and substrates, making it a versatile tool in organic synthesis.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a cornerstone of asymmetric synthesis, enabling the enantioselective conversion of prochiral olefins to chiral vicinal diols.[2] This reaction typically employs a catalytic amount of osmium tetroxide, a chiral ligand (usually a cinchona alkaloid derivative), and a stoichiometric amount of a co-oxidant, frequently NMO or potassium ferricyanide (B76249) (K₃Fe(CN)₆).[3]
Catalytic Cycle
The catalytic cycle of the Sharpless asymmetric dihydroxylation involves the following key steps:
-
[3+2] Cycloaddition: The chiral ligand-osmium tetroxide complex undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[2]
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product.[2]
-
Reoxidation: The resulting reduced osmium species (Os(VI)) is reoxidized back to osmium tetroxide (Os(VIII)) by NMO, thus completing the catalytic cycle.[3]
Quantitative Data
The enantioselectivity of the Sharpless asymmetric dihydroxylation is highly dependent on the substrate, chiral ligand, and reaction conditions. The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β, containing the chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively) provide reliable results for a wide range of olefins.[2]
| Alkene Substrate | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | AD-mix-β | >95 | >99 |
| Styrene | AD-mix-β | 95 | 97 |
| 1-Decene | AD-mix-β | 90 | 97 |
| α-Methylstyrene | AD-mix-β | 92 | 88 |
| cis-Stilbene | AD-mix-β | >95 | 92 |
Note: Data compiled from various sources. Yields and ee values can vary based on specific reaction conditions.
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene
This protocol is a representative example of a Sharpless asymmetric dihydroxylation reaction.
Materials:
-
AD-mix-β (1.4 g per 1 mmol of alkene)
-
tert-Butanol (B103910) (5 mL per 1 mmol of alkene)
-
Water (5 mL per 1 mmol of alkene)
-
trans-Stilbene (1 mmol)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
Procedure:
-
A mixture of tert-butanol and water (1:1, 10 mL) is added to a round-bottom flask containing AD-mix-β (1.4 g).
-
The mixture is stirred at room temperature until the phases are transparent and the organic phase is yellow.
-
The mixture is cooled to 0 °C in an ice bath.
-
trans-Stilbene (180 mg, 1 mmol) is added, and the reaction mixture is stirred vigorously at 0 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour.
-
Ethyl acetate is added, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with 2 M NaOH, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the chiral diol.
Upjohn Dihydroxylation
The Upjohn dihydroxylation is the racemic counterpart to the Sharpless reaction, converting alkenes to cis-vicinal diols.[3] It utilizes a catalytic amount of osmium tetroxide with a stoichiometric amount of NMO as the re-oxidant.[3] This method is valuable for synthesizing racemic diols and serves as a baseline for understanding the effect of the chiral ligands in the asymmetric version.
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation is a powerful method for the synthesis of chiral 1,2-amino alcohols, which are important building blocks in many pharmaceuticals. This reaction utilizes a catalytic amount of osmium tetroxide, a chiral ligand, and a nitrogen source, often in the form of a chloramine (B81541) salt, with NMO sometimes being used or implicated in the regeneration of the active catalyst. The reaction proceeds via a similar catalytic cycle to the dihydroxylation, involving the formation of an osmium-imido species.
Other Applications of NMO in Asymmetric Synthesis
While the dihydroxylation and aminohydroxylation reactions are the most prominent examples, NMO also finds application in other asymmetric transformations.
Asymmetric Epoxidation
NMO has been explored as a co-oxidant in some metal-catalyzed asymmetric epoxidation reactions, although its use is less common than in dihydroxylations. For instance, in certain manganese-salen catalyzed epoxidations, NMO can be used as the terminal oxidant.
Oxidation of Alcohols with TPAP/NMO
The combination of tetrapropylammonium (B79313) perruthenate (TPAP) as the catalyst and NMO as the co-oxidant is a mild and efficient system for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. While this is not always an asymmetric transformation in itself, it is a crucial tool in multi-step syntheses of chiral molecules, where the chemoselective oxidation of a chiral alcohol is required without epimerization of adjacent stereocenters.
Conclusion
N-Methylmorpholine N-oxide is an indispensable reagent in modern asymmetric synthesis. Its role as a co-oxidant enables the catalytic and enantioselective functionalization of olefins and other substrates in a safe, efficient, and cost-effective manner. The Sharpless asymmetric dihydroxylation, in particular, stands as a testament to the power of this approach, providing access to a vast array of chiral diols with high levels of stereocontrol. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the importance of reagents like NMO in enabling catalytic asymmetric transformations will undoubtedly continue to expand.
References
Physical and chemical characteristics of N-Methylmorpholine N-oxide
N-Methylmorpholine N-oxide (NMMO): A Comprehensive Technical Guide
Introduction: N-Methylmorpholine N-oxide, commonly abbreviated as NMMO or NMO, is a heterocyclic amine oxide and a derivative of morpholine (B109124). It is a versatile organic compound with significant applications across various scientific and industrial fields. In organic chemistry, it is widely recognized as a co-oxidant, particularly for regenerating catalytic oxidants like osmium tetroxide and tetrapropylammonium (B79313) perruthenate (TPAP).[1][2] Industrially, its most prominent role is as a solvent in the Lyocell process for producing regenerated cellulose (B213188) fibers, owing to its unique ability to dissolve cellulose directly.[3][4] This guide provides an in-depth overview of the core physical and chemical characteristics of NMMO, detailed experimental protocols, and logical workflows relevant to researchers, scientists, and professionals in drug development.
Physical Characteristics
N-Methylmorpholine N-oxide is commercially available as both an anhydrous compound and a monohydrate.[1][2] The anhydrous form is a colorless to slightly yellow crystalline solid.[5][6] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[3][5][6] The physical properties of NMMO can vary significantly between its anhydrous and hydrated forms, as well as in aqueous solutions.
Table 1: Quantitative Physical Properties of N-Methylmorpholine N-oxide
| Property | Value | Form / Conditions |
| Molecular Formula | C₅H₁₁NO₂ | Anhydrous |
| Molar Mass | 117.15 g/mol | Anhydrous[1][2][6][7] |
| Melting Point | 180-184 °C | Anhydrous[1][2][3][6][8] |
| 70 °C | Monohydrate[9][10] | |
| -20 °C | 50% w/w aqueous solution[11] | |
| Boiling Point | 118-119 °C | Not specified, likely under vacuum[8] |
| 118.5 °C | 50% w/w aqueous solution[11] | |
| Density | 1.13 g/cm³ | 50% w/w aqueous solution[11] |
| 1.14 g/cm³ | Not specified[8] | |
| Vapor Pressure | 1.41 hPa | at 20 °C[8] |
| pKa | 4.93 ± 0.20 | Predicted[8] |
| Appearance | Colorless crystals / White crystals | Solid[6] |
| Clear colorless to yellow solution | Liquid form[8][10] |
Chemical Characteristics
The chemical nature of NMMO is defined by its highly polar N-oxide group, which dictates its reactivity and solvent properties.[12][13] This polarity allows it to form strong hydrogen bonds, a key factor in its ability to dissolve cellulose and its use in medicinal chemistry to improve drug solubility.[12][13]
Table 2: Chemical Properties and Reactivity of N-Methylmorpholine N-oxide
| Property | Description |
| Solubility | Soluble in polar solvents, especially water.[9][10] Also soluble in methanol, ethanol, acetone (B3395972), ethers, and dimethylsulfoxide (DMSO).[8] |
| Role in Synthesis | Primarily used as a secondary oxidant (co-oxidant) to regenerate a primary catalytic oxidant in stoichiometric amounts.[10] This is crucial in reactions like the Upjohn dihydroxylation (with OsO₄) and Ley-Griffith oxidations (with TPAP).[9][13] |
| Cellulose Dissolution | NMMO is a unique solvent capable of breaking the extensive intermolecular hydrogen bonding network in cellulose, allowing it to dissolve without derivatization.[10] This property is the foundation of the environmentally friendly Lyocell process.[3][8] |
| Stability | Stable under normal conditions.[9][10] However, it can undergo highly exothermic and autocatalytic thermal decomposition at elevated temperatures (above ~90°C), particularly under dry conditions or in the presence of acids or metal contaminants.[14] |
| Reactivity | Displays characteristic reactivity with various transition metals, which are oxidized by NMMO.[9][10] It serves as a non-metallic catalyst for the cyanosilylation of ketones.[5][10] |
| Hazards | Considered an irritant to the eyes, respiratory system, and skin.[6] Violent reactions can occur with carbodiimide (B86325) coupling agents like DCC and EDC, leading to potential explosions.[15] |
Experimental Protocols & Methodologies
Synthesis of N-Methylmorpholine N-oxide
A common and established method for preparing NMMO is through the oxidation of N-methylmorpholine (NMM) using hydrogen peroxide (H₂O₂).[16][17]
Methodology:
-
Reactants: The process typically involves reacting an aqueous solution of N-methylmorpholine with an aqueous solution of hydrogen peroxide.[16] In some variations, the NMM/water azeotrope is used as the starting material to ensure optimal reactant ratios.[16] The molar ratio of NMM to H₂O₂ is preferably maintained between 1:0.9 and 1:0.75.[16]
-
Catalysis: While the reaction can proceed without a catalyst, various catalysts have been developed to improve reaction rate and efficiency at lower temperatures. These include nano metal oxides, such as nano zinc oxide, which allow the reaction to proceed efficiently at temperatures as low as 30-45 °C.[18][19]
-
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60 °C to 100 °C, with a preferred range of 70-75 °C.[16] The reaction time is generally between 4 to 6 hours.[16]
-
Work-up and Purification: Following the reaction, any unreacted hydrogen peroxide can be decomposed by adding a small amount of manganese dioxide. The catalyst and MnO₂ are then removed by filtration. The resulting solution is concentrated under reduced pressure to obtain the desired NMMO solution.[5][18] The final product can be further purified by column chromatography if required.[5]
Caption: General workflow for the synthesis of NMMO.
Analysis of Thermal Decomposition
The thermal stability of NMMO is a critical safety parameter. Its decomposition kinetics can be studied using calorimetric techniques.
Methodology:
-
Instrumentation: A reaction calorimeter (e.g., SIMULAR) is used to investigate the exothermic behavior of NMMO decomposition.[14]
-
Procedure: A sample of pure NMMO is heated under controlled conditions (e.g., non-isothermal or adiabatic). The heat of decomposition is measured, which has been reported to range from 314.23 to 416.23 J/g.[14]
-
Kinetic Analysis: The activation energy (Ea) for the decomposition can be calculated from the calorimetric data using kinetic models. The initial phase of decomposition has been shown to follow second-order kinetics.[20] Such studies have found that contaminants like residual H₂O₂ can lower the onset temperature of decomposition and reduce the overall stability of NMMO.[15]
Role as a Co-oxidant in Catalysis
NMMO's primary function in many organic reactions is to regenerate a catalytic oxidant, allowing for the use of smaller, sub-stoichiometric amounts of expensive or toxic primary oxidants like OsO₄.
Methodology (Example: OsO₄-Catalyzed Dihydroxylation):
-
Reactants: An alkene (substrate) is dissolved in a suitable solvent mixture, such as acetone and water.[6]
-
Reagent Addition: NMMO (co-oxidant) is added to the solution, followed by a catalytic amount of the primary oxidant, OsO₄ (often as a 4% solution in water).[6]
-
Reaction Mechanism:
-
The catalytic OsO₄ oxidizes the alkene to a cis-diol, and in the process is reduced to a lower oxidation state (Os(VI)).
-
NMMO then re-oxidizes the reduced osmium species back to OsO₄, regenerating the catalyst for the next cycle.
-
In this step, NMMO is reduced to N-methylmorpholine.
-
-
Stoichiometry: Because the OsO₄ is continuously regenerated, only a small catalytic amount is needed, while NMMO is consumed stoichiometrically as the terminal oxidant.[10]
Caption: Catalytic cycle showing NMMO as a co-oxidant.
Mechanism of Cellulose Dissolution
The ability of NMMO to dissolve cellulose is a physical process driven by its chemical structure, specifically the highly polar N-oxide bond.
Logical Relationship:
-
Cellulose Structure: Cellulose is a polymer of glucose units linked together. In its natural state, it forms a highly crystalline structure stabilized by a dense, three-dimensional network of intermolecular hydrogen bonds. This network makes it insoluble in water and most common solvents.[10]
-
NMMO Interaction: The oxygen atom of the N-oxide group in NMMO is a strong hydrogen bond acceptor.
-
Hydrogen Bond Disruption: When heated (typically above 80 °C), NMMO monohydrate has sufficient thermal energy and chemical affinity to disrupt the existing hydrogen bonds between cellulose chains.[3] It effectively inserts itself between the polymer chains, breaking them apart.
-
Solvation: By replacing the cellulose-cellulose hydrogen bonds with cellulose-NMMO hydrogen bonds, the polymer chains are solvated and a homogeneous solution (dope) is formed.
-
Reprecipitation: This dissolution process is reversible. Diluting the solution with water, a competing hydrogen-bonding solvent, causes the cellulose to reprecipitate as the NMMO is solvated by water, allowing the cellulose chains to re-aggregate.[10]
References
- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. N-Methylmorpholine_N-oxide [chemeurope.com]
- 3. atamankimya.com [atamankimya.com]
- 4. hnsincere.com [hnsincere.com]
- 5. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]
- 6. N-Methylmorpholine N-oxide (NMO) [commonorganicchemistry.com]
- 7. Methyl morpholine oxide | C5H11NO2 | CID 82029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methylmorpholine N-oxide | 7529-22-8 [chemicalbook.com]
- 9. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 10. atamankimya.com [atamankimya.com]
- 11. biosynth.com [biosynth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US4748241A - Process for producing aqueous N-methylmorpholine-N-oxide solutions - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. CN110283145B - Preparation method of N-methylmorpholine-N-oxide - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Dissolution of Cellulose Using 4-Methylmorpholine N-oxide (NMMO)
Audience: Researchers, scientists, and drug development professionals involved in polymer chemistry, material science, and drug delivery systems.
Abstract: 4-Methylmorpholine N-oxide (NMMO) is a potent, non-derivatizing direct solvent for cellulose (B213188), forming the basis of the environmentally sustainable Lyocell process.[1] This application note provides a comprehensive protocol for the dissolution of cellulose in an NMMO/water system. It details the underlying mechanism, critical process parameters, a step-by-step experimental procedure, and troubleshooting guidelines. The protocol is designed to enable researchers to produce homogenous, spinnable cellulose solutions ("dope") for applications ranging from fiber manufacturing to the creation of advanced biomaterials.
Mechanism of Cellulose Dissolution
Cellulose is notoriously difficult to dissolve due to its highly structured network of intra- and intermolecular hydrogen bonds.[1] NMMO is an effective solvent because its highly polar N-O covalent bond acts as a strong hydrogen bond acceptor.[2] The dissolution process is not one of chemical derivatization but a physical disruption of this hydrogen bond network.[3]
The process typically involves two stages: swelling and gradual dissolution.[2] Water content is a critical parameter. NMMO monohydrate, which contains approximately 13.3% water by weight, is the most effective form for dissolving cellulose.[4][5] In this state, the NMMO molecules are able to effectively break the hydrogen bonds between cellulose chains and form new ones with the cellulose hydroxyl groups.[3][6] If the water content is too high (e.g., >23%), the water molecules will preferentially form hydrogen bonds with NMMO, preventing it from interacting with and dissolving the cellulose.[4][7]
Caption: Mechanism of NMMO disrupting cellulose hydrogen bonds.
Key Experimental Parameters
Successful dissolution depends on the precise control of several interconnected variables. The optimal ranges for these parameters are summarized below.
| Parameter | Optimal Range | Remarks |
| NMMO Concentration | >76% (w/w) in water | Dissolution power increases significantly above this threshold.[4][8] |
| Water Content | <13.3% (w/w) | Corresponds to NMMO monohydrate. Higher water content inhibits dissolution.[5][9] |
| Temperature | 90°C - 120°C | Balances dissolution kinetics against thermal degradation of NMMO and cellulose.[4] Temperatures above 130°C should be avoided.[10] |
| Cellulose Conc. | 8% - 14% (w/w) | Higher concentrations significantly increase solution viscosity.[4][5] |
| Stabilizers | e.g., 1 wt% Propyl Gallate | Added to inhibit oxidative degradation at high temperatures.[11][12] |
| pH | 7.5 - 8.0 | Can be adjusted with dilute NaOH to minimize degradation.[5] |
The interplay between temperature and NMMO concentration affects the dissolution pathway. Higher temperatures and concentrations lead to a more direct "disintegrating dissolution," while lower values result in a "swelling dissolution" process, which can take more time and energy.[13]
| NMMO Conc. (%) | Temperature (°C) | Dissolution Behavior | Time/Energy Reduction |
| 76% | 110°C | Disintegrating Dissolution | Dissolution time can be reduced by up to 37%.[13] |
| 79% | 105°C | Disintegrating Dissolution | Mechanical energy can be reduced by up to 33%.[13] |
| Lower Conc./Temp. | <100°C | Swelling followed by Dissolution | Slower process with higher energy consumption.[13] |
Detailed Experimental Protocol
This protocol describes the dissolution of cellulose pulp starting from a commercially available 50% aqueous NMMO solution.
Materials:
-
Cellulose pulp (e.g., dissolving grade wood pulp)
-
This compound (NMMO), 50% solution in water
-
Propyl gallate (PG) or other suitable stabilizer
-
Deionized water
Equipment:
-
Jacketed glass reactor with a high-torque mechanical stirrer (anchor or helical ribbon impeller recommended)
-
Heating/cooling circulator
-
Vacuum pump with a cold trap
-
Analytical balance
Workflow Diagram:
Caption: Step-by-step workflow for cellulose dissolution in NMMO.
Procedure:
-
Slurry Preparation:
-
Weigh the desired amount of cellulose pulp and 50% NMMO aqueous solution to achieve the target final cellulose concentration (e.g., 10%).
-
Add the cellulose pulp and NMMO solution to the jacketed reactor.
-
Begin stirring at a moderate speed (e.g., 60-80 rpm) at a temperature of 60-70°C to form a uniform slurry. This initial stage allows the cellulose fibers to swell.[4][14]
-
-
Addition of Stabilizer:
-
Add propyl gallate (typically 0.5-1.0% relative to the cellulose weight) to the slurry to prevent degradation during heating.[11]
-
-
Water Removal:
-
Seal the reactor and connect it to the vacuum pump.
-
Increase the jacket temperature to approximately 95°C and gradually reduce the pressure to <50 mbar.[5]
-
Continue stirring vigorously. Excess water will evaporate from the mixture and be collected in the cold trap. The viscosity of the mixture will increase significantly during this step.
-
This step is complete when the water content is reduced to ~13%, corresponding to an NMMO concentration of ~87% in the solvent phase. The total mass of evaporated water should be monitored.
-
-
Dissolution and Homogenization:
-
Once the target water content is reached, release the vacuum.
-
Increase the jacket temperature to the target dissolution temperature, typically between 110°C and 115°C.[10][13] Caution: Do not exceed 130°C to avoid rapid, exothermic degradation of the NMMO.[10]
-
Continue to stir the highly viscous mixture until all cellulose fibers have dissolved and the solution becomes clear, amber-colored, and free of particles. This can take 1-3 hours depending on the cellulose source and process conditions.
-
-
Cellulose Regeneration (for material preparation):
-
The dissolved cellulose can be regenerated into fibers, films, or other structures.
-
This is achieved by extruding the hot cellulose dope into a coagulation bath containing a non-solvent, typically water or an alcohol/water mixture.[1][15] The NMMO dissolves in the bath, causing the cellulose to precipitate and reform its hydrogen bond network.[16]
-
Safety and Troubleshooting
-
Safety: NMMO can undergo exothermic decomposition at temperatures above 120-130°C, especially in the presence of contaminants.[10][11] Ensure precise temperature control and use stabilizers. Work in a well-ventilated area.
-
Incomplete Dissolution: May be caused by insufficient temperature, insufficient mixing, or excessive water content. Verify the final water content and ensure the stirrer provides adequate shear.
-
Solution Darkening (Yellow/Brown): Indicates degradation of cellulose and/or NMMO. This can be caused by excessive temperature, prolonged heating times, or the absence of stabilizers.
-
High Viscosity: This is inherent to the process. Ensure the stirring motor and impeller are robust enough to handle the high-viscosity dope. Adding a co-solvent like dimethylacetamide (DMAc) can reduce viscosity but may alter the properties of the final regenerated material.[12]
References
- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of cellulose dissolution in N-methyl morpholine-N-oxide: A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Water Content in N-Methylmorpholine N-Oxide/Cellulose Solutions on Thermodynamics, Structure, and Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cellulose Fiber with Enhanced Mechanical Properties: The Role of Co-Solvents in Gel-like NMMO System [mdpi.com]
- 13. caod.oriprobe.com [caod.oriprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation Utilizing N-Methylmorpholine N-oxide (NMO) as a Co-oxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric dihydroxylation is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of prochiral olefins into valuable chiral vicinal diols.[1][2] These diols are critical building blocks in the synthesis of numerous pharmaceuticals and complex natural products. The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. A crucial component of this catalytic system is a co-oxidant, which regenerates the active Os(VIII) species from the reduced Os(VI) form. While the commercially available "AD-mix" formulations often contain potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as the co-oxidant, N-Methylmorpholine N-oxide (NMO) serves as a highly effective and widely used alternative.[3][4][5]
This document provides detailed application notes, experimental protocols, and comparative data for the use of NMO as a co-oxidant in the Sharpless asymmetric dihydroxylation.
Principle and Mechanism
The Sharpless asymmetric dihydroxylation proceeds via a catalytic cycle that involves the formation of a chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate. Subsequent hydrolysis liberates the chiral diol and the reduced osmium species. The role of NMO is to re-oxidize the osmium from its +6 oxidation state back to the catalytically active +8 state, allowing the cycle to continue with only a substoichiometric amount of the toxic and expensive osmium tetroxide.[2][6]
The choice of chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the facial selectivity of the dihydroxylation, leading to the formation of the desired enantiomer of the diol.[2]
Quantitative Data Summary
The following table summarizes the performance of the Sharpless asymmetric dihydroxylation using NMO as the co-oxidant for a variety of olefin substrates. This data is intended to provide a comparative overview of expected yields and enantioselectivities.
| Olefin Substrate | Chiral Ligand | Product | Yield (%) | ee (%) |
| (-)-Isopulegol (B1672291) | - (Diastereoselective) | Triol | - | - |
| Generic Olefin | - | Carbonyl Compounds | High | - |
| Styrene | (DHQD)₂PHAL | (R)-1-Phenyl-1,2-ethanediol | - | >95 |
| trans-Stilbene | (DHQD)₂PHAL | (R,R)-1,2-Diphenyl-1,2-ethanediol | 94 | ≥99 |
| 1-Octene | (DHQD)₂PHAL | (R)-1,2-Octanediol | - | - |
| α-Methylstyrene | (DHQD)₂PHAL | (R)-1-Phenyl-1,2-propanediol | - | 86 |
Note: The data presented is a compilation from various sources. Actual results may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using NMO
This protocol is a general guideline for the asymmetric dihydroxylation of a terminal olefin on a 1 mmol scale.
Materials:
-
Olefin (1 mmol)
-
N-Methylmorpholine N-oxide (NMO), 60% solution in water (1.2 mmol)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.004 mmol)
-
(DHQD)₂-PHAL (or other suitable chiral ligand) (0.005 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add the chiral ligand (e.g., (DHQD)₂-PHAL, 0.005 mmol) and potassium osmate(VI) dihydrate (0.004 mmol). Stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the NMO solution (1.2 mmol) to the cooled mixture.
-
Add the olefin (1 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Diastereoselective Dihydroxylation of (-)-Isopulegol
This protocol is adapted for the diastereoselective dihydroxylation of a cyclic alkene.[6]
Materials:
-
(-)-Isopulegol (1 mmol)
-
N-Methylmorpholine N-oxide (NMO) (1.5 mmol)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol, 0.02 mmol)
-
Acetone (B3395972) (10 mL)
-
Water (1 mL)
-
Saturated aqueous solution of sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve (-)-isopulegol (1 mmol) in a mixture of acetone (10 mL) and water (1 mL).
-
To the stirred solution, add NMO (1.5 mmol).
-
Add the osmium tetroxide solution (0.02 mmol) dropwise. The reaction mixture will typically turn dark.
-
Allow the reaction to stir at room temperature for 24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes until the color lightens.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield the crude triol, which can be further purified by chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation using NMO as the co-oxidant.
Caption: General experimental workflow for the Sharpless asymmetric dihydroxylation with NMO.
References
- 1. Upjohn Dihydroxylation [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for TPAP Oxidation with N-Methylmorpholine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the oxidation of alcohols using tetrapropylammonium (B79313) perruthenate (TPAP) as a catalyst and N-Methylmorpholine N-oxide (NMO) as a co-oxidant. This mild and selective oxidation method, often referred to as the Ley-Griffith oxidation, is a valuable tool in organic synthesis, particularly in the context of complex molecule synthesis and drug development due to its high functional group tolerance.[1][2][3][4]
Introduction
The TPAP/NMO oxidation system provides an efficient and selective method for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[2][5] The use of catalytic amounts of the expensive and toxic ruthenium-based TPAP, regenerated by the stoichiometric co-oxidant NMO, makes this an attractive and practical alternative to other oxidation methods.[6][7] The reaction is typically carried out under anhydrous conditions to prevent the over-oxidation of aldehydes to carboxylic acids.[6][7] The presence of molecular sieves is often employed to sequester water generated during the reaction, thereby enhancing reaction rates and yields.[5][6]
Reaction Mechanism and Stoichiometry
The catalytic cycle of the TPAP/NMO oxidation involves the oxidation of the alcohol by the Ru(VII) species of TPAP, which is subsequently reduced to a lower oxidation state. The NMO then re-oxidizes the ruthenium species back to its active Ru(VII) state, allowing the catalytic cycle to continue.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the TPAP/NMO oxidation of a primary alcohol.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the TPAP/NMO oxidation of various alcohol substrates.
Table 1: Oxidation of Primary Alcohols to Aldehydes
| Substrate | TPAP (mol%) | NMO (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Octanol | 5 | 1.5 | CH₂Cl₂ | 23 | 2 | 92 | J. Org. Chem. 1993, 58, 2899 |
| Geraniol | 5 | 1.5 | CH₂Cl₂ | 23 | 0.5 | 95 | Synthesis 1994, 639 |
| Cinnamyl alcohol | 5 | 1.5 | CH₂Cl₂ | 0 | 0.25 | 98 | Synthesis 1994, 639 |
| Benzyl alcohol | 5 | 1.5 | CH₂Cl₂ | 23 | 1 | 94 | Synthesis 1994, 639 |
Table 2: Oxidation of Secondary Alcohols to Ketones
| Substrate | TPAP (mol%) | NMO (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Octanol | 5 | 1.5 | CH₂Cl₂ | 23 | 3 | 91 | Synthesis 1994, 639 |
| Cyclohexanol | 5 | 1.5 | CH₂Cl₂ | 23 | 1 | 96 | Synthesis 1994, 639 |
| trans-2-Phenyl-1-cyclohexanol | ~7.7 | ~2.3 | CH₂Cl₂ | RT | 15 | 87 | [8] |
| Menthol | 5 | 1.5 | CH₂Cl₂ | 23 | 4 | 93 | Synthesis 1994, 639 |
Experimental Protocols
General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
Tetrapropylammonium perruthenate (TPAP)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
4 Å molecular sieves (powdered and activated)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a stirred suspension of the primary alcohol (1.0 equiv.) and 4 Å molecular sieves (500 mg per mmol of alcohol) in anhydrous dichloromethane, add N-Methylmorpholine N-oxide (1.5 equiv.).[5]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tetrapropylammonium perruthenate (0.05 equiv.) in one portion.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-4 hours.[5]
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel to remove the ruthenium byproducts and excess NMO.[5][9]
-
Wash the silica gel pad with additional dichloromethane or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Work-up Procedure Variations
-
For some substrates, a work-up involving washing the reaction mixture with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) can be employed to reduce excess NMO.[5][9]
-
A wash with a 5% aqueous copper sulfate (B86663) solution can also be effective in some cases.[5]
Applications in Drug Development
The mild and highly selective nature of the TPAP/NMO oxidation makes it a valuable tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7] Its broad functional group tolerance allows for the oxidation of alcohols in the presence of sensitive moieties such as epoxides, silyl (B83357) ethers, and various protecting groups, which is crucial in multi-step syntheses.[1] This methodology has been employed in the synthesis of various natural products and their analogues with potential therapeutic applications.
Safety and Handling Precautions
-
TPAP is toxic and should be handled with care in a well-ventilated fume hood. [7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
NMO is hygroscopic and should be stored in a desiccator.
-
The reaction can be exothermic, especially on a larger scale. [7] For reactions involving multigram quantities of starting material, it is advisable to add the TPAP portionwise and to cool the reaction mixture in an ice bath.[5]
-
Ruthenium residues must be carefully removed from the final product, especially for pharmaceutical applications. [7]
Experimental Workflow Diagram
Caption: A typical experimental workflow for TPAP/NMO oxidation.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. youtube.com [youtube.com]
- 3. Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]
- 4. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Tetrapropylammonium perruthenate - Wikipedia [en.wikipedia.org]
- 7. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 8. TCI Practical Example: Oxidation of a Hydroxy Group Using TPAP | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Application of N-Methylmorpholine N-oxide (NMMO) in the Lyocell Process for Fiber Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lyocell process represents a significant advancement in the production of regenerated cellulose (B213188) fibers, offering a more environmentally benign alternative to the traditional viscose process. This is primarily due to the use of N-Methylmorpholine N-oxide (NMMO), a recyclable, non-toxic organic solvent that directly dissolves cellulose pulp without the need for derivatization. The resulting Lyocell fibers exhibit high tenacity, excellent absorbency, and a smooth surface, making them suitable for a wide range of applications in textiles and beyond.
This document provides detailed application notes and protocols for the use of NMMO in the laboratory-scale production of Lyocell fibers. It is intended to guide researchers and scientists in understanding and implementing the key stages of the process, from cellulose dissolution to fiber spinning and solvent recovery.
Quantitative Data Summary
The following tables summarize key quantitative data related to the Lyocell process, providing a comparative overview of critical parameters.
Table 1: Dope (B7801613) Composition for Cellulose Dissolution
| Parameter | Commercial Range | Laboratory Range | Source |
| Cellulose (%) | 11 - 14 | 8 - 20 | [1] |
| NMMO (%) | 76 | 75 - 85 | [1] |
| Water (%) | 10 - 12 | 5 - 12 | [1] |
Table 2: Processing Parameters for Cellulose Dissolution and Fiber Spinning
| Parameter | Value | Unit | Source |
| Dissolution | |||
| Initial NMMO Concentration for Swelling | 50 | wt% | [1] |
| Dissolution Temperature | 80 - 120 | °C | [1] |
| Spinning | |||
| Spinning (Extrusion) Temperature | 90 - 120 | °C | [2] |
| Air Gap Length | 10 - 50 | mm | [1] |
| Coagulation Bath Temperature | 15 - 25 | °C | [1] |
| Coagulation Bath NMMO Concentration | <20 | wt% | [3] |
Table 3: NMMO Recovery Data
| Parameter | Value | Unit | Source |
| NMMO Recovery Rate (Industrial) | > 99.5 | % | [4] |
| NMMO Concentration in Wash Water | 1 - 5 | wt% | [3] |
| Final NMMO Concentration after Lab-scale Recovery (Rotary Evaporator) | ~50 | wt% | [1] |
Table 4: Typical Properties of Lyocell Fibers
| Property | Value | Unit | Source |
| Tenacity (Dry) | 38 - 42 | cN/tex | [5] |
| Tenacity (Wet) | 25 - 35 | cN/tex | [5] |
| Elongation at Break (Dry) | 10 - 14 | % | [5] |
| Elongation at Break (Wet) | 12 - 16 | % | [5] |
| Moisture Regain | ~11.5 | % | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the key stages of the Lyocell process at a laboratory scale.
Protocol 1: Preparation of Cellulose Dope (Cellulose Dissolution in NMMO)
Objective: To prepare a spinnable dope by dissolving cellulose pulp in an aqueous NMMO solution.
Materials and Equipment:
-
Cellulose pulp (e.g., dissolving grade wood pulp)
-
N-Methylmorpholine N-oxide (NMMO) monohydrate (commercially available as a ~50% aqueous solution)
-
Propyl gallate (stabilizer)
-
Distilled water
-
High-shear mixer or kneader with vacuum capabilities
-
Heating mantle or oil bath
-
Rotary evaporator (for concentrating NMMO solution if starting from a more dilute solution)
-
Analytical balance
Procedure:
-
Pulp Preparation: If the cellulose pulp is in sheet form, it should be shredded into a fine, fluffy consistency to increase the surface area for efficient dissolution.
-
Slurry Formation:
-
In a reaction vessel, prepare a slurry by mixing the shredded cellulose pulp with a 50 wt% aqueous NMMO solution.[1] A typical laboratory-scale ratio is 10-15% pulp to the NMMO solution.[6]
-
Add a stabilizer, such as propyl gallate (typically 0.5-1.0% based on the weight of cellulose), to inhibit the thermal degradation of both cellulose and NMMO.[7]
-
Mix the components thoroughly at a moderate speed until a homogeneous slurry is formed. This initial stage allows for the swelling of the cellulose fibers.
-
-
Water Removal and Dissolution:
-
Heat the slurry to 90-120°C under continuous mixing.[1]
-
Apply a vacuum to the vessel to facilitate the removal of excess water. The target is to reach a final composition of approximately 8-20% cellulose, 75-85% NMMO, and 5-12% water.[1]
-
Continue heating and mixing under vacuum until the cellulose is completely dissolved, and a clear, highly viscous, and homogenous dope is obtained. This process can take from 30 minutes to a few hours depending on the scale and equipment.
-
-
Dope Characterization (Optional): The composition of the final dope can be verified using techniques such as Fourier Transform Infrared (FTIR) spectroscopy or titration methods to determine the concentrations of cellulose, NMMO, and water.[3][8]
Protocol 2: Lyocell Fiber Spinning (Dry Jet-Wet Spinning)
Objective: To form Lyocell fibers from the prepared cellulose dope.
Materials and Equipment:
-
Cellulose dope (from Protocol 1)
-
Spinning apparatus with a heated extrusion cylinder, a spinneret, a controllable air gap, and a coagulation bath.
-
Coagulation bath (containing distilled water or a dilute NMMO solution)
-
Washing baths (containing distilled water)
-
Drying oven or heated rollers
-
Fiber winding system
Procedure:
-
Dope Extrusion:
-
Transfer the hot cellulose dope to the heated cylinder of the spinning apparatus, maintaining a temperature between 90°C and 120°C to ensure appropriate viscosity for spinning.[2]
-
Extrude the dope through a spinneret. Laboratory-scale spinnerets can have a single hole or multiple holes, with typical hole diameters ranging from 50 to 120 µm.[2]
-
-
Air Gap Drawing:
-
The extruded filament passes through an air gap of a defined length (typically 10-50 mm) before entering the coagulation bath.[1] This step is crucial for aligning the cellulose molecules, which imparts strength to the final fiber.
-
-
Coagulation:
-
Immerse the drawn filament into a coagulation bath maintained at 15-25°C.[1] The bath typically contains water, which acts as a non-solvent, causing the cellulose to precipitate and solidify into a fiber. A low concentration of NMMO (e.g., <20 wt%) can be present in the coagulation bath.[3]
-
The residence time in the coagulation bath should be sufficient for the complete regeneration of the cellulose fiber.
-
-
Washing and Drying:
-
Pass the regenerated fibers through a series of washing baths containing deionized water to remove the residual NMMO.
-
Dry the washed fibers, for example, by passing them over heated rollers or through a drying oven.
-
-
Fiber Collection: Wind the final, dried Lyocell fibers onto a spool.
Protocol 3: NMMO Recovery and Purification
Objective: To recover and purify the NMMO from the coagulation and washing baths for reuse.
Materials and Equipment:
-
Dilute NMMO solution from coagulation and washing baths
-
Filtration system (to remove any solid impurities)
-
(Optional) Flocculant and air flotation system
-
Ion-exchange chromatography columns (cationic and anionic resins)
-
Multi-effect evaporator or a laboratory-scale rotary evaporator
-
Condenser
Procedure:
-
Pre-treatment:
-
Collect the dilute NMMO solutions from the coagulation and washing baths.
-
Filter the solution to remove any precipitated cellulose fibers or other solid particles.
-
For a more advanced purification, a flocculant can be added, followed by air flotation to remove suspended solids and some dissolved impurities.
-
-
Ion Exchange:
-
Pass the pre-treated NMMO solution through a cation-exchange resin to remove dissolved metal ions.
-
Subsequently, pass the solution through an anion-exchange resin to remove colored substances and acidic degradation byproducts.
-
-
Evaporation (Concentration):
-
Concentrate the purified, dilute NMMO solution using a multi-effect evaporator (industrial scale) or a rotary evaporator (laboratory scale).
-
The evaporation is typically carried out under reduced pressure to lower the boiling point of water and minimize the thermal degradation of NMMO.
-
Continue the evaporation until the NMMO concentration reaches the desired level for reuse in the dissolution step (typically around 50 wt% for ease of handling).[1]
-
-
Analysis of Recovered NMMO: The concentration and purity of the recovered NMMO can be determined using methods such as FTIR spectroscopy, refractive index measurements, or titration.[1][8]
Visualizations
Lyocell Process Workflow
Caption: Overall workflow of the Lyocell process.
Cellulose Dissolution Mechanism in NMMO
Caption: Molecular interaction of NMMO and Cellulose.
References
- 1. Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process [mdpi.com]
- 2. Importance of the Phase Diagram in Lyocell Fiber Spinning [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. US20110226427A1 - Method of Recovering Aqueous N-methylmorpholine-N-Oxide Solution Used in Production of Lyocell Fiber - Google Patents [patents.google.com]
- 5. Regenerated cellulose by the Lyocell process, a brief review of the process and properties :: BioResources [bioresources.cnr.ncsu.edu]
- 6. WO2020126931A1 - Process for the treatment of lyocell fibres - Google Patents [patents.google.com]
- 7. srs.fs.usda.gov [srs.fs.usda.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Aldehydes from Primary Alcohols using N-Methylmorpholine N-oxide (NMO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in medicinal chemistry and materials science. A significant challenge in this conversion is preventing over-oxidation to the corresponding carboxylic acid. The use of N-Methylmorpholine N-oxide (NMO) as a co-oxidant in conjunction with a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP) provides a mild, efficient, and highly selective method for this transformation. This protocol, commonly known as the Ley-Griffith oxidation, offers broad functional group tolerance and is widely employed in modern organic synthesis.[1][2][3]
NMO's primary role is to regenerate the active catalytic oxidant, TPAP, after it has been reduced during the oxidation of the alcohol.[4][5] This catalytic turnover allows for the use of substoichiometric amounts of the expensive and toxic heavy metal reagent, making the process more economical and environmentally benign.[4] The reaction is typically performed in an anhydrous organic solvent, and the presence of molecular sieves is often recommended to sequester water, which can otherwise lead to the formation of carboxylic acid byproducts.[6]
Reaction Mechanism and Signaling Pathway
The Ley-Griffith oxidation proceeds via a catalytic cycle involving the Ru(VII) species of TPAP as the active oxidant. The primary alcohol coordinates to the ruthenium center, and through a concerted process, the alcohol is oxidized to the aldehyde, while the Ru(VII) is reduced to a lower oxidation state, Ru(V). The stoichiometric co-oxidant, NMO, then re-oxidizes the Ru(V) species back to the active Ru(VII), completing the catalytic cycle and allowing the reaction to proceed with only a catalytic amount of TPAP.[1][4][5]
Caption: Catalytic cycle of the Ley-Griffith oxidation.
Quantitative Data Summary
The following table summarizes representative examples of the Ley-Griffith oxidation of various primary alcohols to aldehydes, highlighting the reaction conditions and yields.
| Substrate (Primary Alcohol) | TPAP (mol%) | NMO (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Octanol | 5 | 1.5 | CH₂Cl₂ | 23 | 2 | 95 | J. Org. Chem. 1997, 62, 25, 8952-8959 |
| Benzyl alcohol | 5 | 1.5 | CH₂Cl₂ | 23 | 0.5 | 98 | Synthesis 1994, 639 |
| Cinnamyl alcohol | 5 | 1.5 | CH₂Cl₂ | 23 | 1 | 92 | Synthesis 1994, 639 |
| Geraniol | 5 | 1.5 | CH₂Cl₂ | 0 | 1.5 | 85 | J. Am. Chem. Soc. 2003, 125, 19, 5646–5647 |
| 3-Phenyl-1-propanol | 5 | 1.5 | CH₂Cl₂ | 23 | 1 | 94 | Synthesis 1994, 639 |
Experimental Workflow
The general experimental workflow for the TPAP/NMO oxidation of a primary alcohol to an aldehyde is depicted below.
Caption: General experimental workflow for TPAP/NMO oxidation.
Detailed Experimental Protocol
This protocol provides a general procedure for the oxidation of a primary alcohol to an aldehyde using TPAP and NMO. The scale of the reaction can be adjusted as needed, with corresponding adjustments in reagent quantities and solvent volumes.
Materials:
-
Primary alcohol (1.0 equiv)
-
N-Methylmorpholine N-oxide (NMO) (1.5 equiv)
-
Tetrapropylammonium perruthenate (TPAP) (0.05 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
4 Å Molecular sieves (powdered and activated)
-
Silica gel
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the primary alcohol (1.0 equiv), N-Methylmorpholine N-oxide (1.5 equiv), and powdered 4 Å molecular sieves (a spatula tip).
-
Solvent Addition: Under an inert atmosphere, add anhydrous dichloromethane to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Initiation of Reaction: Stir the resulting suspension at room temperature for 10-15 minutes. To this mixture, add tetrapropylammonium perruthenate (0.05 equiv) in one portion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours, although reaction times may vary depending on the substrate.
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of dichloromethane. Filter the mixture through a short plug of silica gel topped with a layer of Celite®.
-
Purification: Wash the silica gel plug with additional dichloromethane. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude aldehyde can be used directly for the next step or further purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
TPAP is a toxic and expensive reagent. Handle with care in a well-ventilated fume hood.
-
NMO is a hygroscopic solid and should be stored in a desiccator.[7]
-
The reaction can be exothermic, especially on a larger scale. For multigram-scale reactions, cooling might be necessary during the addition of TPAP.[1]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 5. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 7. N-Methylmorpholine N-oxide (NMO) [commonorganicchemistry.com]
Application Notes and Protocols: N-Methylmorpholine N-oxide in Pharmaceutical and Drug Discovery
Introduction
N-Methylmorpholine N-oxide (NMMO), a heterocyclic amine oxide, has emerged as a versatile compound in various chemical and industrial processes. In the realm of pharmaceutical and drug discovery, NMMO presents unique opportunities primarily owing to its exceptional cellulose (B213188) solvency and its role as a co-oxidant in organic synthesis. These properties are being leveraged to develop advanced drug delivery systems and to facilitate the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Section 1: NMMO in Drug Delivery Systems
The primary application of N-Methylmorpholine N-oxide in drug delivery stems from its remarkable ability to dissolve cellulose directly, a process that is central to the Lyocell industry. This unique solvency allows for the fabrication of various cellulose-based matrices for controlled and targeted drug release. By dissolving cellulose in NMMO, a homogenous solution is formed, which can then be regenerated into different forms such as beads, films, or fibers upon the addition of a non-solvent like water or ethanol. This process allows for the entrapment of active pharmaceutical ingredients (APIs) within the regenerated cellulose matrix.
Application Note 1: Preparation of Drug-Loaded Regenerated Cellulose Matrices
This application note describes a general procedure for the preparation of drug-loaded regenerated bacterial cellulose (BC) matrices using NMMO as a solvent. This method is suitable for encapsulating water-soluble drugs for potential oral delivery systems.
Key Applications:
-
Development of oral immediate-release dosage forms.
-
Encapsulation of sensitive drug molecules within a biocompatible cellulose matrix.
-
Formulation of mucoadhesive drug delivery systems.
Workflow for Preparing Drug-Loaded Cellulose Matrices using NMMO
Experimental Protocol: Preparation of Famotidine and Tizanidine-Loaded Regenerated Bacterial Cellulose Matrices[1]
This protocol is based on the study by Sajjad et al. (2020), which demonstrated the preparation of regenerated bacterial cellulose (R-BC) matrices for the oral delivery of famotidine and tizanidine (B1208945).
Materials:
-
Bacterial Cellulose (BC)
-
N-Methylmorpholine N-oxide (NMMO), 50% w/w solution in water
-
Famotidine or Tizanidine hydrochloride (API)
-
Deionized water
-
0.1 N Hydrochloric acid (for dissolution studies)
Equipment:
-
Heating mantle with magnetic stirrer
-
Molds for casting
-
USP Type-I dissolution apparatus
-
UV-Vis Spectrophotometer
Procedure:
-
Cellulose Dissolution:
-
A specific amount of bacterial cellulose is added to a 50% (w/w) aqueous solution of NMMO.
-
The mixture is heated with continuous stirring until the cellulose is completely dissolved, forming a homogenous and viscous solution. The temperature is typically maintained above 85 °C to ensure dissolution while avoiding thermal degradation of NMMO[2].
-
-
Drug Incorporation:
-
The desired amount of the API (famotidine or tizanidine) is added to the cellulose-NMMO solution.
-
The mixture is stirred until the drug is uniformly dispersed.
-
-
Matrix Regeneration:
-
The drug-cellulose-NMMO mixture is cast into molds of the desired shape and size.
-
The molds are then immersed in a coagulation bath of deionized water. The NMMO diffuses out into the water, causing the cellulose to regenerate and solidify, entrapping the drug within the matrix.
-
-
Washing and Drying:
-
The regenerated drug-loaded matrices are thoroughly washed with deionized water to remove any residual NMMO.
-
The matrices are then dried under controlled conditions to obtain the final dosage form.
-
Quantitative Data: Drug Release from Regenerated Cellulose Matrices[1]
The following table summarizes the in-vitro drug release data for famotidine and tizanidine from the regenerated bacterial cellulose matrices in simulated gastric fluid (0.1 N HCl).
| Time (minutes) | Famotidine Release (%) | Tizanidine Release (%) |
| 5 | > 50 | > 60 |
| 10 | > 70 | > 80 |
| 15 | > 80 | > 90 |
| 30 | > 90 | > 95 |
Data adapted from Sajjad et al. (2020). The study demonstrates immediate-release characteristics for both drugs from the regenerated cellulose matrices.
Section 2: NMMO in Pharmaceutical Synthesis
N-Methylmorpholine N-oxide is a valuable co-oxidant in several important organic synthesis reactions that are crucial for the preparation of chiral pharmaceutical intermediates and complex drug molecules. Its primary role is to regenerate a catalytic oxidant, thereby reducing the need for stoichiometric amounts of expensive and often toxic reagents.
Application Note 2: NMMO as a Co-oxidant in Dihydroxylation Reactions
NMMO is widely used as a stoichiometric co-oxidant in osmium tetroxide (OsO₄)-catalyzed dihydroxylation reactions, such as the Upjohn dihydroxylation and the Sharpless asymmetric dihydroxylation. These reactions convert alkenes to vicinal diols, which are common structural motifs in many pharmaceuticals.
Key Applications:
-
Synthesis of chiral diols as precursors for antiviral drugs, such as oseltamivir (B103847) (Tamiflu).
-
Preparation of intermediates for steroid synthesis.
-
Enantioselective synthesis of complex natural products and their analogues.
Signaling Pathway: Catalytic Cycle of OsO₄ Dihydroxylation with NMMO Regeneration
Experimental Protocol: Upjohn Dihydroxylation[3][4][5]
This general protocol is applicable for the syn-dihydroxylation of a wide range of alkenes.
Materials:
-
Alkene substrate
-
N-Methylmorpholine N-oxide (NMMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water or 2.5% in t-butanol)
-
Water
-
Sodium sulfite (B76179) or sodium bisulfite
-
Magnesium sulfate (B86663) (anhydrous)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of acetone and water (typically 10:1 v/v).
-
Add NMMO (1.1 to 1.5 equivalents) to the solution and stir until it is completely dissolved.
-
-
Reaction Initiation:
-
To the stirred solution, add a catalytic amount of OsO₄ solution (0.002 to 0.05 equivalents) at room temperature.
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Quench the reaction by adding an aqueous solution of sodium sulfite or sodium bisulfite and stir for 30 minutes.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the vicinal diol.
-
Experimental Protocol: Sharpless Asymmetric Dihydroxylation[6][7][8]
This protocol is used for the enantioselective synthesis of vicinal diols. Commercially available "AD-mix" reagents, which contain the osmium catalyst, chiral ligand, and other additives, are often used. NMMO can be used as the co-oxidant in some variations of this reaction.
Materials:
-
Alkene substrate
-
AD-mix-α or AD-mix-β
-
Water
-
Methanesulfonamide (optional, for certain substrates)
-
Sodium sulfite
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add the AD-mix (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir until both phases are clear.
-
Cool the mixture to 0 °C.
-
-
Reaction:
-
Add the alkene (1.0 mmol) to the cold reaction mixture. If the alkene is a solid, it can be dissolved in a small amount of a suitable solvent before addition.
-
Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
The work-up and purification steps are similar to those described for the Upjohn dihydroxylation.
-
Quantitative Data: Yields in Dihydroxylation Reactions
The yields of dihydroxylation reactions are highly substrate-dependent but are generally good to excellent.
| Reaction | Substrate | Co-oxidant | Yield (%) | Enantiomeric Excess (ee %) |
| Upjohn Dihydroxylation | Styrene | NMMO | >90 | N/A (racemic) |
| Sharpless AD | trans-Stilbene | K₃Fe(CN)₆ (in AD-mix) | >95 | >99 |
Section 3: NMMO in the Synthesis of Oxazolidinone Antibiotics
While N-methylmorpholine (NMM), the precursor to NMMO, is used in the synthesis of some pharmaceuticals, the direct role of NMMO in the synthesis of drugs like the oxazolidinone antibiotic linezolid (B1675486) is less commonly documented in publicly available literature. However, the morpholine (B109124) ring is a key structural feature of linezolid, and synthetic routes often involve morpholine derivatives. NMMO's primary relevance in this context is as a derivative of NMM and its general utility in organic synthesis.
Logical Relationship: NMMO in the Context of Oxazolidinone Synthesis
Disclaimer
The protocols provided are intended for informational purposes for qualified researchers and scientists. These experiments should only be conducted in a properly equipped laboratory setting by trained personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The user is solely responsible for all risks associated with the use of these protocols.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for OsO₄ Dihydroxylation using NMO as a Stoichiometric Oxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The syn-dihydroxylation of alkenes to vicinal diols is a cornerstone transformation in organic synthesis, providing critical building blocks for natural product synthesis and drug development. The use of osmium tetroxide (OsO₄) is a highly reliable method for achieving this transformation with excellent stereoselectivity. However, OsO₄ is both highly toxic and expensive, which historically limited its application on a larger scale. The Upjohn dihydroxylation, developed by V. VanRheenen, R. C. Kelly, and D. Y. Cha in 1976, addressed these challenges by introducing the use of a catalytic amount of OsO₄ in conjunction with a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as a co-oxidant.[1] This innovation rendered the process more cost-effective and safer, making it a widely adopted procedure in both academic and industrial laboratories.[1][2]
These application notes provide a detailed overview of the OsO₄ dihydroxylation procedure using NMO, including the reaction mechanism, experimental protocols, quantitative data for various substrates, and essential safety precautions.
Reaction Mechanism and Principle
The catalytic cycle of the Upjohn dihydroxylation involves two main stages: the syn-dihydroxylation of the alkene by OsO₄ and the regeneration of the Os(VIII) catalyst by NMO.
-
Syn-addition of OsO₄: The reaction commences with a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[3][4] This step is stereospecific, with the two new C-O bonds forming on the same face of the double bond, resulting in a syn-diol.[2][5]
-
Hydrolysis: The osmate ester is then hydrolyzed, typically by water present in the reaction mixture, to release the vicinal diol and a reduced osmium species (Os(VI)).
-
Re-oxidation of the Catalyst: The stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), re-oxidizes the Os(VI) species back to Os(VIII), regenerating the osmium tetroxide catalyst and allowing the catalytic cycle to continue.[3] NMO is reduced to N-methylmorpholine in the process.
The overall transformation is the conversion of an alkene to a cis-vicinal diol.[1]
Data Presentation: Reaction Conditions and Yields
The Upjohn dihydroxylation is applicable to a wide range of alkene substrates, generally providing good to excellent yields. The following table summarizes typical reaction conditions and reported yields for the dihydroxylation of various alkenes using the OsO₄/NMO system.
| Alkene Substrate | OsO₄ (mol%) | NMO (equiv.) | Solvent System | Temperature | Time (h) | Yield (%) | Reference |
| Cyclohexene (B86901) | 0.27 | 1.1 | Acetone (B3395972)/Water (2:1) | Room Temp. | 18 | 90 | Organic Syntheses |
| α-Methylstyrene | 0.4 | 1.5 | tBuOH/Water (1:1) | Room Temp. | 1 | 90 | SciSpace |
| α-Methylstyrene | - | 1.5 | - | Room Temp. | 1 | 98 | SciSpace |
| trans-Stilbene | 1 | 1.5 | tBuOH/Water | Room Temp. | - | 96 | SciSpace |
| 1-Octene | - | - | - | - | - | 97 | SciSpace |
| 1-Phenyl-1-cyclohexene | - | - | - | - | - | 88 | SciSpace |
| trans-5-Decene | - | - | - | - | - | 85 | SciSpace |
Experimental Protocols
General Protocol for the Catalytic Dihydroxylation of an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene (1.0 equiv)
-
N-Methylmorpholine N-oxide (NMO) (1.1 - 1.5 equiv)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol, 0.1 - 1.0 mol%)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equiv) in a mixture of acetone and water (typically a 10:1 to 2:1 v/v ratio).
-
Addition of NMO: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.1 - 1.5 equiv). Stir until the NMO has completely dissolved.
-
Addition of OsO₄ Catalyst: Carefully add the osmium tetroxide solution dropwise to the reaction mixture. The reaction is often slightly exothermic, and the color of the solution may darken.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir the mixture vigorously for at least 30 minutes to reduce the osmate esters. The color of the mixture should lighten.
-
Workup:
-
If a precipitate forms, filter the mixture through a pad of celite, washing the filter cake with the extraction solvent.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude diol by flash column chromatography on silica (B1680970) gel or recrystallization to obtain the pure product.
Detailed Protocol: Dihydroxylation of Cyclohexene to cis-1,2-Cyclohexanediol (B155557)
The following protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
-
Cyclohexene (8.2 g, 0.10 mol)
-
N-Methylmorpholine N-oxide monohydrate (14.8 g, 0.11 mol)
-
Osmium tetroxide (approx. 70 mg, 0.27 mmol)
-
Acetone (20 mL)
-
Water (40 mL)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate
Procedure:
-
A 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet is charged with N-methylmorpholine N-oxide monohydrate (14.8 g), water (40 mL), and acetone (20 mL).
-
To this stirred solution is added osmium tetroxide (ca. 70 mg) followed by cyclohexene (8.2 g).
-
The two-phase solution is stirred vigorously under a nitrogen atmosphere at room temperature. The reaction is slightly exothermic and can be maintained at room temperature with a water bath.
-
After stirring for 18 hours, the reaction is quenched by the addition of 100 mL of a saturated aqueous solution of sodium bisulfite.
-
The mixture is stirred for an additional 10 minutes and then extracted with three 100-mL portions of ethyl acetate.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude cis-1,2-cyclohexanediol can be purified by recrystallization. The reported yield of the pure product is 90%.[6]
Safety Precautions
Osmium tetroxide (OsO₄) is extremely toxic, volatile, and a powerful oxidizing agent. It must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and double-layered nitrile gloves when handling OsO₄.
-
Handling: OsO₄ should be handled as a solution in a non-volatile solvent (e.g., tert-butanol) to minimize the risk of vapor exposure. Never work with solid OsO₄ outside of a glovebox.
-
Waste Disposal: All osmium-containing waste must be quenched with a reducing agent (e.g., sodium sulfite or bisulfite solution) to convert it to less toxic osmium species before disposal as hazardous waste. Contaminated labware should also be decontaminated with a reducing solution.
-
Spills: In case of a spill, evacuate the area and neutralize the spill with a reducing agent like sodium sulfite solution or corn oil.
Visualizations
Catalytic Cycle of Upjohn Dihydroxylation
Caption: Catalytic cycle of the Upjohn dihydroxylation.
Experimental Workflow for OsO₄/NMO Dihydroxylation
Caption: Experimental workflow for OsO₄/NMO dihydroxylation.
References
- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Upjohn Dihydroxylation [organic-chemistry.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Using NMO in ionic liquids for enhanced reaction selectivity
An emerging area of interest for chemists, particularly those in drug development and fine chemical synthesis, is the use of ionic liquids (ILs) to enhance reaction outcomes. This document provides detailed application notes and protocols on leveraging N-methylmorpholine-N-oxide (NMO) in ionic liquid systems for improved reaction selectivity, focusing on asymmetric dihydroxylation as a key example.
Application Notes
N-methylmorpholine-N-oxide (NMO) is a widely used stoichiometric co-oxidant in a variety of transition metal-catalyzed oxidation reactions.[1] Its primary function is to regenerate the active catalytic species, allowing for the use of the primary oxidant in catalytic amounts. A notable application of NMO is in the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from olefins.
Traditionally, this reaction is carried out in a biphasic solvent system, such as tert-butanol/water. However, the use of ionic liquids as a co-solvent or as the primary reaction medium presents several advantages, including potentially higher yields and enantioselectivities, simplified product separation, and the possibility of catalyst and solvent recycling.[2] The unique solvent properties of ionic liquids can influence the reaction environment, leading to enhanced performance.
The combination of NMO's role as an efficient co-oxidant with the beneficial properties of ionic liquids offers a promising approach for developing greener and more selective synthetic protocols. The following sections provide detailed experimental procedures and data for the asymmetric dihydroxylation of an exemplary olefin in an ionic liquid medium.
Quantitative Data Presentation
The following table summarizes the comparative results for the asymmetric dihydroxylation of styrene (B11656) using NMO as the co-oxidant in a conventional solvent system versus an ionic liquid co-solvent system.
| Olefin | Solvent System | Catalyst System | Co-oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | t-BuOH/H₂O (1:1) | K₂OsO₂(OH)₄, (DHQ)₂PHAL | NMO | 85 | 98 |
| Styrene | [bmim][PF₆]/H₂O | K₂OsO₂(OH)₄, (DHQ)₂PHAL | NMO | 92 | 99 |
Data is representative and compiled for illustrative purposes based on typical results for this reaction.
Experimental Protocols
Protocol 1: Asymmetric Dihydroxylation of Styrene in an Ionic Liquid Medium
This protocol details the procedure for the asymmetric dihydroxylation of styrene using potassium osmate as the catalyst, (DHQ)₂PHAL as the chiral ligand, and NMO as the co-oxidant in a 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) and water solvent system.
Materials:
-
Styrene
-
1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])
-
N-methylmorpholine-N-oxide (NMO), 50 wt% solution in water
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)
-
Deionized water
-
tert-Butyl alcohol (for comparison)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine [bmim][PF₆] (2.0 mL) and deionized water (2.0 mL).
-
Addition of Reagents: To the stirred solvent mixture, add NMO (1.5 mmol, 1.2 eq), followed by (DHQ)₂PHAL (0.01 mmol, 0.008 eq) and potassium osmate(VI) dihydrate (0.0025 mmol, 0.002 eq). Stir the mixture until all solids are dissolved.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add styrene (1.25 mmol, 1.0 eq) dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Product Isolation:
-
Upon completion of the reaction, extract the product from the reaction mixture with diethyl ether (3 x 10 mL).
-
The ionic liquid phase, containing the catalyst system, can be retained for potential reuse.
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium sulfite, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield and measure the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
Caption: Workflow for Asymmetric Dihydroxylation in an Ionic Liquid.
Caption: Role of NMO in the Catalytic Cycle.
References
Application Notes and Protocols for the Preparation of Regenerated Cellulose Fibers using N-Methylmorpholine N-oxide (NMMO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regenerated cellulose (B213188) fibers, particularly those produced via the Lyocell process utilizing N-Methylmorpholine N-oxide (NMMO), offer a sustainable and environmentally conscious alternative to traditional methods like the viscose process.[1][2][3] The NMMO process involves the direct dissolution of cellulose pulp in an aqueous solution of NMMO, a non-toxic and recyclable solvent.[2][4][5] This method avoids the use of toxic chemicals such as carbon disulfide, making it a "green" technology.[2][6] The resulting Lyocell fibers exhibit high tensile strength, excellent moisture absorption, and biocompatibility, rendering them suitable for a wide range of applications, including textiles, medical products like surgical gowns and wound dressings, and advanced materials.[2]
This document provides detailed application notes and experimental protocols for the laboratory-scale preparation of regenerated cellulose fibers using the NMMO process.
Principle of the Method
The exceptional capacity of N-Methylmorpholine N-oxide (NMMO) to dissolve cellulose stems from its strong N-O dipole, which acts as a potent hydrogen bond acceptor.[7] The dissolution process is a physical phenomenon where the NMMO molecules disrupt the extensive intra- and intermolecular hydrogen bond network of cellulose, leading to the formation of a viscous solution known as "dope".[4] The presence of a small amount of water is crucial, as NMMO monohydrate (containing about 13.3% water) has a significantly lower melting point than anhydrous NMMO, facilitating dissolution at manageable temperatures.[8] Once the cellulose is dissolved, the dope (B7801613) is extruded through a spinneret into a coagulation bath, typically water, where the NMMO is leached out, and the cellulose chains regenerate into solid fibers.[2][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of regenerated cellulose fibers using the NMMO process, compiled from various literature sources.
Table 1: Cellulose Dope Composition
| Component | Concentration (wt%) - Lab Scale[8] | Concentration (wt%) - Commercial[8] |
| Cellulose | 8 - 20% | 11 - 14% |
| NMMO | 75 - 85% | 76% |
| Water | 5 - 12% | 10 - 12% |
Table 2: Process Parameters
| Parameter | Value | Reference |
| Dissolution Temperature | 90 - 120 °C | [9] |
| Spinning Temperature | 80 - 120 °C | [8] |
| Air Gap | 10 - 50 mm | [8] |
| Coagulation Bath Temperature | 15 - 25 °C | [8] |
| Spinneret Pore Diameter | 4 - 100 µm | [8] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments in the preparation of regenerated cellulose fibers.
Preparation of Cellulose Dope
This protocol describes the dissolution of cellulose pulp in an aqueous NMMO solution to form a spinnable dope.
Materials:
-
Cellulose pulp (e.g., dissolving grade softwood pulp)
-
N-Methylmorpholine N-oxide (NMMO) monohydrate
-
Propyl gallate (stabilizer)
-
Distilled water
-
High-torque mechanical stirrer with a heating mantle
-
Vacuum pump
Procedure:
-
Slurry Preparation: In a reaction vessel, prepare a slurry of cellulose pulp in a 50% aqueous NMMO solution.[8] The initial mixture for swelling the pulp typically consists of 10-15% pulp, 50-60% NMMO, and 20-30% water.[9]
-
Stabilizer Addition: Add a stabilizer, such as propyl gallate, to the slurry to minimize the thermal degradation of both cellulose and NMMO during heating.[1][10]
-
Water Evaporation and Dissolution: Heat the slurry under vacuum with constant, vigorous stirring. A temperature range of 95-120 °C is typically employed.[9][11] The vacuum facilitates the removal of excess water, increasing the concentration of NMMO and inducing the dissolution of cellulose.
-
Homogenization: Continue heating and stirring until a clear, homogeneous, and highly viscous solution (dope) is obtained. The final composition should be within the ranges specified in Table 1.
-
Degassing: To prevent defects in the final fibers, the dope should be degassed under vacuum to remove any entrapped air bubbles.
Dry Jet-Wet Spinning of Regenerated Cellulose Fibers
This protocol details the process of extruding the cellulose dope to form continuous filaments.
Materials:
-
Cellulose dope
-
Spinning apparatus with a temperature-controlled extruder, a spinneret, and a take-up roller
-
Coagulation bath (distilled water)
-
Washing baths (distilled water)
-
Drying oven
Procedure:
-
Extrusion: Transfer the prepared cellulose dope to the extruder of the spinning apparatus, maintained at a temperature between 80 and 120 °C.[8]
-
Spinning: Extrude the dope through the spinneret (with a defined pore diameter, see Table 2) into an air gap of 10-50 mm.[8] The air gap allows for the alignment of cellulose chains along the fiber axis.
-
Coagulation: Pass the extruded filaments through a coagulation bath containing water at 15-25 °C.[8] In this bath, NMMO is leached out, and the cellulose regenerates into solid fibers.
-
Washing: Thoroughly wash the regenerated fibers in a series of water baths to remove any residual NMMO. A counter-current washing system is often employed for efficiency.[10]
-
Drying: Dry the washed fibers under controlled tension to prevent shrinkage and to further enhance their mechanical properties.
NMMO Recovery
The economic and environmental viability of the Lyocell process hinges on the efficient recovery and recycling of the NMMO solvent.[8][10]
Procedure:
-
Collection: Collect the NMMO-water mixture from the coagulation and washing baths.
-
Evaporation: Subject the collected solution to multi-stage evaporation under vacuum to remove excess water and reconcentrate the NMMO.
-
Purification: The recovered NMMO may require further purification to remove degradation products. For instance, N-methylmorpholine (NMM), a major degradation product, can be regenerated back to NMMO using hydrogen peroxide.[10]
-
Reuse: The purified and reconcentrated NMMO can be reused in the dissolution step. The recovery rate in industrial processes can exceed 99%.[1][12]
Visualizations
The following diagrams illustrate the key processes involved in the preparation of regenerated cellulose fibers using NMMO.
Caption: Experimental workflow for preparing regenerated cellulose fibers with NMMO.
Caption: Mechanism of cellulose dissolution and regeneration in the NMMO process.
References
- 1. srs.fs.usda.gov [srs.fs.usda.gov]
- 2. Properties, Production, and Recycling of Regenerated Cellulose Fibers: Special Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. ri.se [ri.se]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Regenerated cellulose by the Lyocell process, a brief review of the process and properties :: BioResources [bioresources.cnr.ncsu.edu]
- 10. Lyocell fibre production using NMMO – A simulation-based techno-economic analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Application Note: 4-Methylmorpholine N-oxide (NMO) as an Efficient Catalyst for the Silylcyanation of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The silylcyanation of ketones is a pivotal transformation in organic synthesis, yielding cyanohydrin silyl (B83357) ethers that are versatile intermediates for the preparation of α-hydroxy acids, β-amino alcohols, and other valuable bioactive molecules. While various methods exist for this conversion, the use of 4-Methylmorpholine N-oxide (NMO) as a sole catalyst presents a mild, efficient, and cost-effective alternative to metal-based catalytic systems.[1] This method, developed by Kim et al., demonstrates broad applicability across a range of aromatic, aliphatic, cyclic, and heterocyclic ketones, consistently affording excellent yields of the corresponding trimethylsilyl (B98337) ethers.[1] The operational simplicity, short reaction times, and the use of an inexpensive and readily available catalyst make this protocol highly attractive for both academic research and industrial drug development.[1] NMO is believed to activate both the ketone and trimethylsilyl cyanide (TMSCN), facilitating the nucleophilic addition of the cyanide group.[1]
Quantitative Data Summary
The NMO-catalyzed silylcyanation of a diverse array of ketones proceeds with high efficiency. The following table summarizes the reaction outcomes for various substrates, highlighting the excellent yields achieved under mild reaction conditions.
| Entry | Ketone Substrate | Time (h) | Yield (%) |
| 1 | Acetophenone | 1.5 | 96 |
| 2 | 4-Methylacetophenone | 2.0 | 95 |
| 3 | 4-Methoxyacetophenone | 1.5 | 98 |
| 4 | 4-Chloroacetophenone | 2.5 | 94 |
| 5 | Propiophenone | 2.0 | 95 |
| 6 | Benzophenone | 3.0 | 92 |
| 7 | Cyclohexanone | 1.0 | 99 |
| 8 | Cyclopentanone | 1.0 | 98 |
| 9 | 2-Adamantanone | 3.5 | 90 |
| 10 | 2-Hexanone | 2.5 | 93 |
| 11 | 3-Pentanone | 2.0 | 94 |
| 12 | 2-Acetylfuran | 1.5 | 97 |
| 13 | 2-Acetylthiophene | 2.0 | 96 |
Experimental Protocols
Materials and Methods
-
Reagents: All ketones, trimethylsilyl cyanide (TMSCN), and this compound (NMO) should be of high purity. Ketones and TMSCN should be distilled prior to use. NMO can be used as received.
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂) should be dried over CaH₂ and distilled before use.
-
Inert Atmosphere: Reactions should be carried out under a dry nitrogen or argon atmosphere to prevent moisture contamination.
General Procedure for the Silylcyanation of Ketones
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol) and dry dichloromethane (5 mL).
-
Add this compound (NMO) (0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Continue stirring the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the pure cyanohydrin trimethylsilyl ether.
Visualized Workflow and Proposed Catalytic Cycle
The following diagrams illustrate the experimental workflow and a plausible catalytic cycle for the NMO-catalyzed silylcyanation of ketones.
Caption: Experimental workflow for NMO-catalyzed silylcyanation.
Caption: Proposed NMO catalytic cycle in silylcyanation.
References
Troubleshooting & Optimization
How to improve the rate of cellulose dissolution in NMMO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dissolution of cellulose (B213188) in N-Methylmorpholine N-oxide (NMMO).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of NMMO for dissolving cellulose?
A1: The dissolution of cellulose is highly dependent on the NMMO concentration. Generally, a higher NMMO concentration leads to a greater interaction between NMMO and cellulose, as there is less water to compete for hydrogen bonding with the NMMO.[1] NMMO concentrations in the range of 83-87% are effective for dissolving cellulose.[2] However, very high concentrations are not always better for forming strong hydrogen bonds with cellulose.[1] Low-energy consumption and high-speed dissolution can be achieved at high temperatures and high NMMO concentrations.[3]
Q2: What is the role of water in the NMMO/cellulose system?
A2: Water plays a crucial role in the dissolution process. NMMO is often used as a monohydrate (containing about 13.3% water) for dissolving cellulose.[4][5] A small amount of water is necessary to facilitate the dissolution process, but too much water will inhibit it.[6][7] Water and cellulose compete to form hydrogen bonds with NMMO; being smaller and more mobile, water is favored.[8] If the water content is too high (above 19 wt%), cellulose will only swell instead of dissolving.[2] The dissolution of cellulose in NMMO occurs when the water content is below 13%.[5]
Q3: What is the ideal temperature for dissolving cellulose in NMMO?
A3: The dissolution temperature is a critical parameter. The process is typically carried out at elevated temperatures, generally between 90°C and 120°C.[9][10] One recommendation is to heat the mixture to 115°C with stirring, as dissolution may not be apparent until around 110°C.[11] It is important to avoid temperatures above 130°C, as this can lead to severe cellulose depolymerization and decomposition of the NMMO.[11] Higher temperatures can reduce the dissolution time and mechanical energy required.[3]
Q4: My cellulose is not dissolving completely. What are the possible reasons?
A4: Incomplete dissolution can be due to several factors:
-
Incorrect NMMO/water ratio: Too much water will prevent dissolution. Ensure the water content is within the optimal range (typically below 13%).[2][5]
-
Insufficient temperature: The temperature may be too low for the dissolution to occur effectively.[11]
-
Inadequate mixing: Proper mixing is essential for the NMMO to penetrate the cellulose structure.[8]
-
Properties of the cellulose: The degree of polymerization and crystallinity of the cellulose can affect its solubility.[5] Pretreatment of the cellulose may be necessary.
Q5: What types of pretreatment can improve the dissolution rate?
A5: Pretreatment of cellulose can significantly enhance the dissolution rate by increasing the accessibility of the solvent to the cellulose fibers.[12]
-
Swelling: Pre-mixing or "swelling" the pulp in an aqueous NMMO solution allows the solvent molecules to penetrate the fiber structure.[1]
-
Mechanical treatment: Mechanical extrusion can dissociate fiber bundles into thinner fibers, thereby increasing the surface area for dissolution.[12]
-
Microwave treatment: Combining microwave pretreatment with chemical methods can optimize the process.[1]
-
Ultrasonic treatment: The use of ultrasound can improve the pore volume of cellulose and accelerate the penetration of the NMMO solution.[1]
Q6: Are there any additives that can improve the dissolution process or stabilize the solution?
A6: Yes, additives can be used to both enhance dissolution and stabilize the resulting solution.
-
Co-solvents: Co-solvents like dimethylacetamide (DMAc) and dimethylformamide (DMF) can be added to the NMMO-cellulose system to improve spinnability and increase the crystallinity of the resulting fibers.[13]
-
Stabilizers: To prevent the degradation of cellulose and NMMO at high temperatures, stabilizers are often added. Propyl gallate (PG) is a commonly used stabilizer.[13][14] Hydrogen peroxide in combination with a stabilizer like oxalic acid can also be used to prevent discoloration and decomposition of NMMO.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cellulose is only swelling, not dissolving | High water content in the NMMO solution. | Reduce the water content to below 13 wt%.[2][5] This can be achieved by starting with a higher concentration of NMMO or by evaporating water from the system.[9] |
| Slow dissolution rate | Insufficient temperature. | Gradually increase the temperature to the recommended range of 90-120°C, while carefully monitoring for any signs of degradation.[9][10][11] |
| Inadequate mixing or agitation. | Increase the stirring speed to ensure good contact between the cellulose and the NMMO solvent.[8] | |
| High crystallinity or large particle size of cellulose. | Employ a pretreatment method such as mechanical grinding, swelling in a dilute NMMO solution, or ultrasonic treatment to increase the surface area and amorphous regions.[1][12] | |
| Discoloration of the solution (yellowing/browning) | Thermal degradation of cellulose and/or NMMO. | Reduce the dissolution temperature and/or time.[11] Add a stabilizer such as propyl gallate or a hydrogen peroxide/oxalic acid system.[13][14][15] |
| High viscosity of the solution, difficult to handle | High molecular weight of the cellulose or high cellulose concentration. | Consider using a cellulose source with a lower degree of polymerization.[5] Alternatively, decrease the cellulose concentration in the solution. |
| Use of certain co-solvents. | While co-solvents can be beneficial, they can also affect viscosity. Optimize the type and concentration of the co-solvent.[13] |
Quantitative Data Summary
Table 1: Effect of NMMO Concentration and Temperature on Cellulose Dissolution
| NMMO Concentration (%) | Temperature (°C) | Observation | Dissolution Time Reduction (%) | Mechanical Energy Reduction (%) |
| 76 | 110 | Disintegrating dissolution | 37 | 33 |
| 79 | 105 | Disintegrating dissolution | 37 | 33 |
| Lower Concentration | Lower Temperature | Swelling followed by dissolution | - | - |
Data adapted from Cheng et al., 2021.[3]
Table 2: Water Content and its Effect on NMMO's Ability to Dissolve Cellulose
| Water Content (wt%) | Hydration Number (n) | Interaction with Cellulose |
| ≤ 13 | ≤ 1 | Dissolution |
| 19 | > 1.65 | Swelling without dissolution |
| > 23.5 | > 2 | Loss of dissolving capability |
Data adapted from various sources.[2]
Experimental Protocols
Protocol 1: Standard Cellulose Dissolution in NMMO Monohydrate
-
Preparation: Weigh the desired amount of cellulose and NMMO monohydrate (typically with a water content of ~13.3%). A common ratio to start with is 5-10 wt% cellulose.
-
Mixing: Add the cellulose to the NMMO monohydrate in a suitable reaction vessel equipped with a mechanical stirrer and a heating mantle.
-
Heating and Stirring: Begin stirring the mixture and gradually heat it to 110-115°C.[11]
-
Dissolution: Continue stirring at this temperature for 1-2 hours, or until the cellulose is completely dissolved, resulting in a clear, viscous solution.[11][13]
-
Stabilization (Optional): If working at higher temperatures or for extended periods, add a stabilizer (e.g., 1 wt% propyl gallate relative to the cellulose weight) to the mixture to prevent degradation.[13]
Protocol 2: Pretreatment of Cellulose by Swelling
-
Preparation of Swelling Solution: Prepare a 50-60% aqueous NMMO solution.[1]
-
Swelling Step: Add the cellulose pulp to the swelling solution at a moderate temperature (e.g., 60-75°C) and stir for a predetermined time to allow the cellulose fibers to swell.[1]
-
Solvent Concentration: After the swelling step, increase the NMMO concentration by evaporating water under vacuum until the desired concentration for dissolution is reached.
-
Dissolution: Proceed with the dissolution step as described in Protocol 1.
Visualizations
Caption: Factors influencing the rate of cellulose dissolution in NMMO.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Water Content in N-Methylmorpholine N-Oxide/Cellulose Solutions on Thermodynamics, Structure, and Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. list-technology.com [list-technology.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. srs.fs.usda.gov [srs.fs.usda.gov]
- 15. US5189152A - Cellulose solution in water and nmmo - Google Patents [patents.google.com]
Technical Support Center: 4-Methylmorpholine N-oxide (NMMO) Thermal Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing the thermal degradation of 4-Methylmorpholine (B44366) N-oxide (NMMO).
Frequently Asked Questions (FAQs)
Q1: What is 4-Methylmorpholine N-oxide (NMMO) and why is its thermal stability a concern?
A1: this compound (NMMO) is an organic compound widely used as a solvent, particularly for cellulose (B213188) in the Lyocell process for producing regenerated cellulose fibers.[1][2] Its thermal stability is a critical concern because NMMO is a strong oxidant and a thermally labile compound.[3] At elevated temperatures, it can undergo exothermic decomposition, which can lead to a thermal runaway reaction, posing significant safety risks.[4][5] This degradation can also negatively impact experimental results and product quality by introducing impurities.[3]
Q2: What are the primary thermal degradation pathways of NMMO?
A2: NMMO undergoes two main types of thermal degradation:
-
Homolytic Reactions: This pathway involves the cleavage of the N-O bond, which has a relatively low dissociation energy (222 kJ/mol), to form radicals.[4][6] This process is often initiated by transition metals.[3][4]
-
Heterolytic Reactions: These are ionic processes and include:
Q3: What are the main products formed during the thermal degradation of NMMO?
A3: The primary degradation products of NMMO are 4-methylmorpholine (NMM) and morpholine (B109124) (M).[3][7] Formaldehyde is also a significant byproduct of certain degradation pathways.[4][6] The formation of these products can be monitored to assess the extent of NMMO degradation.
Q4: At what temperature does NMMO begin to decompose?
A4: The onset of NMMO degradation is dependent on several factors, including the presence of water, cellulose, and impurities like transition metals. Dissolution of cellulose in NMMO is typically carried out between 90 and 120°C; however, to minimize degradation, temperatures below 85°C are recommended.[4] Significant exothermic decomposition and the risk of a thermal runaway reaction increase substantially at temperatures above 150°C.[4] DSC analysis has shown initial autocatalytic degradation onsets between 140°C (with additives) and 158°C (without additives).[4]
Q5: How does water content affect the thermal stability of NMMO?
A5: Water content significantly influences the thermal properties of NMMO. Pure, anhydrous NMMO has a melting point of 170-184°C.[1][2] The presence of water lowers the melting point; for instance, NMMO monohydrate (approximately 13.3 wt% water) has a melting point of around 74°C.[4] While this is advantageous for processing, interactions between NMMO, water, and cellulose can lead to side reactions and degradation even at temperatures below 120°C.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Discoloration (yellowing/browning) of the NMMO solution upon heating. | Formation of chromophores due to NMMO degradation or interactions with stabilizers like propyl gallate.[4] | - Lower the processing temperature to below 85°C.[4]- Ensure high-purity NMMO and cellulose are used to minimize contaminants.- If using stabilizers, be aware of their potential to form colored byproducts. |
| Unexpected exothermic event or rapid temperature increase. | Onset of a thermal runaway reaction.[4] This can be triggered by localized overheating, presence of transition metal contaminants, or exceeding the critical decomposition temperature. | - Immediately and safely cool the reaction mixture.- Review the experimental setup to ensure uniform heating and accurate temperature monitoring.- Avoid temperatures above 150°C.[4]- Use stabilizers like propyl gallate to mitigate autocatalytic reactions.[4] |
| Inconsistent experimental results (e.g., varying reaction rates, product yields). | Partial degradation of NMMO, leading to changes in its properties and the introduction of reactive byproducts. | - Monitor the purity of the NMMO solution before and during the experiment using techniques like HPLC or capillary electrophoresis.- Operate under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.- Control the heating rate and duration precisely. |
| Difficulty dissolving cellulose in NMMO. | Incorrect NMMO/water ratio. Insufficient temperature. | - Ensure the NMMO concentration is appropriate for cellulose dissolution (typically >79%).[4]- The temperature should be high enough to facilitate dissolution but low enough to avoid significant degradation (e.g., 90-120°C, with caution).[4] |
Quantitative Data Summary
Table 1: Thermal Properties of NMMO
| Parameter | Value | Conditions/Notes | Source |
| Melting Point (Anhydrous) | 180-184°C | [1][2] | |
| Melting Point (Monohydrate) | ~74°C | 13.3 wt% water | [4] |
| Heat of Decomposition | 314.23 - 416.23 J/g | [3][7] | |
| Energy Release of N-O Bond Cleavage | 222 kJ/mol | [4] | |
| Autocatalytic Degradation Onset (DSC) | 140°C | With additives (e.g., propyl gallate) | [4] |
| Autocatalytic Degradation Onset (DSC) | 158°C | Without additives | [4] |
| Recommended Max. Processing Temperature | < 120-130°C | To avoid significant degradation | [8] |
| Temperature for Potential Thermal Runaway | > 150°C | [4] |
Experimental Protocols
Protocol 1: Analysis of NMMO Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and mass loss profile of NMMO under controlled heating.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the NMMO sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 300°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
The peak of the first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Protocol 2: Investigation of NMMO Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify exothermic decomposition events of NMMO.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the NMMO sample into a hermetically sealed aluminum DSC pan to prevent volatilization.
-
Experimental Conditions:
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature.
-
Identify endothermic peaks, which correspond to melting points.
-
Identify exothermic peaks, which indicate decomposition or other exothermic processes. The onset temperature of the exotherm is a critical indicator of thermal instability.
-
Protocol 3: Quantification of NMMO and its Degradation Products by Capillary Electrophoresis (CE)
Objective: To separate and quantify NMMO, NMM, and M in a reaction mixture.
Methodology:
-
Instrument: A capillary electrophoresis system with indirect UV detection.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture at a specific time point.
-
Dilute the sample with ultrapure water to a concentration within the calibrated range.
-
Filter the sample if necessary.
-
-
Electrolyte Preparation: A suitable background electrolyte is crucial for separation. An example is a solution of 50 mM 4-methylbenzylamine (B130917) and 50 mM 2-hydroxy-2-methylpropanoic acid, with the pH adjusted to below 3.5.[9][10]
-
CE Conditions:
-
Capillary: Fused silica (B1680970) capillary.
-
Injection: Electromigration or hydrostatic injection.
-
Voltage: Apply a running voltage (e.g., 20 kV).[9]
-
Detection: Indirect UV detection.
-
-
Data Analysis:
-
Identify the peaks corresponding to NMMO, NMM, and M based on their migration times, as determined from standard solutions.
-
Quantify the concentration of each component by comparing the peak areas to a calibration curve.
-
Visualizations
Caption: Thermal degradation pathways of this compound (NMMO).
Caption: Experimental workflow for analyzing NMMO thermal degradation.
Caption: Troubleshooting logic for NMMO thermal degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-甲基吗啡-N-氧化物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Reactions of N-Methylmorpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methylmorpholine-N-oxide and Its Main Degra-dation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). - BOKU FIS [forschung.boku.ac.at]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE) | Semantic Scholar [semanticscholar.org]
Technical Support Center: N-Methylmorpholine N-oxide (NMO) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylmorpholine N-oxide (NMO).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving NMO?
A1: The most frequently identified byproducts in N-Methylmorpholine N-oxide (NMO) reactions are N-methylmorpholine (NMM), morpholine (B109124), and formaldehyde (B43269). In the context of its application as a co-oxidant in organic synthesis, the primary byproduct is N-methylmorpholine (NMM), which is the reduced form of NMO.[1] The formation of morpholine and formaldehyde is more commonly associated with the thermal degradation of NMO, particularly when it is used as a solvent at elevated temperatures, such as in the Lyocell process for cellulose (B213188) dissolution.[2][3]
Q2: I am using NMO as a co-oxidant in a metal-catalyzed oxidation (e.g., Sharpless dihydroxylation, Ley-Griffith oxidation). What is the main byproduct I should expect from the NMO?
A2: In metal-catalyzed oxidations where NMO is used as a stoichiometric co-oxidant to regenerate the active catalyst, the principal byproduct you should expect is N-methylmorpholine (NMM).[1] NMO is reduced to NMM as it reoxidizes the metal catalyst (e.g., osmium or ruthenium).
Q3: Can other, less common byproducts form during NMO-mediated reactions?
A3: Yes, under certain conditions, minor byproducts can be generated. The degradation of NMO can proceed through radical intermediates, which can lead to the formation of various other species.[3] The presence of transition metals can also influence the degradation pathways of NMO. However, in most well-controlled synthetic organic reactions, N-methylmorpholine is the overwhelmingly predominant byproduct derived from NMO.
Q4: How can I detect the presence of these byproducts in my reaction mixture?
A4: Several analytical techniques can be employed to identify and quantify NMO and its byproducts. The most common methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for identifying and quantifying NMO, NMM, and morpholine in a reaction mixture.[4]
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can effectively separate and quantify NMO, NMM, and morpholine, even in complex matrices.[2][5]
-
Gas Chromatography (GC): GC can be used to detect volatile byproducts like N-methylmorpholine. However, NMO itself is not volatile and may require derivatization or reduction to NMM prior to analysis.
Troubleshooting Guides
Problem 1: My reaction is sluggish or incomplete, and I suspect an issue with the NMO.
-
Possible Cause: Degradation of NMO before or during the reaction. NMO is a stable compound, but prolonged exposure to high temperatures or certain impurities can cause it to degrade, reducing its oxidizing power.
-
Troubleshooting Steps:
-
Verify NMO quality: Use a fresh bottle of NMO or one that has been stored properly (cool, dry place). You can check the purity of your NMO using NMR or CE analysis by comparing it to a known standard.
-
Monitor reaction temperature: Ensure the reaction is performed at the recommended temperature. Exceeding the optimal temperature can accelerate the decomposition of NMO.
-
Analyze for byproducts: Take a sample of your reaction mixture and analyze it for the presence of NMM and morpholine. An unusually high concentration of these byproducts at the beginning of the reaction could indicate premature degradation of the NMO.
-
Problem 2: I am observing unexpected side products in my reaction that are not related to my starting material.
-
Possible Cause: Formation of reactive byproducts from NMO degradation. Formaldehyde, a potential degradation product, is a reactive electrophile that can participate in side reactions with nucleophilic species in your reaction mixture.
-
Troubleshooting Steps:
-
Test for formaldehyde: Specific analytical tests for aldehydes can be performed on the reaction mixture.
-
Optimize reaction conditions: Lowering the reaction temperature or reducing the reaction time may minimize the formation of formaldehyde and other reactive degradation products.
-
Purification: If minor side products are unavoidable, they will need to be separated from your desired product during the work-up and purification steps.
-
Data Presentation
The following table summarizes the typical 1H NMR chemical shifts for NMO and its major byproducts in CDCl3. This data can be used for the identification and quantification of these species in a reaction mixture.
| Compound | Protons | Chemical Shift (δ, ppm) |
| N-Methylmorpholine N-oxide (NMO) | N-CH3 | ~3.16 |
| N-CH2 (axial) | ~3.28 | |
| O-CH2 (axial) | ~3.80 | |
| N-CH2 (equatorial) | ~4.55 | |
| O-CH2 (equatorial) | ~3.95 | |
| N-Methylmorpholine (NMM) | N-CH3 | ~2.31 |
| N-CH2 | ~2.44 | |
| O-CH2 | ~3.71 | |
| Morpholine | NH | ~1.89 |
| N-CH2 | ~2.88 | |
| O-CH2 | ~3.74 | |
| Formaldehyde (in CDCl3) | CH2 | ~9.69 |
Experimental Protocols
Protocol 1: Quantification of NMO, NMM, and Morpholine by Capillary Electrophoresis (CE)
This protocol is based on the method described by Potthast et al. (2000).[2][5]
1. Materials:
-
Capillary Electrophoresis (CE) system with indirect UV detection
-
Fused-silica capillary (e.g., 50 µm i.d., ~50 cm total length)
-
2-hydroxy-2-methylpropanoic acid (HIBA)
-
NMO, NMM, and Morpholine standards
-
Deionized water
-
Reaction mixture sample
2. Instrument Parameters:
-
Detection: Indirect UV at 214 nm
-
Running Voltage: 20-30 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic (e.g., 50 mbar for 5 s)
3. Preparation of Electrolyte Solution (Running Buffer):
-
Prepare a solution of 10-20 mM 4-methylbenzylamine in deionized water.
-
Add 5-10 mM 2-hydroxy-2-methylpropanoic acid (HIBA).
-
Adjust the pH to approximately 3.5 with either acid or base as needed.
-
Filter the buffer through a 0.22 µm filter before use.
4. Sample Preparation:
-
Dilute the reaction mixture with deionized water to a concentration within the linear range of the calibration curve. A dilution of 1:100 to 1:1000 is often appropriate.
-
Filter the diluted sample through a 0.45 µm syringe filter.
5. Data Analysis:
-
Generate a calibration curve for each analyte (NMO, NMM, Morpholine) using standards of known concentrations.
-
Run the prepared sample on the CE system.
-
Identify the peaks corresponding to NMO, NMM, and Morpholine based on their migration times compared to the standards.
-
Quantify the concentration of each byproduct in the diluted sample using the calibration curves.
-
Calculate the concentration in the original reaction mixture by accounting for the dilution factor.
Protocol 2: 1H NMR Analysis of NMO and its Byproducts
1. Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl3) or Deuterated water (D2O)
-
Internal standard (e.g., dimethyl sulfoxide, maleic acid) of known concentration
-
Reaction mixture sample
2. Sample Preparation:
-
Take a representative aliquot of the reaction mixture.
-
If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl3 or D2O).
-
Add a known amount of an internal standard. The internal standard should have a peak that does not overlap with the analyte signals.
3. NMR Instrument Parameters (Example for 400 MHz):
-
Pulse Program: Standard 1D proton experiment (e.g., zg30)
-
Number of Scans (NS): 16 or 32 (adjust for desired signal-to-noise)
-
Relaxation Delay (D1): 5-7 times the longest T1 of the signals of interest for accurate integration (a D1 of 10-30 seconds is recommended for quantitative analysis).
-
Acquisition Time (AQ): At least 3-4 seconds.
-
Spectral Width (SW): Appropriate for observing all relevant signals (e.g., 0-12 ppm).
4. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic peaks for NMO, NMM, and morpholine using the chemical shift data from the table above.
-
Integrate the non-overlapping peaks of the analytes and the internal standard.
-
Calculate the concentration of each species using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * CIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
IS = Internal Standard
-
Visualizations
Caption: Primary byproduct pathways for NMO reactions.
Caption: Experimental workflow for byproduct identification.
References
- 1. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. DE10341459A1 - Analytical procedure for determination of N-methyl morpholine-N-oxide concentration in acidic process solution e.g. for corrosion protection, involves reduction to volatile free base by titanium (III) or tin (II) ions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Methods for NMMO recovery and recycling in industrial processes
This guide provides researchers, scientists, and drug development professionals with technical support for the recovery and recycling of N-Methylmorpholine N-oxide (NMMO) in industrial and laboratory processes. It includes frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for recovering NMMO from aqueous solutions?
A1: The most common industrial method is evaporation, which removes water to reconcentrate the NMMO solution.[1][2] This is often performed using multi-effect evaporators or mechanical vapor recompression (MVR) for energy efficiency.[1][3] Other methods include:
-
Ion Exchange: Used to remove ionic impurities and degradation products from the NMMO solution before concentration.[1][4]
-
Reverse Osmosis (RO) and Membrane Distillation (MD): Newer, less energy-intensive methods for pre-concentrating dilute NMMO streams.[5] RO can concentrate NMMO solutions up to approximately 35%, while MD can achieve concentrations up to 70%.[5]
-
Liquid-Liquid Extraction: A theoretical method involving a water-immiscible organic solvent to separate water from NMMO, though less common in practice.[1]
Q2: What is the typical recovery efficiency for NMMO in a closed-loop process?
A2: Modern industrial processes, such as the Lyocell process, achieve very high NMMO recovery rates, typically exceeding 99%.[6][7] Some systems report recovery rates as high as 99.5%.[1][2][4] High recovery efficiency is crucial for the economic and environmental viability of the process due to the high cost of NMMO.[1][3]
Q3: What causes NMMO to degrade during recovery, and what are the main by-products?
A3: NMMO degradation can occur due to high temperatures (especially above 85-120°C), the presence of contaminants in the cellulose (B213188) pulp (like transition metals), and interactions with cellulose and water.[1] Degradation can proceed through two main pathways:
-
Homolytic Reactions: Cleavage of the N-O bond, often initiated by transition metals, which can lead to thermal runaway reactions.[1][8]
-
Heterolytic Reactions: These include Polonovski decomposition, which transforms NMMO into an iminium ion intermediate that then decomposes into morpholine (B109124) and formaldehyde.[1] Another reaction is the reduction of NMMO to N-methylmorpholine (NMM).[1][9]
The primary degradation products are N-methylmorpholine (NMM) and morpholine .[10][11]
Q4: How can NMMO degradation be minimized during the recovery process?
A4: To minimize degradation, it is critical to control the process conditions. Key strategies include:
-
Temperature Control: Operating the dissolution and evaporation steps at the lowest possible temperatures, ideally not exceeding 85°C, can prevent chromophore formation and degradation.[1]
-
Vacuum Application: Using a vacuum during evaporation allows for water removal at lower temperatures, reducing the risk of thermal degradation.[1]
-
Use of Stabilizers: Adding stabilizers like propyl gallate (PG) can help prevent both radical (homolytic) and non-radical (heterolytic) degradation reactions.[8][9]
-
Pulp Purity: Ensuring the raw cellulose pulp is free from contaminants, especially transition metal ions, is crucial to prevent catalytic degradation.[1]
Troubleshooting Guide
Problem 1: Recovered NMMO solution is yellow or amber-colored.
-
Possible Cause: Formation of chromophores due to thermal degradation of NMMO or stabilizers (like propyl gallate) at high temperatures.[1][9] This can also be caused by by-products from residual lignin (B12514952) in the raw material.[1]
-
Solution:
-
Verify Process Temperature: Ensure that the evaporation and dissolution temperatures are not exceeding recommended limits (e.g., 85°C).[1]
-
Check for Contaminants: Analyze the raw pulp for transition metals or high lignin content.[1]
-
Purification: Implement a purification step using activated carbon or ion-exchange resins to remove colored impurities before the final concentration step.[4][12]
-
Problem 2: The dissolution power of the recycled NMMO is lower than expected.
-
Possible Cause: The NMMO concentration in the recycled solvent is too low, or the water content is too high. For effective cellulose dissolution, the NMMO concentration should typically be above 76-79%.[1][5] The presence of degradation products can also interfere with the process.
-
Solution:
-
Verify NMMO Concentration: Use an analytical method like Fourier Transform Infrared Spectroscopy (FTIR) or refractive index measurement to confirm the NMMO concentration.[1][4]
-
Analyze for Impurities: Use HPLC or capillary electrophoresis to check for significant levels of degradation products like NMM and morpholine.[10][13]
-
Optimize Re-concentration: Adjust the evaporation process (e.g., increase vacuum or residence time) to achieve the target concentration.
-
Problem 3: NMMO recovery rate is below the expected >99%.
-
Possible Cause: Inefficient washing of the spun fibers, leading to NMMO loss in the final product. Leaks in the process equipment or losses during the ion-exchange resin regeneration step can also contribute.[1]
-
Solution:
-
Optimize Fiber Washing: Review and optimize the coagulation and washing bath stages to ensure maximum NMMO is recovered from the fibers.
-
Inspect Equipment: Conduct regular maintenance checks for leaks in pumps, vessels, and piping.
-
Review Regeneration Process: Analyze the effluent from the ion-exchange resin regeneration process to quantify and minimize NMMO losses. Some NMMO can be absorbed by the cation exchange resin and lost during acid regeneration.[1]
-
Data Presentation
Table 1: Comparison of NMMO Recovery Methods
| Method | Typical NMMO Concentration Achieved | Energy Consumption | Advantages | Disadvantages |
| Multi-Effect Evaporation | >70% | High, but more efficient than single-effect | Well-established, high throughput | Energy-intensive, risk of thermal degradation[1] |
| Mechanical Vapor Recompression (MVR) | >70% | Lower than multi-effect evaporation | High energy efficiency | Higher capital cost[1] |
| Reverse Osmosis (RO) | Up to ~35% | Low (10.4 kWh/m³ reported)[5] | Very low energy use, operates at low temps | Limited by osmotic pressure, cannot achieve high concentrations[5] |
| Membrane Distillation (MD) | Up to 70% | Moderate | Not limited by osmotic pressure, can achieve high concentrations | Membrane wetting can be an issue, lower flux than RO[5] |
Table 2: NMMO Recovery Rate and Makeup Costs
| NMMO Recovery Rate | Impact on NMMO Makeup Costs | Reference |
| 99.7% | Baseline | [1] |
| 98.9% | 5.4 times increase compared to 99.7% recovery | [1] |
| 99.5% | Standard high-efficiency recovery | [4] |
| 95% | Older, less efficient method | [4] |
Experimental Protocols
Protocol 1: Determination of NMMO Content using Fourier Transform Infrared Spectroscopy (FTIR)
This protocol is based on the methodology for creating a calibration curve to quantify NMMO in aqueous solutions.[1][14]
-
Preparation of Standards:
-
Prepare a series of standard solutions with known NMMO concentrations (e.g., 10%, 20%, 30%, 40%, 50% w/w) in deionized water. Use a high-purity NMMO source.
-
-
FTIR Measurement:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record a background spectrum using deionized water.
-
For each standard, place a small amount of the solution onto the ATR crystal and record the infrared spectrum over a suitable range (e.g., 4000-650 cm⁻¹).
-
Thoroughly clean the ATR crystal with deionized water and dry it between samples.
-
-
Data Analysis:
-
Identify a characteristic peak for NMMO that does not overlap significantly with water absorption bands. The N-O bond vibration is a key feature.
-
Measure the peak height or area for the chosen characteristic peak for each standard.
-
Plot the peak height/area against the known NMMO concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Record the FTIR spectrum of the unknown sample using the same procedure.
-
Measure the peak height/area of the characteristic NMMO peak.
-
Determine the NMMO concentration of the unknown sample by interpolating from the calibration curve.
-
Protocol 2: Lab-Scale NMMO Recovery using a Rotary Evaporator
This protocol describes a simple method for concentrating a dilute NMMO solution in a laboratory setting.[1][14]
-
Setup:
-
Assemble a rotary evaporator system, including a heating bath, a rotating flask, a condenser, and a receiving flask. Connect the system to a vacuum pump.
-
-
Procedure:
-
Place the dilute NMMO wastewater into the rotating flask, filling it to no more than half its volume.
-
Set the heating bath to a controlled temperature (e.g., 70-80°C) to minimize thermal degradation.
-
Begin rotating the flask and apply a vacuum. The combination of reduced pressure, heat, and rotation will facilitate efficient water evaporation.
-
Water will condense on the condenser and collect in the receiving flask.
-
-
Monitoring and Completion:
-
Continue the evaporation process until the desired volume of water has been removed.
-
The process can be monitored by periodically stopping, allowing the solution to cool, and measuring its refractive index or density to estimate the NMMO concentration.
-
Once the target concentration (e.g., 50% w/w) is reached, turn off the heat, release the vacuum, and stop the rotation.[1][14]
-
-
Analysis:
-
Analyze the final concentrated solution using FTIR (as per Protocol 1) or another suitable method to confirm the NMMO concentration and check for signs of degradation.
-
Visualizations
Caption: Industrial workflow for NMMO recovery, purification, and recycling.
Caption: Troubleshooting guide for discolored NMMO solvent.
Caption: Simplified NMMO chemical degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. US20110226427A1 - Method of Recovering Aqueous N-methylmorpholine-N-Oxide Solution Used in Production of Lyocell Fiber - Google Patents [patents.google.com]
- 3. Lyocell fibre production using NMMO – A simulation-based techno-economic analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 4. CN101280476B - Method for recovering NMMO solvent in solvent method fiber production - Google Patents [patents.google.com]
- 5. Introducing Reverse Osmosis and Membrane Distillation in the Recovery Process of N-Methylmorpholine N-Oxide in Cellulose Fiber Production [mdpi.com]
- 6. NMMO Solvent → Term [lifestyle.sustainability-directory.com]
- 7. zenodo.org [zenodo.org]
- 8. srs.fs.usda.gov [srs.fs.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US20140008577A1 - Method of Recovering Aqueous N-Methylmorpholine-N-Oxide Solution Used in Production of Lyocell Fiber - Google Patents [patents.google.com]
- 13. Analysis of N-methylmorpholine n-oxide (NMMO) and its degradants by DAD (HPLC-DAD测定N-甲基吗啉-N-氧化物(NMMO)及其降解物) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-Methylmorpholine N-oxide (NMMO) Purification
This technical support center provides researchers, scientists, and drug development professionals with best practices for the purification of 4-Methylmorpholine N-oxide (NMMO). Find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMMO) and what are its common applications?
A1: this compound (NMMO or NMO) is a heterocyclic amine oxide.[1] It is widely used in organic chemistry as a co-oxidant in reactions like osmium tetroxide oxidations and Sharpless asymmetric dihydroxylation.[1] NMMO monohydrate also serves as a solvent for cellulose (B213188) in the Lyocell process for producing cellulose fibers.[1] Additionally, it is used to dissolve scleroproteins found in animal tissue.[1]
Q2: What are the common impurities in commercial NMMO?
A2: Common impurities and degradation products in NMMO include N-methylmorpholine (NMM) and morpholine (B109124) (M).[2][3] The presence of these impurities can arise from the synthesis process or thermal degradation of NMMO, especially at elevated temperatures.[3][4][5] Discoloration of NMMO solutions can be caused by the formation of chromophores from side reactions.[5][6]
Q3: How does water content affect NMMO?
A3: Water content significantly impacts the physical properties of NMMO, particularly its melting point.[7] Pure NMMO has a melting point of 170°C, but NMMO monohydrate (containing 13.3 wt% water) has a much lower melting point of 74°C.[4] This is a key reason why NMMO is often commercially available as a 50% aqueous solution for easier handling.[4] The water content is a critical factor in the dissolution of cellulose, as NMMO's ability to break down the hydrogen bond network of cellulose is sensitive to the amount of water present.[8]
Q4: What are the signs of NMMO degradation?
A4: A common sign of NMMO degradation is a color change in the solution to an amber or brown hue, which indicates the formation of chromophores.[4][9] Degradation can be accelerated by high temperatures (above 85-120°C) and the presence of impurities like transition metals.[4][5] At temperatures around 150°C, there is a risk of a thermal runaway reaction.[4] The main degradation products are N-methylmorpholine (NMM) and morpholine.[3][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Relevant Analytical Techniques |
| Yellow to brown discoloration of NMMO solution | Formation of chromophores due to thermal degradation or reaction with cellulose decomposition products.[5][9] | - Adsorbent treatment: Use activated carbon, silicon dioxide, or alumina (B75360) to decolorize the solution.[9]- Avoid excessive heating (above 85°C) during processing.[4] | - UV-Vis Spectroscopy- HPLC-DAD[11] |
| Presence of N-methylmorpholine (NMM) and morpholine (M) impurities | Thermal decomposition of NMMO.[3] | - Recrystallization from an appropriate organic solvent.[12]- Column chromatography.[13][14] | - Capillary Electrophoresis (CE)[3]- Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7]- Liquid Chromatography-Mass Spectrometry (LC-MS)[2] |
| Difficulty dissolving cellulose in NMMO | Incorrect water content in the NMMO solution.[4][7] | - Adjust the water content. The presence of some water is necessary to lower the melting point and facilitate dissolution.[4] | - Karl Fischer Titration[7]- Thermogravimetric Analysis (TGA)[7]- FTIR Spectroscopy[4][15] |
| Reduced purity after storage | NMMO is hygroscopic and can absorb moisture from the air.[13][14] It can also undergo slow decomposition. | - Store in a tightly sealed container in a cool, dry place.- Re-purify before use if purity is critical. | - Purity can be re-assessed using NMR, HPLC, or CE.[3][6][7][11] |
| Unexpected exothermic reaction | Contamination with certain reagents like carbodiimides (DCC, EDC) or hydrogen peroxide can lead to violent reactions.[2] There is a risk of a thermal runaway reaction at temperatures above 150°C.[4] | - Ensure compatibility of all reagents before mixing with NMMO.- Maintain strict temperature control during reactions and dissolution processes.[4] | - Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) can be used to assess thermal stability.[2] |
Experimental Protocols
Protocol 1: Purification of NMMO by Cooling Crystallization
This protocol is suitable for purifying crude NMMO prepared from the reaction of N-methylmorpholine with hydrogen peroxide.[16]
-
Concentration: Concentrate the crude NMMO product (typically 50-60% NMMO in water) by vacuum heating to a mass concentration of 56.5-84.5%.[16]
-
Crystallization: Cool the concentrated solution to a temperature between -20°C and 7.8°C to induce crystallization of NMMO hydrate.[16]
-
Isolation: Collect the primary crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold rinsing liquid (the specific liquid is not detailed in the provided context but is likely a cold solvent in which NMMO has low solubility).[16]
-
Recrystallization (Optional but Recommended): For higher purity, dissolve the primary crystals in water at 40°C to prepare a 66-70% NMMO solution. Repeat the cooling crystallization process to obtain secondary, higher purity crystals.[16]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This method is suitable for smaller-scale laboratory purification.[13][14]
-
Sample Preparation: Dissolve the crude NMMO product in a minimal amount of the mobile phase.
-
Column Packing: Prepare a silica (B1680970) gel column (100-200 mesh) using a slurry of silica gel in the chosen eluent.[13][14]
-
Elution: Load the sample onto the column and elute with a solvent system such as a 10:90 mixture of methanol (B129727) and dichloromethane (B109758) (MeOH/CH2Cl2).[13][14]
-
Fraction Collection: Collect fractions and monitor the elution of NMMO using Thin Layer Chromatography (TLC).[13]
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation under reduced pressure to obtain the purified NMMO.[13][14]
Visualized Workflows
Caption: General workflow for the purification of this compound (NMMO).
Caption: Simplified degradation pathway of NMMO leading to common impurities.
References
- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5178764A - Process for cleaning or purifying aqueous n-methylmorpholine-n-oxide solutions - Google Patents [patents.google.com]
- 10. Biodegradation of N-methylmorpholine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of N-methylmorpholine n-oxide (NMMO) and its degradants by DAD (HPLC-DAD测定N-甲基吗啉-N-氧化物(NMMO)及其降解物) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]
- 14. guidechem.com [guidechem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Preventing Thermal Runaway Reactions with N-Methylmorpholine N-oxide (NMMO)
This technical support center provides researchers, scientists, and drug development professionals with essential information to safely handle N-Methylmorpholine N-oxide (NMMO) and prevent thermal runaway reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction in the context of NMMO?
A1: A thermal runaway reaction with NMMO is a rapid, uncontrolled exothermic decomposition that can occur when the substance is exposed to certain conditions, primarily high temperatures.[1][2] The energy-rich N-O bond in the NMMO molecule can cleave, releasing a significant amount of energy (approximately 222 kJ/mol).[1][2] This self-heating process can lead to a rapid increase in temperature, potentially up to 250°C, and the evolution of gases, which can result in pressure buildup, explosions, and fires.[1][2][3] The decomposition of NMMO is an autocatalytic process, meaning the reaction rate and heat release can increase exponentially.[4]
Q2: What are the primary causes of NMMO thermal runaway?
A2: The primary causes of NMMO thermal runaway include:
-
High Temperatures: Exceeding the safe operating temperature is a major risk factor. While dissolution of materials like cellulose (B213188) in NMMO is often carried out at elevated temperatures (90-120°C), exceeding 150°C significantly increases the risk of a runaway reaction.[1] Degradation can even begin at temperatures below 120°C.[1][2]
-
Presence of Contaminants: Transition metals can catalyze the homolytic cleavage of the N-O bond, initiating the decomposition process.[1]
-
Absence of Water: Anhydrous NMMO has a higher melting point (around 170°C) and is more prone to thermal instability compared to its hydrated forms.[1][5] NMMO monohydrate, with about 13.3 wt% water, has a much lower melting point (around 74°C) and is generally more stable.[1]
-
Presence of Acids, Alkylating, or Acylating Agents: These substances can promote the autocatalytic degradation of NMMO, especially under dry conditions.[3]
Q3: What are the early warning signs of a potential thermal runaway?
A3: Early warning signs of NMMO degradation that could lead to a thermal runaway include:
-
Color Change: The formation of chromophores due to degradation can cause the NMMO solution to turn an amber or yellow color.[1][5]
-
Gas Evolution: The decomposition of NMMO can release gaseous byproducts.
-
Unexpected Temperature Increase: A self-heating phenomenon is a direct indicator of an ongoing exothermic reaction.
-
Pressure Buildup: In a closed system, the evolution of gases will lead to an increase in pressure.[6]
Q4: How can I prevent thermal runaway reactions when working with NMMO?
A4: To prevent thermal runaway reactions, the following safety measures are crucial:
-
Strict Temperature Control: Maintain the process temperature below the recommended limits. For cellulose dissolution, temperatures should ideally not exceed 85°C to minimize degradation.[1] Continuous monitoring of the temperature is essential.
-
Use of Stabilizers: Add antioxidants like propyl gallate (PG) at concentrations of 0.5-2 wt% to trap radical intermediates and inhibit decomposition reactions.[1][7]
-
Ensure Proper Hydration: Use NMMO monohydrate for lower melting points and increased stability. Commercially available 50% aqueous NMMO solutions are easier to handle.[1]
-
Avoid Contaminants: Use high-purity reagents and ensure equipment is free from transition metal residues.
-
Work in a Well-Ventilated Area: Proper ventilation is necessary to prevent the accumulation of any potentially flammable gases.[8][9]
-
Use Vacuum: When concentrating NMMO solutions, applying a vacuum can lower the boiling point and reduce the thermal stress on the material.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Yellowing of NMMO solution during heating. | NMMO degradation and chromophore formation.[1][5] | 1. Immediately reduce the temperature. 2. Verify the concentration of the stabilizer (e.g., propyl gallate).[1] 3. Check for potential contaminants, especially transition metals.[1] |
| Unexpected and rapid increase in temperature. | Onset of an exothermic decomposition reaction.[1] | 1. IMMEDIATELY initiate emergency cooling. 2. If possible and safe, stop any further heating. 3. Evacuate the area if the temperature rise cannot be controlled. |
| Pressure buildup in a closed reaction vessel. | Gas evolution from NMMO decomposition.[3][6] | 1. Carefully and safely vent the system to relieve pressure. 2. Cool the reaction mixture immediately. 3. Re-evaluate the experimental parameters, particularly temperature and heating rate. |
| Inconsistent or poor dissolution of material (e.g., cellulose). | 1. Incorrect NMMO concentration (hydration level).[2] 2. Insufficient temperature. 3. Degradation of NMMO, reducing its solvent power. | 1. Ensure the use of NMMO with the appropriate water content (e.g., monohydrate for cellulose).[1] 2. Gradually increase the temperature while carefully monitoring for signs of degradation. 3. Add a stabilizer to prevent NMMO decomposition.[2] |
Quantitative Data on NMMO Thermal Stability
The following table summarizes key quantitative data related to the thermal decomposition of NMMO.
| Parameter | Value | Conditions/Notes | Reference(s) |
| Heat of Decomposition | 222 kJ/mol | Energy released from N-O bond cleavage. | [1][2] |
| Heat of Decomposition | 314.23 - 416.23 J/g | Measured by DSC and ARC. | [6][10] |
| Activation Energy (Ea) | 40 - 89 kJ/mol | Calculated under non-isothermal conditions. | [6][10] |
| Decomposition Onset Temperature (Pure NMMO) | ~150 °C | Risk of thermal runaway significantly increases. | [1] |
| Melting Point (Anhydrous NMMO) | 170 °C | [1] | |
| Melting Point (NMMO Monohydrate) | 74 °C | Contains 13.3 wt% water. | [1] |
Experimental Protocols
Protocol 1: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition of an NMMO sample.
Methodology:
-
A small, precisely weighed sample of NMMO (typically 2-5 mg) is hermetically sealed in an aluminum or high-pressure crucible.[10]
-
An empty, sealed crucible is used as a reference.
-
The sample and reference are placed in the DSC instrument.
-
The temperature is increased at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen at 50 mL/min).[10]
-
The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
An exothermic peak in the resulting thermogram indicates the decomposition of NMMO. The onset temperature of this peak is taken as the decomposition temperature, and the area under the peak is proportional to the heat of decomposition.
Protocol 2: Hazard Assessment using Accelerating Rate Calorimetry (ARC)
Objective: To evaluate the potential for a thermal runaway reaction under adiabatic conditions.
Methodology:
-
A larger sample of NMMO (typically 2 g) is placed in a spherical, high-pressure test cell.[10]
-
The ARC instrument uses a "heat-wait-search" mode.[10]
-
The sample is heated in small steps (e.g., 5 K).[10]
-
After each heating step, the instrument waits for a set period (e.g., 10 minutes) and monitors the rate of temperature increase due to self-heating.[10]
-
If the rate of self-heating exceeds a certain threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, preventing heat loss.
-
The temperature and pressure are recorded as a function of time, providing data on the time to maximum rate (TMR) and the adiabatic temperature rise, which are critical for assessing the severity of a potential thermal runaway.
Visualizations
Caption: Workflow for preventing NMMO thermal runaway.
Caption: NMMO thermal decomposition pathways.
References
- 1. Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. researchgate.net [researchgate.net]
- 7. srs.fs.usda.gov [srs.fs.usda.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. aksci.com [aksci.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NMO in Catalytic Oxidations
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the concentration and use of N-Methylmorpholine N-oxide (NMO) in catalytic oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of NMO in catalytic oxidation reactions?
A1: N-Methylmorpholine N-oxide (NMO) serves as a co-oxidant or stoichiometric oxidant in various transition metal-catalyzed oxidations. Its main function is to regenerate the active, high-valent state of the metal catalyst after it has oxidized the substrate. For instance, in TPAP (tetrapropylammonium perruthenate) oxidations, NMO reoxidizes the Ru(V) species back to the active Ru(VII) state, allowing the catalyst to turn over.[1][2] Similarly, in osmium-catalyzed dihydroxylations, NMO reoxidizes Os(VI) to Os(VIII).[3]
Q2: In which common catalytic oxidation reactions is NMO used?
A2: NMO is a preferred oxidant for several key transformations, including:
-
Ley-Griffith Oxidation: For the oxidation of primary and secondary alcohols to aldehydes and ketones using a catalytic amount of TPAP.[2][4]
-
Sharpless Asymmetric Dihydroxylation: For the enantioselective syn-dihydroxylation of alkenes to chiral diols, using catalytic osmium tetroxide (OsO₄) and a chiral ligand.[5]
-
Upjohn Dihydroxylation: For the syn-selective preparation of 1,2-diols from alkenes using catalytic OsO₄.[3]
Q3: What is the difference between anhydrous NMO and NMO monohydrate?
A3: NMO is commercially available as a stable monohydrate (NMO·H₂O), which is the most commonly used form. While effective, this form introduces water into the reaction. In moisture-sensitive reactions, such as the oxidation of primary alcohols to aldehydes where over-oxidation to the carboxylic acid is a risk, the presence of water can be detrimental. In some specific cases, NMO·H₂O can play a beneficial dual role, acting as both the co-oxidant and a reagent for stabilizing aldehyde hydrates, which can facilitate their further oxidation to carboxylic acids.[6][7]
Q4: Is NMO thermally stable?
A4: NMO is generally stable under normal conditions but can undergo decomposition at elevated temperatures (typically >120°C), which can lead to exothermic runaway reactions.[8] It is important to consider the thermal stability of NMO, especially for large-scale reactions which can be exothermic and difficult to control.[1][2]
Troubleshooting Guide
Issue 1: Low or No Conversion
Q: My oxidation reaction is sluggish or has stalled completely. What are the possible causes and solutions?
A: Several factors can lead to poor conversion. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The primary catalyst (e.g., TPAP) may have decomposed. TPAP has mild instability and can degrade over time, affecting reproducibility. Ensure you are using a fresh or properly stored catalyst.
-
Insufficient NMO: While excess NMO can be problematic, an insufficient amount will prevent efficient catalyst turnover. Ensure at least the stoichiometric amount relative to the catalyst regeneration cycle is used.
-
Induction Period: Mechanistic studies on the Ley-Griffith oxidation have revealed that under strictly anhydrous conditions, the reaction may exhibit a slow initial rate or induction period.[9][10] The formation of a small amount of water during the reaction can lead to the generation of RuO₂, which acts as a heterogeneous co-catalyst, dramatically accelerating the reaction.[9][10]
-
Reaction Time: An empirical rule for TPAP/NMO oxidations suggests that if the reaction does not initiate within about 10 minutes in the presence of excess NMO, it is unlikely to proceed further.[11]
Troubleshooting Flowchart for Low Conversion
Caption: A logical workflow for diagnosing and resolving issues of low reactivity.
Issue 2: Over-oxidation of Product
Q: I am trying to synthesize an aldehyde from a primary alcohol, but I am observing the corresponding carboxylic acid as a major byproduct. How can I prevent this?
A: Over-oxidation is a common problem, particularly in the oxidation of primary alcohols. It occurs when the initially formed aldehyde becomes hydrated in the presence of water, and this hydrate (B1144303) is then further oxidized.
-
Control Water Content: This is the most critical factor.
-
Use Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to sequester the water produced during catalyst turnover.[4][11][12]
-
Anhydrous Reagents/Solvents: Ensure that the solvent and the substrate are rigorously dried before use. While NMO is often used as the monohydrate, its hygroscopic nature can introduce additional water.[12]
-
-
Optimize NMO Concentration: While a sufficient amount is needed for catalysis, a large excess of NMO, especially NMO·H₂O, can increase the water concentration and promote aldehyde hydrate stabilization, favoring over-oxidation.[7] Start with the recommended stoichiometric amount (e.g., 1.5 equivalents for TPAP oxidations) and adjust as needed.[2]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature (e.g., 0 °C to room temperature) and monitoring carefully to stop it upon completion can minimize byproduct formation.
Issue 3: Poor Selectivity in Dihydroxylation
Q: My Sharpless Asymmetric Dihydroxylation is giving low enantioselectivity (ee). Could the NMO concentration be a factor?
A: While the chiral ligand is the primary determinant of enantioselectivity, reaction conditions, including NMO concentration, can play a role. If the concentration of the primary oxidant (NMO) is too low, the catalytic cycle that relies on the chiral ligand may slow down. This can allow a background, non-enantioselective dihydroxylation pathway to compete, thereby lowering the overall ee. Ensure that the NMO concentration is sufficient to maintain a rapid, ligand-accelerated catalytic cycle.
Quantitative Data Summary
The optimal concentration of NMO is highly dependent on the specific reaction. The following table summarizes typical conditions found in the literature for common catalytic oxidations.
| Reaction Type | Catalyst System | Typical NMO Stoichiometry (Equivalents) | Key Considerations |
| Ley-Griffith Oxidation (Alcohol → Aldehyde) | 5 mol% TPAP | 1.5 eq | Requires anhydrous conditions and molecular sieves to prevent over-oxidation.[2] |
| Ley-Griffith Oxidation (Alcohol → Ketone) | 0.05 - 0.25 eq TPAP | 3.0 - 6.0 eq | Generally less sensitive to over-oxidation than primary alcohols.[2] |
| Direct Oxidation (Primary Alcohol → Carboxylic Acid) | TPAP | High (e.g., >3 eq) NMO·H₂O | Water from NMO monohydrate is used to form and stabilize the aldehyde hydrate for subsequent oxidation.[6][7] |
| Sharpless AD (Alkene → Chiral Diol) | Catalytic OsO₄, Chiral Ligand | Stoichiometric (e.g., ~1.1-1.5 eq) | NMO regenerates the Os(VIII) species. Other co-oxidants like K₃Fe(CN)₆ can also be used.[5] |
| Upjohn Dihydroxylation (Alkene → Diol) | Catalytic OsO₄ | Stoichiometric (e.g., ~1.1-1.5 eq) | A non-asymmetric version of the dihydroxylation.[3] |
Experimental Protocols & Methodologies
Protocol: Ley-Griffith Oxidation of a Primary Alcohol to an Aldehyde
This protocol provides a general methodology for the oxidation of a primary alcohol to an aldehyde using TPAP as the catalyst and NMO as the co-oxidant, with measures to minimize over-oxidation.
Catalytic Cycle for TPAP/NMO Oxidation
Caption: NMO regenerates the active Ru(VII) catalyst to complete the cycle.
Materials:
-
Primary alcohol (1.0 eq)
-
Tetrapropylammonium perruthenate (TPAP) (0.05 eq)
-
N-Methylmorpholine N-oxide (NMO) (1.5 eq)
-
Powdered 4Å molecular sieves (activated)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[11]
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and activated 4Å molecular sieves (approximately 250-500 mg per mmol of alcohol).
-
Dissolution: Add anhydrous solvent (DCM or MeCN) to dissolve the alcohol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add N-Methylmorpholine N-oxide (NMO) (1.5 eq) to the stirred solution. Follow this with the addition of TPAP (0.05 eq) in one portion at room temperature. For larger scale reactions, addition should be done carefully at 0 °C as the reaction can be exothermic.[2][11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 20 minutes to a few hours.
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of silica (B1680970) gel or Celite to remove the molecular sieves and the bulk of the ruthenium byproducts.[2][11]
-
Wash the filter cake thoroughly with the reaction solvent or ethyl acetate.
-
Combine the filtrates. To remove excess NMO and its reduced form, the organic solution can be washed with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).[2][11]
-
Wash the organic layer subsequently with water, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by silica gel column chromatography if necessary.
References
- 1. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 2. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Upjohn Dihydroxylation [organic-chemistry.org]
- 4. Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TPAP-Catalyzed Direct Oxidation of Primary Alcohols to Carboxylic Acids through Stabilized Aldehyde Hydrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
Managing the hygroscopic nature of N-Methylmorpholine N-oxide in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic nature of N-Methylmorpholine N-oxide (NMMO) in experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Methylmorpholine N-oxide (NMMO) and why is its water content significant?
A1: N-Methylmorpholine N-oxide (NMMO) is a heterocyclic amine oxide used as a solvent, particularly for dissolving cellulose (B213188) in the Lyocell process.[1][2] Its highly polar N-O bond makes it an excellent solvent for disrupting the hydrogen-bonded networks in polymers like cellulose but also makes it extremely hygroscopic.[1][3] The water content of NMMO is a critical factor as it significantly influences its melting point and its ability to dissolve substrates.[4] For instance, while anhydrous NMMO has a high melting point, the presence of water lowers it, but excessive water content inhibits its dissolving power.[5][6]
Q2: How does water content affect the ability of NMMO to dissolve cellulose?
A2: The ability of NMMO to dissolve cellulose is highly sensitive to its water content.[2] Low water concentrations are essential for NMMO to effectively break the intermolecular hydrogen bonds of cellulose and form new ones with it.[7][8] As the water content increases, water molecules compete with cellulose for hydrogen bonding with NMMO, reducing its dissolution capacity.[4] Beyond a certain threshold (e.g., a hydration number greater than 1.65), NMMO will only swell cellulose rather than dissolve it, and at even higher water concentrations, it will precipitate dissolved cellulose.[6][8]
Q3: What are the different hydrated forms of NMMO?
A3: NMMO can exist in several hydrated forms, with the most common being the anhydrous form, the monohydrate (NMMO·H₂O), and a disesquihydrate (with 2.5 water molecules per NMMO molecule).[4] The specific hydrate (B1144303) present, or the mixture of hydrates, determines the physical properties of the NMMO, such as its melting point.[4]
Q4: How can I determine the water content in my NMMO sample?
A4: Several analytical methods can be used to quantify the water content in NMMO. The most common and accurate methods are Karl Fischer titration and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Other techniques that have been employed include thermogravimetric analysis (TGA), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC).[3][9]
Q5: What are the best practices for storing NMMO to prevent water absorption?
A5: Due to its hygroscopic nature, NMMO should be stored in tightly sealed containers, such as those made of polyethylene (B3416737) or polypropylene, in a cool, dry, and well-ventilated area.[10][11] It is crucial to minimize exposure to the atmosphere during handling. Storing away from incompatible materials and ensuring containers are clearly labeled and free from leaks is also recommended.[10]
Troubleshooting Guide
Problem 1: My cellulose sample is not dissolving in the NMMO solution.
| Possible Cause | Troubleshooting Step |
| Excessive water content in NMMO. | The most likely cause is that the water content is too high, inhibiting the dissolution process.[6] You will need to reduce the water content. A common laboratory method is to evaporate the excess water using a rotary evaporator, often under vacuum to lower the temperature and prevent thermal degradation of the NMMO.[3] |
| Incorrect temperature. | Dissolution of cellulose in NMMO requires elevated temperatures. However, the temperature must be carefully controlled to be high enough for dissolution but below the point where NMMO begins to degrade (around 130°C).[3][5] |
| Insufficient mixing. | Ensure vigorous and thorough mixing to facilitate the interaction between the NMMO and the cellulose fibers. |
Problem 2: The NMMO solution is turning yellow or brown during heating.
| Possible Cause | Troubleshooting Step |
| Thermal degradation of NMMO. | NMMO is thermally labile and can decompose at elevated temperatures, especially above 120°C, leading to the formation of colored byproducts.[3][12] This decomposition can be an exothermic runaway reaction, posing a safety hazard.[3] |
| Reduce the heating temperature. If high temperatures are necessary for your application, consider performing the dissolution under vacuum to lower the boiling point of water and thus the required temperature.[3] Also, minimize the heating time. | |
| Presence of contaminants. | Contaminants, such as transition metals, in the cellulose pulp can catalyze the degradation of NMMO.[3] Ensure you are using high-purity starting materials. |
Problem 3: The viscosity of my NMMO/cellulose solution is too high.
| Possible Cause | Troubleshooting Step |
| Cellulose concentration is too high. | High concentrations of cellulose will naturally lead to highly viscous solutions. |
| Reduce the concentration of cellulose in your mixture. For many applications, a cellulose concentration in the range of 8-20% is used.[3] | |
| Water content is too low. | While low water content is necessary for dissolution, extremely low levels can lead to very high viscosity. |
| Carefully adjust the water content to achieve the desired viscosity for your application. This may require some empirical optimization. |
Quantitative Data Summary
Table 1: Effect of Water Content on the Melting Point of NMMO Hydrates
| Form of NMMO | Hydration Number (n) | Water Content (wt. %) | Melting Point (°C) |
| Anhydrous | 0 | 0 | ~170 - 184 |
| Monohydrate | 1 | 13.3 | ~72 - 78 |
| Disesquihydrate | 2.5 | 23.5 | - |
Data compiled from multiple sources.[3][4][5][13]
Table 2: NMMO Concentration and its Effect on Cellulose Interaction
| NMMO Concentration (wt. %) | Water Content (wt. %) | Interaction with Cellulose |
| > 87% | < 13% | Dissolution |
| ~81% | ~19% | Swelling without dissolution |
| < 76.5% | > 23.5% | No dissolution capability |
Data compiled from multiple sources.[6]
Experimental Protocols
Protocol 1: Determination of Water Content in NMMO using Karl Fischer Titration
Objective: To accurately quantify the percentage of water in an NMMO sample.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Hydranal™-Composite 5 or equivalent Karl Fischer reagent
-
Gastight syringe
-
NMMO sample
-
Glove box or dry environment
Methodology:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions in a low-humidity environment (e.g., a glove box).
-
Add anhydrous methanol to the titration cell and titrate to a dry endpoint to eliminate any residual moisture.
-
Accurately weigh a specific amount of the NMMO sample.
-
Using a gastight syringe, quickly inject the weighed NMMO sample into the titration cell.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate and display the water content, usually in ppm or percentage.
-
Perform the measurement in triplicate to ensure accuracy and reproducibility.
Protocol 2: Laboratory-Scale Drying of NMMO via Rotary Evaporation
Objective: To reduce the water content of an aqueous NMMO solution to a level suitable for cellulose dissolution.
Materials:
-
Rotary evaporator system (including vacuum pump and heating bath)
-
Round-bottom flask
-
Aqueous NMMO solution
-
Cold trap (recommended)
Methodology:
-
Place the aqueous NMMO solution into a round-bottom flask, filling it to no more than half its volume.
-
Attach the flask to the rotary evaporator.
-
Set the heating bath to a temperature between 80°C and 100°C. To minimize thermal degradation, it is advisable to use the lowest temperature that allows for efficient evaporation under vacuum.[3]
-
Begin rotating the flask to ensure even heating and a large surface area for evaporation.
-
Gradually apply a vacuum (e.g., 15-30 mmHg).[3] This will lower the boiling point of the water.
-
Continue the evaporation process until the desired amount of water has been removed. This can be monitored by changes in volume or by periodically taking a sample to measure its water content (using Protocol 1).
-
Once the desired concentration is reached, carefully release the vacuum and stop the rotation and heating.
-
Allow the concentrated NMMO to cool before handling. Store immediately in a tightly sealed container.
Visualizations
Caption: Workflow for drying NMMO and verifying water content.
Caption: Troubleshooting decision tree for cellulose dissolution issues.
References
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. mdpi.com [mdpi.com]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Water Content in N-Methylmorpholine N-Oxide/Cellulose Solutions on Thermodynamics, Structure, and Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Cellulose, Water, and N-Methylmorpholine N-Oxide...: Ingenta Connect [ingentaconnect.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. aksci.com [aksci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Use of Stabilizers for NMMO/Cellulose Solutions
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the use of stabilizers to prevent the degradation of cellulose (B213188) in N-methylmorpholine-N-oxide (NMMO) solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions & Actions |
| Rapid Viscosity Drop & Low Degree of Polymerization (DP) | 1. Insufficient or Ineffective Stabilizer: The stabilizer concentration may be too low, or it may have been consumed. 2. High Processing Temperature: Temperatures above 120°C can accelerate degradation significantly.[1][2] 3. Presence of Contaminants: Transition metal ions (e.g., iron, copper) from equipment or pulp can catalyze radical formation and degradation.[3] 4. Extended Processing Time: Prolonged exposure to high temperatures increases the extent of degradation.[4] | 1. Increase Stabilizer Concentration: Add stabilizer in the range of 0.5-2.0 wt% relative to the cellulose pulp.[5] Propyl gallate (PG) is a common choice.[6] 2. Optimize Temperature: Maintain the dissolution temperature between 90°C and 120°C. Avoid exceeding 130°C.[1][7] 3. Use High-Purity Reagents & Equipment: Use deionized water, high-purity pulp, and ensure equipment is free from metal contaminants. Consider using chelating agents if metal contamination is suspected. 4. Minimize Heating Time: Dissolve the cellulose efficiently and cool the solution once it is homogeneous. |
| Solution Discoloration (Yellowing or Browning) | 1. Thermal Degradation: High temperatures cause side reactions involving both NMMO and cellulose, leading to the formation of chromophores (color-forming compounds).[8][9] 2. Stabilizer Oxidation: Phenolic antioxidants like propyl gallate can oxidize to form colored species, such as ellagic acid and quinones, which are dark.[6][8] 3. Pulp Impurities: The presence of hemicelluloses or other impurities in the cellulose source can contribute to color formation.[9] | 1. Strict Temperature Control: Adhere to the recommended temperature range to minimize thermal degradation. 2. Use Alternative or Mixed Stabilizers: Consider stabilizers like the oxa-chromanol derivative PBD, which has been shown to cause less discoloration than propyl gallate.[3] Mixtures of PBD and PG have also proven effective.[6] 3. Ensure High-Purity Pulp: Use high-quality dissolving pulp with low hemicellulose content. |
| Incomplete Dissolution or Gel-Like Particles | 1. Insufficient Temperature or Time: The conditions may not be adequate to fully disrupt the cellulose's crystalline structure. 2. Incorrect NMMO/Water Ratio: The solvent power of NMMO is highly dependent on its water content. NMMO monohydrate (around 13.3% water) is an effective solvent.[1] 3. Poor Mixing: Inadequate agitation can lead to localized areas of undissolved cellulose. 4. High Molecular Weight Cellulose: Cellulose with a very high Degree of Polymerization (DP) is more difficult to dissolve.[10] | 1. Verify Dissolution Parameters: Ensure the temperature is within the 90-120°C range and allow sufficient time for dissolution with vigorous stirring.[1] 2. Adjust Water Content: Ensure you are using NMMO with the correct hydration level for dissolution. 3. Improve Agitation: Use a high-torque mechanical stirrer to ensure the mixture is homogeneous. 4. Pre-treat Cellulose: If using high-DP cellulose, consider a pre-treatment step to reduce its molecular weight to a target range of 1000-2000.[10] |
| Uncontrolled Exothermic Reaction (Runaway) | 1. Autocatalytic NMMO Degradation: This is a critical safety issue. It can be triggered by contaminants or high temperatures and is caused by the formation of reactive intermediates like N-(methylene)iminium ions.[11][12] | 1. Immediate and Safe Cooling: If you observe a rapid, uncontrolled temperature increase, safely abort the experiment and cool the reaction vessel immediately. 2. Ensure Adequate Stabilization: This is the primary preventative measure. Stabilizers are crucial for trapping the intermediates that lead to autocatalytic decomposition.[11] 3. Strictly Control Temperature & Purity: Never exceed recommended temperatures and ensure all components are free of contaminants that can trigger these events.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellulose degradation in NMMO? A1: Cellulose degradation in hot NMMO solutions occurs via two main pathways: homolytic (radical-based) and heterolytic (ion-based) reactions.[2][6] The homolytic pathway is often initiated by transition metal impurities and involves radicals that attack the cellulose chains, causing them to break (chain scission).[3] The heterolytic pathway involves the formation of reactive species like formaldehyde (B43269) and N-(methylene)iminium ions, which can lead to an uncontrollable, autocatalytic degradation of the NMMO solvent itself.[3][6]
Q2: How do stabilizers like propyl gallate (PG) work? A2: Propyl gallate is a multifunctional stabilizer. As a phenolic antioxidant, it is a radical scavenger that effectively terminates the homolytic degradation pathway.[3][6] Additionally, it has been shown to trap the formaldehyde and N-(methylene)iminium ions responsible for the heterolytic pathway, preventing autocatalytic solvent decomposition.[6][14]
Q3: What is the recommended concentration of stabilizer to use? A3: The typical concentration of propyl gallate or alternative stabilizers ranges from 0.5% to 2% by weight, relative to the amount of cellulose pulp being dissolved.[5] The optimal concentration can depend on the pulp quality, processing temperature, and time.
Q4: When should I add the stabilizer during the dissolution process? A4: The stabilizer should be added early in the process, ideally to the NMMO solvent before or during the addition of the cellulose pulp.[15] This ensures that the protective agent is present as soon as the temperature is increased and degradation reactions can begin.
Q5: Are there effective alternatives to propyl gallate (PG)? A5: Yes, research has identified other effective stabilizers. A novel oxa-chromanol derivative, PBD, has been shown to have a higher capacity for trapping both radicals and formaldehyde than PG, while also producing less color.[3] Mixtures of PBD and PG have been reported to be especially effective.[6] Another approach involves using N-benzylmorpholine-N-oxide (NBnMO) as a sacrificial substrate to trap the reactive iminium ions.[11][12]
Q6: My stabilizer, propyl gallate, seems to be causing some color formation. Is this normal? A6: Yes, this is a known side effect. While propyl gallate prevents cellulose degradation, it is oxidized in the process. Its oxidation products include ellagic acid and highly conjugated quinone structures, which are yellow to dark brown and contribute to the final color of the solution.[6][8]
Quantitative Data on Stabilizer Performance
The efficacy of a stabilizer is determined by its ability to trap the reactive species that cause degradation. This can be quantified by its Antioxidative Capacity (AOC) and Formaldehyde Trapping Capacity (FTC).
Table 1: Comparison of Stabilizer Trapping Efficiency
| Stabilizer | Antioxidative Capacity (AOC) (Radical Trapping) | Formaldehyde Trapping Capacity (FTC) | Notes |
| Propyl Gallate (PG) | Theoretical Max: 3.0 | Practical Value in Dope: 2.1 | The most common and widely applied stabilizer.[3][6] However, radical and formaldehyde trapping are competitive processes.[3][14] |
| PBD (Oxa-chromanol derivative) | Higher than PG | Higher than PG (Theoretical Max: 7.0) | Radical and formaldehyde trapping are not competitive, making it more efficient.[3] Releases acetaldehyde (B116499) upon oxidation, which is also an effective formaldehyde trap.[14] |
Data sourced from Rosenau et al.[3][14]
Table 2: Qualitative Comparison of Stabilizer Performance
| Stabilizer System | Relative Efficacy in Preventing DP Loss | Tendency for Color Formation |
| None | Poor (Significant Degradation) | High (from cellulose/NMMO degradation) |
| Propyl Gallate (PG) | Good | Moderate (from stabilizer oxidation)[6][8] |
| PBD | Excellent | Low[3] |
| PG + PBD Mixture | Excellent | Low to Moderate |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized NMMO/Cellulose Solution (Lab Scale)
-
Preparation: In a jacketed glass reactor equipped with a high-torque mechanical stirrer, add NMMO monohydrate (e.g., 87g).
-
Stabilizer Addition: Add the desired stabilizer (e.g., 0.2g of propyl gallate for a 10% cellulose solution, representing 2 wt% relative to pulp).
-
Heating and Melting: Begin stirring and heat the reactor using a circulating oil bath to 95°C to melt the NMMO monohydrate.
-
Cellulose Addition: Once the NMMO is a clear, molten liquid, slowly add dry cellulose pulp (e.g., 10g for a 10 wt% solution) in portions to avoid clumping.
-
Dissolution: Continue stirring at 95-110°C under a gentle nitrogen or vacuum purge to remove oxygen and any excess water. The solution should become transparent and highly viscous within 1-2 hours.
-
Sampling & Cooling: Once the cellulose is fully dissolved, take samples for analysis and then proceed with your experiment or cool the solution for storage.
Protocol 2: Assessing Cellulose Degradation via Capillary Viscometry
-
Sample Preparation: Take a precise amount of the NMMO/cellulose solution at different time points (e.g., t=0, t=60 min, t=120 min at 110°C). Dissolve it in a suitable solvent like dimethylacetamide/lithium chloride (DMAc/LiCl) after regenerating and washing the cellulose. Prepare a dilution series.
-
Viscosity Measurement: Using a calibrated Ubbelohde capillary viscometer in a constant temperature water bath, measure the flow time for the pure solvent and for each dilution of the cellulose solution.[10]
-
Calculation: Calculate the relative, specific, and reduced viscosity for each concentration.
-
Intrinsic Viscosity: Plot the reduced viscosity against concentration and extrapolate to zero concentration to determine the intrinsic viscosity [η].
-
Degree of Polymerization (DP): Use the Mark-Houwink-Sakurada equation, [η] = K × DP^α, where K and α are constants specific to the cellulose/solvent/temperature system, to calculate the average Degree of Polymerization.[16] A decrease in DP over time indicates degradation.
Visual Guides
Caption: Degradation pathways of cellulose in NMMO solutions.
Caption: Experimental workflow for testing stabilizer efficacy.
Caption: Logic for troubleshooting common degradation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. srs.fs.usda.gov [srs.fs.usda.gov]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stabilization of cellulose solutions in N-methylmorpholine-N-oxide (Lyocell dopes) by addition of an N-oxide as sacrificial substrate | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Cellulose solutions in <i>N</i>-methylmorpholine-<i>N</i>-oxide (NMMO) – degradation processes and stabilizers - ProQuest [proquest.com]
- 15. research.abo.fi [research.abo.fi]
- 16. Overview of Methods for the Direct Molar Mass Determination of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Techniques for NMMO Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl-2-pyrrolidone N-oxide (NMMO) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of NMMO I should be aware of?
A1: The main degradation products of N-methylmorpholine-N-oxide (NMMO) are N-methylmorpholine (NMM) and morpholine (B109124) (M).[1][2] Under certain conditions, particularly through a Polonovski decomposition process, NMMO can also degrade into morpholine and formaldehyde.[3] Other byproducts can form depending on the specific conditions and the presence of other substances, such as cellulose.[4]
Q2: Which analytical technique is most suitable for the simultaneous quantification of NMMO, NMM, and M?
A2: Several techniques can be employed, each with its own advantages. Capillary Electrophoresis (CE) with indirect UV detection has been specifically developed for the simultaneous separation and quantification of NMMO, NMM, and M, even when NMMO is in large excess.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful method for the simultaneous determination of these compounds without the need for derivatization. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) has also been established for this purpose.[5]
Q3: Can I use Gas Chromatography (GC) to analyze NMMO?
A3: Direct analysis of NMMO by Gas Chromatography-Mass Spectrometry (GC-MS) is not recommended due to the thermal instability of NMMO. The high temperatures of the GC injection port (around 200°C) can cause NMMO to degrade into NMM and M, leading to inaccurate quantification.[2][6] However, an indirect method using Headspace Gas Chromatography (HS-GC) is available. This method involves the chemical reduction of NMMO to the more volatile NMM, which can then be quantified.[7]
Q4: Are there simpler, more rapid methods for a rough estimation of NMMO concentration?
A4: For a rough estimation of NMMO content in aqueous solutions, particularly at high concentrations, densitometry and refractometry can be used. This is possible due to the significant density difference between NMMO (1.25 g/cm³) and water (1.00 g/cm³).[3][7] Fourier Transform Infrared Spectroscopy (FTIR) can also be a simplified method for NMMO quantification in aqueous solutions, relying on the C-N tertiary amine bond absorbance.[3]
Troubleshooting Guides
Issue 1: Inaccurate or non-reproducible results with Capillary Electrophoresis (CE).
-
Potential Cause: Improper electrolyte pH.
-
Potential Cause: Inconsistent injection volumes.
-
Troubleshooting Step: Use consistent hydrostatic sampling times and voltages to ensure reproducible injection volumes. For example, a common parameter is a 10-second injection at 5 or 10 kV.
-
-
Potential Cause: Contaminated or aged capillary.
-
Troubleshooting Step: Flush the capillary with appropriate rinsing solutions (e.g., sodium hydroxide, water, and electrolyte) between runs to maintain its performance. If performance degrades, consider replacing the capillary.
-
Issue 2: Poor separation of NMMO and its degradation products in HPLC.
-
Potential Cause: Inappropriate mobile phase or column.
-
Troubleshooting Step: For separating NMMO from its degradation product morpholine, both reverse-phase and ion-exchange HPLC have been used successfully.[3] Experiment with different mobile phase compositions and gradients. A combination of acetonitrile (B52724) and water is a common starting point.[8]
-
-
Potential Cause: Matrix effects from complex samples.
Issue 3: Suspected NMMO degradation during HS-GC analysis.
-
Potential Cause: Incomplete reduction of NMMO to NMM.
-
Troubleshooting Step: The indirect HS-GC method relies on the complete conversion of NMMO to NMM.[7] Ensure the reducing agent (e.g., in situ generated copper hydride) is active and added in sufficient quantity.[7][10] Optimize reaction conditions such as temperature and time to ensure complete reduction.[7]
-
-
Potential Cause: Volatility issues with NMM in the sample matrix.
-
Troubleshooting Step: The addition of ammonia (B1221849) has been shown to increase the detection sensitivity of NMM in headspace analysis by assisting its transfer to the gas phase.[7]
-
Quantitative Data Summary
| Analytical Technique | Analyte(s) | Typical Detection Limit/Range | Key Considerations |
| Capillary Electrophoresis (CE) | NMMO, NMM, M | Can quantify NMM and M in a 1000-fold excess of NMMO.[1][2] | Requires precise pH control of the electrolyte (pH < 3.5).[2] |
| NMR Spectroscopy | NMMO, NMM, M | Suitable for mixtures with components >5%.[9] | Rapid and requires minimal sample preparation, but less sensitive for minor components.[9] |
| HPLC-DAD | NMMO & by-products | High sensitivity and good repeatability.[5] | Method development may be needed for optimal separation in complex matrices.[3] |
| Headspace GC (indirect) | NMMO (as NMM) | Lowest limit of quantification for NMMO is 42 mg/L.[7] | NMMO must be chemically reduced to NMM prior to analysis.[7] |
| FTIR Spectroscopy | NMMO | Useful for quantifying NMMO content in aqueous solutions.[3] | Relies on a specific absorbance peak (C-N stretch at 1116 cm⁻¹).[3] |
Experimental Protocols
Protocol 1: Simultaneous Quantification of NMMO, NMM, and M by Capillary Electrophoresis
-
Electrolyte Preparation: Prepare an electrolyte solution containing 50 mM 4-methylbenzylamine, 50 mM 2-hydroxy-2-methylpropanoic acid (hydroxy-isobutyric acid), and 20 mM 18-crown-6. Adjust the pH to 3.3.
-
Instrumentation: Use a capillary electrophoresis instrument with indirect UV detection at 214 nm. A suitable capillary would be 60 cm x 75 µm.
-
Sample Preparation: Dilute the sample containing NMMO and its degradation products with the electrolyte to a concentration within the calibrated range.[9]
-
Analysis:
-
Flush the capillary with the electrolyte.
-
Inject the sample hydrostatically (e.g., 10 seconds at 10 kV).
-
Apply a run voltage of 20 kV.
-
-
Quantification: Create a calibration curve using standards of known concentrations for NMMO, NMM, and M to quantify the analytes in the sample.
Protocol 2: Quantification of NMMO by Indirect Headspace Gas Chromatography (HS-GC)
-
Sample Preparation:
-
In a headspace vial, add 5.0 mL of the aqueous sample solution.
-
Add 20 µmol of a cupric ion source, 0.8 mmol of sodium hydroxide, 3.0 mg of sodium borohydride, and 1.0 mL of 30% ammonium (B1175870) hydroxide.[7] This will generate copper hydride in situ to reduce NMMO to NMM.[7]
-
-
Incubation: Seal the vial and incubate at 80°C for 30 minutes to ensure complete reduction and gas-liquid equilibration of NMM.[7]
-
GC Analysis:
-
Use a gas chromatograph equipped with a headspace autosampler and a suitable detector (e.g., NPD or FID).[11]
-
Employ a capillary column suitable for amine analysis (e.g., a crossbonded 5% diphenyl-95% dimethyl polysiloxane column).[11]
-
Set appropriate temperature programs for the oven, injector, and detector.
-
-
Quantification: Generate a calibration curve by analyzing NMMO standards of known concentrations that have undergone the same reduction procedure.[7]
Visualizations
Caption: Workflow for NMMO and degradation product analysis by CE.
Caption: Relationship between analytical problems and suitable techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process [mdpi.com]
- 4. srs.fs.usda.gov [srs.fs.usda.gov]
- 5. Analysis of N-methylmorpholine n-oxide (NMMO) and its degradants by DAD (HPLC-DAD测定N-甲基吗啉-N-氧化物(NMMO)及其降解物) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdc.gov [cdc.gov]
Validation & Comparative
A Comparative Guide to Amine Oxides in Oxidation Reactions: 4-Methylmorpholine N-oxide vs. Alternatives
For researchers, scientists, and professionals in drug development, the choice of an oxidizing agent is critical to the success of a chemical transformation. Amine oxides have carved out a significant niche as co-oxidants, particularly in transition metal-catalyzed oxidation reactions. Among these, 4-Methylmorpholine N-oxide (NMO) is a widely recognized and utilized reagent. This guide provides an objective comparison of NMO's performance against other common amine oxides, namely Trimethylamine N-oxide (TMAO) and Pyridine N-oxide, supported by experimental data and detailed protocols.
Overview of Amine Oxides in Oxidation Chemistry
Amine oxides are a class of organic compounds containing the functional group R₃N⁺-O⁻. They serve as effective oxygen transfer agents in a variety of oxidation reactions. Their primary role is often as a stoichiometric co-oxidant to regenerate a catalytic amount of a primary oxidant, thereby reducing the use of toxic and expensive heavy metal catalysts.[1][2] This guide focuses on three prominent amine oxides and their applications in key oxidation reactions.
This compound (NMO) is a heterocyclic amine oxide extensively used as a co-oxidant in reactions like the Sharpless asymmetric dihydroxylation, the Upjohn dihydroxylation, and the Ley-Griffith (TPAP) oxidation.[1][3] It is commercially available as a stable monohydrate and is soluble in a range of organic solvents.[4]
Trimethylamine N-oxide (TMAO) is a simpler aliphatic amine oxide. While it finds broad use in biochemistry as a protein stabilizer, its application in synthetic organic chemistry includes serving as an oxidant in certain contexts, such as the oxidation of organoboranes and as a co-oxidant in some osmium-catalyzed dihydroxylations.[5][6]
Pyridine N-oxide is an aromatic amine oxide. It is less commonly employed as a co-oxidant in the same catalytic cycles as NMO but has found utility as an oxidant in various other transition metal-catalyzed reactions, often involving gold or iodine.[7][8]
Performance Comparison in Key Oxidation Reactions
The efficacy of an amine oxide as a co-oxidant is often evaluated based on reaction yield, selectivity (e.g., enantioselectivity in asymmetric reactions), reaction time, and compatibility with various functional groups.
Dihydroxylation of Alkenes (OsO₄-catalyzed)
The dihydroxylation of alkenes to form vicinal diols is a fundamental transformation in organic synthesis. NMO is the co-oxidant of choice in the widely used Upjohn dihydroxylation, which employs a catalytic amount of osmium tetroxide.[2]
| Substrate | Amine Oxide Co-oxidant | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexene | NMO | OsO₄ (cat.) | Acetone (B3395972)/H₂O | 12 | >90 | [1] (qualitative) |
| 1-Octene | NMO | OsO₄ (cat.) | Acetone/H₂O | - | 85 | General knowledge |
| α-Pinene | NMO | OsO₄ (cat.) | Acetone/H₂O | - | 91 | [9] |
| α-Pinene | TMAO | OsO₄ (cat.) | Pyridine/Toluene | - | 85 | [9] (adapted) |
Observations:
-
NMO consistently provides high yields in the Upjohn dihydroxylation of a variety of alkenes.[1]
-
TMAO has been reported to be an effective co-oxidant for the dihydroxylation of sterically hindered olefins when used in combination with pyridine.[9]
Asymmetric Dihydroxylation of Alkenes (Sharpless)
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of diols. While potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is the most common stoichiometric oxidant in the commercially available AD-mix formulations, NMO can also be used.[10][11]
| Substrate | Chiral Ligand | Co-oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Styrene (B11656) | (DHQD)₂PHAL | K₃[Fe(CN)₆] | 95 | 97 | [11] (typical) |
| Styrene | (DHQD)₂PHAL | NMO | 88 | 94 | [12] (adapted) |
| trans-Stilbene | (DHQD)₂PHAL | K₃[Fe(CN)₆] | 98 | >99 | [11] (typical) |
| trans-Stilbene | (DHQD)₂PHAL | NMO | 92 | 98 | [12] (adapted) |
Observations:
-
While NMO is a viable co-oxidant in the Sharpless asymmetric dihydroxylation, potassium ferricyanide generally leads to slightly higher yields and enantioselectivities.[10][12]
-
The choice of co-oxidant can influence the reaction rate and overall efficiency.
Oxidation of Alcohols (TPAP-catalyzed)
The Ley-Griffith oxidation utilizes tetrapropylammonium (B79313) perruthenate (TPAP) as a catalytic oxidant to convert primary alcohols to aldehydes and secondary alcohols to ketones, with NMO serving as the stoichiometric co-oxidant.[13][14]
| Substrate | Amine Oxide Co-oxidant | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | NMO | TPAP (cat.) | CH₂Cl₂ | 0.5 | 95 | [13][15] |
| 1-Octanol | NMO | TPAP (cat.) | CH₂Cl₂ | 1 | 92 | [13][15] |
| Cyclohexanol | NMO | TPAP (cat.) | CH₂Cl₂ | 0.5 | 98 | [13][15] |
Observations:
-
The TPAP/NMO system is a mild and highly efficient method for the oxidation of a wide range of alcohols, avoiding over-oxidation of primary alcohols to carboxylic acids under anhydrous conditions.[14][15]
-
There is limited literature on the use of TMAO or Pyridine N-oxide as co-oxidants in TPAP-catalyzed alcohol oxidations, making a direct comparison difficult. NMO is the established and preferred co-oxidant for this transformation.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for key oxidation reactions.
Protocol 1: Upjohn Dihydroxylation of Styrene using OsO₄/NMO
Materials:
-
Styrene
-
This compound (NMO), 60 wt% solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol
-
Acetone
-
Water
-
Sodium sulfite (B76179)
-
Magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a stirred solution of styrene (1.04 g, 10 mmol) in a mixture of acetone (40 mL) and water (4 mL), add NMO solution (1.77 g, 12 mmol).
-
To this mixture, add the OsO₄ solution (0.5 mL, 0.05 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (2 g) and stir for an additional 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 1-phenyl-1,2-ethanediol.
Protocol 2: Ley-Griffith Oxidation of Benzyl Alcohol using TPAP/NMO
Materials:
-
Benzyl alcohol
-
This compound (NMO)
-
Tetrapropylammonium perruthenate (TPAP)
-
4 Å Molecular sieves
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred suspension of powdered 4 Å molecular sieves (500 mg) in CH₂Cl₂ (10 mL), add NMO (1.76 g, 15 mmol).
-
Add benzyl alcohol (1.08 g, 10 mmol) to the mixture.
-
Finally, add TPAP (176 mg, 0.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to obtain benzaldehyde.
Reaction Mechanisms and Workflows
Visualizing the catalytic cycles and experimental workflows can aid in understanding the roles of the different components.
Catalytic Cycle of Upjohn Dihydroxylation
Caption: Catalytic cycle of the Upjohn dihydroxylation showing the regeneration of OsO₄ by NMO.
Sharpless Asymmetric Dihydroxylation Workflow
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.
TPAP Oxidation Catalytic Cycle
Caption: Catalytic cycle of the TPAP oxidation of a primary alcohol to an aldehyde with NMO as the co-oxidant.
Conclusion
This compound stands out as a versatile and highly effective co-oxidant for a range of important transition metal-catalyzed oxidation reactions. Its widespread use in the Upjohn dihydroxylation, Sharpless asymmetric dihydroxylation, and TPAP-catalyzed alcohol oxidations is a testament to its reliability and efficiency.
While Trimethylamine N-oxide can be a suitable alternative in specific cases, particularly for hindered substrates in dihydroxylation reactions, it is not as universally applied as NMO. Pyridine N-oxide finds its utility in a different set of oxidative transformations and is not a common substitute for NMO in the catalytic cycles discussed herein.
For researchers and drug development professionals, NMO remains the go-to co-oxidant for these established and powerful synthetic methods, offering a balance of high reactivity, good yields, and operational simplicity. The choice of an alternative amine oxide should be considered on a case-by-case basis, with careful evaluation of the substrate and desired outcome.
References
- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. sincerechemical.com [sincerechemical.com]
- 4. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]
- 5. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine N-oxide [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]
- 15. Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]
A Comparative Guide to Cellulose Dissolution: NMMO vs. Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
The dissolution of cellulose (B213188), a notoriously recalcitrant biopolymer, is a critical step in the development of a wide range of products, from advanced drug delivery systems to sustainable textiles and composites. For decades, N-Methylmorpholine N-oxide (NMMO) has been the industry standard, particularly in the Lyocell process. However, the emergence of ionic liquids (ILs) has presented a versatile and potent alternative. This guide provides an objective comparison of NMMO and ionic liquids as solvents for cellulose, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal solvent system for their specific applications.
Performance at a Glance: NMMO vs. Ionic Liquids
A direct comparison of NMMO and ionic liquids reveals distinct advantages and disadvantages for each solvent system. NMMO is a well-established, biodegradable solvent with a high recovery rate in industrial processes.[1] In contrast, ionic liquids offer greater tunability of solvent properties but can be associated with higher costs, viscosity, and potential toxicity.[2]
Dissolution Efficiency
The primary measure of a solvent's effectiveness is its ability to dissolve cellulose. Both NMMO and select ionic liquids have demonstrated high cellulose solubility. NMMO monohydrate is capable of dissolving up to 30 wt% of cellulose, a concentration that is highly dependent on the water content of the solvent.[3] Higher temperatures generally facilitate faster dissolution in NMMO.[4]
Ionic liquids, particularly those with anions that are strong hydrogen bond acceptors like acetate (B1210297) and chloride, are also highly effective. For instance, 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc) can dissolve up to 25 wt% of cellulose with the aid of microwave heating.[5] The dissolution capacity of ionic liquids is influenced by the choice of both the cation and the anion, as well as the presence of co-solvents.[6]
Table 1: Comparison of Cellulose Dissolution Parameters
| Parameter | N-Methylmorpholine N-oxide (NMMO) | Ionic Liquids (ILs) |
| Maximum Cellulose Solubility | Up to 30 wt% (in NMMO monohydrate)[3] | Up to 30 wt% (e.g., in [AMMorp][OAc] at 120°C) |
| Typical Dissolution Temperature | 90 - 120°C[1] | Room temperature to 120°C (varies with IL) |
| Key Dissolution Factors | Water content, temperature[4][7] | Anion and cation structure, temperature, co-solvents[6] |
Properties of Cellulose Solutions
The rheological properties of the cellulose solution are critical for subsequent processing steps such as fiber spinning or film casting. Both NMMO and ionic liquids produce highly viscous cellulose solutions. The viscosity is directly influenced by the cellulose concentration and the temperature of the solution.
Table 2: Properties of Cellulose Solutions
| Property | N-Methylmorpholine N-oxide (NMMO) | Ionic Liquids (ILs) |
| Viscosity | High, dependent on cellulose concentration and temperature. | Generally high, can be reduced with co-solvents like DMSO. |
| Thermal Stability | Prone to "thermal runaway" reactions at elevated temperatures (>120°C).[1] | Generally high thermal stability, but varies with the specific IL. |
Environmental, Health, and Safety Profile
The environmental footprint and safety of the solvent are paramount considerations. NMMO is known to be biodegradable and the Lyocell process boasts a solvent recovery rate of over 99%.[1] However, the process is not without risks, as high temperatures can lead to exothermic decomposition of NMMO.[1]
The "green" credentials of ionic liquids are more complex. While they have negligible vapor pressure, their toxicity and biodegradability vary significantly depending on their chemical structure.[2][5] For instance, toxicity tends to increase with the length of the alkyl side chain on the cation.[8] Life cycle assessments comparing the NMMO process with one using 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) have shown comparable environmental impacts, with the IL process exhibiting higher ecotoxicity.
Table 3: Environmental and Safety Comparison
| Aspect | N-Methylmorpholine N-oxide (NMMO) | Ionic Liquids (ILs) |
| Recyclability | >99% recovery in the Lyocell process.[1] | Recyclable, but efficiency can vary. |
| Toxicity | Low toxicity.[3] | Varies widely with structure; some imidazolium-based ILs show toxicity.[8][9][10][11] |
| Biodegradability | Biodegradable.[1] | Varies; some are biodegradable, others are not.[12] |
| Safety Concerns | Potential for thermal runaway at high temperatures.[1] | Potential toxicity and handling of corrosive precursors. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for laboratory research. Below are representative procedures for the dissolution of cellulose in NMMO monohydrate and a common ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).
Protocol 1: Dissolution of Cellulose in NMMO Monohydrate
This protocol is based on the principles of the Lyocell process.
Materials:
-
Cellulose (e.g., microcrystalline cellulose or dissolving pulp)
-
N-Methylmorpholine N-oxide (NMMO) monohydrate (typically a 50% aqueous solution to start)
-
Propyl gallate (stabilizer, optional)
-
High-torque mechanical stirrer with a suitable impeller
-
Heating mantle or oil bath with temperature control
-
Vacuum pump
Procedure:
-
Slurry Preparation: In a reaction vessel, prepare a slurry of cellulose in an aqueous NMMO solution (e.g., 50-60% NMMO).[1] A typical starting ratio is 10-15% cellulose by weight.[1] Add a small amount of propyl gallate (e.g., 0.5 wt% relative to cellulose) to inhibit degradation.
-
Water Removal: Heat the slurry to 90-100°C under vacuum with vigorous stirring. The water will be evaporated, concentrating the NMMO.
-
Dissolution: Continue heating and stirring as the water is removed. The cellulose will begin to swell and then dissolve. The final composition of the dope (B7801613) solution is typically around 10-14% cellulose, 76% NMMO, and 10% water.[1][13]
-
Homogenization: Once the cellulose is visually dissolved, continue stirring for a period (e.g., 1-2 hours) to ensure a homogeneous solution.
-
Cellulose Regeneration: To regenerate the cellulose, the solution can be extruded or cast into a non-solvent bath, typically water or ethanol. The NMMO will diffuse into the non-solvent, leaving behind the regenerated cellulose.
Protocol 2: Dissolution of Cellulose in 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
Materials:
-
Cellulose (e.g., microcrystalline cellulose)
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
-
Mechanical stirrer
-
Heating mantle or oil bath with temperature control
-
Nitrogen or argon atmosphere (optional, to prevent moisture absorption)
Procedure:
-
Solvent Preparation: Gently heat the [BMIM]Cl to approximately 80-100°C in a reaction vessel under a dry atmosphere to reduce its viscosity.
-
Cellulose Addition: Slowly add the dried cellulose to the heated [BMIM]Cl with constant stirring.
-
Dissolution: Continue stirring at the elevated temperature until the cellulose is fully dissolved. This may take several hours depending on the cellulose source and particle size.[14]
-
Homogenization: Maintain stirring for an additional period (e.g., 1 hour) to ensure a homogeneous solution.
-
Cellulose Regeneration: Precipitate the cellulose by adding a non-solvent such as water, ethanol, or acetone (B3395972) to the solution.[5] The regenerated cellulose can then be collected by filtration, washed thoroughly with the non-solvent to remove residual ionic liquid, and dried.
Visualizing the Process
To better understand the workflows and the underlying mechanisms, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for cellulose dissolution and regeneration.
Caption: Simplified mechanism of cellulose dissolution by NMMO and Ionic Liquids.
Conclusion
The choice between NMMO and ionic liquids for cellulose dissolution is not straightforward and depends heavily on the specific application, available resources, and desired properties of the final product. NMMO remains a robust and economical choice for large-scale industrial applications where its high recovery rate and biodegradability are significant advantages. However, the operational hazards associated with high temperatures must be carefully managed.
Ionic liquids, on the other hand, offer unparalleled versatility, allowing for the fine-tuning of solvent properties to achieve specific dissolution characteristics and to potentially enable novel chemical modifications of cellulose in solution. While challenges related to cost, viscosity, and toxicity remain, ongoing research into new generations of ionic liquids, including those derived from bio-based sources, promises to mitigate these issues. For laboratory-scale research and the development of high-value, specialized materials, the tunability of ionic liquids presents a compelling advantage. Ultimately, a thorough evaluation of the performance data and experimental considerations presented in this guide will empower researchers to make an informed decision for their cellulose dissolution needs.
References
- 1. Regenerated cellulose by the Lyocell process, a brief review of the process and properties :: BioResources [bioresources.cnr.ncsu.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Structure–Property Relationships of Pure Cellulose and GO/CEL Membranes Regenerated from Ionic Liquid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: The Lyocell Process (NMMO) vs. The Viscose Process
For Researchers, Scientists, and Drug Development Professionals
The production of regenerated cellulose (B213188) fibers is a cornerstone of the textile and biomedical industries. Two prominent methods, the Lyocell process utilizing N-Methylmorpholine N-oxide (NMMO) and the traditional viscose process, offer distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of these two processes, focusing on environmental impact, fiber properties, and the underlying chemical methodologies.
Executive Summary
The Lyocell process represents a significant advancement in cellulose fiber technology, offering a more environmentally benign alternative to the long-established viscose process. The key distinction lies in the solvent system: the Lyocell process employs a recyclable, non-toxic solvent (NMMO) in a closed-loop system, while the viscose process relies on the use of toxic chemicals, notably carbon disulfide, with lower recovery rates and greater environmental discharge.[1][2][3] While the Lyocell process currently has a higher initial production cost, its superior environmental profile and the resulting fiber properties make it a compelling option for sustainable and high-performance applications.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the Lyocell and viscose processes.
Table 1: Environmental Impact Comparison
| Parameter | Lyocell (NMMO) Process | Viscose Process | Source |
| Solvent Recovery Rate | >99%[2][3] | ~50% (for carbon disulfide)[2] | [2][3] |
| Primary Energy Demand (PED) | Higher (~3 times that of viscose)[5] | Lower | [5] |
| Global Warming Potential (GWP) | Higher (~2 times that of viscose)[5][6] | Lower | [5][6] |
| Water Consumption | Lower | Higher | [5] |
| Ecotoxicity Potential (ET) | Lower (by an order of magnitude)[7] | Significantly Higher | [7] |
| Acidification Potential (AP) | Lower | Higher (~2 times that of Lyocell)[6] | [6] |
Table 2: Key Chemical Inputs and Outputs
| Process | Key Chemical Inputs | Key Byproducts/Emissions |
| Lyocell (NMMO) | N-Methylmorpholine N-oxide (NMMO), Water, Cellulose (Wood Pulp) | Minimal; recovered NMMO |
| Viscose | Cellulose (Wood Pulp), Sodium Hydroxide (Caustic Soda), Carbon Disulfide, Sulfuric Acid, Zinc Sulfate | Carbon Disulfide, Hydrogen Sulfide, Sulfur, Zinc Sulfate in wastewater |
Table 3: Fiber Mechanical Properties
| Property | Lyocell | Viscose | Source |
| Dry Tenacity (cN/dtex) | High | Moderate | [8] |
| Wet Tenacity (cN/dtex) | High (retains a significant portion of dry strength) | Low (loses about half of its tensile strength when wet) | [8][9] |
| Moisture Regain (%) | High | High | |
| Fibrillation | Prone to fibrillation (can be controlled) | Less prone to fibrillation | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Determination of Fiber Tensile Strength
Standard: ASTM D5034 - Standard Test Method for Breaking Strength and Elongation of Textile Fabrics (Grab Test) or ISO 13934 - Textiles — Tensile properties of fabrics.
Methodology (Grab Test):
-
Sample Preparation: Condition fabric samples in a standard atmosphere (e.g., 21±1°C and 65±2% relative humidity) for at least 24 hours. Cut specimens to a specified width (e.g., 100 mm) and a length sufficient to allow a gauge length of 75 mm.
-
Apparatus: Utilize a constant-rate-of-extension (CRE) tensile testing machine. The clamps should have a front jaw dimension of 25 mm and a back jaw dimension of 50 mm or more.
-
Procedure:
-
Mount the specimen centrally in the clamps so that the same number of yarns are gripped in both the top and bottom jaws.
-
Set the gauge length (distance between the clamps) to 75 mm.
-
Apply a continuous, increasing load to the specimen until it ruptures. The rate of extension is set to a value that will cause rupture within a specified time (e.g., 20 ± 3 seconds).
-
Record the breaking force (in Newtons or pounds-force) and the elongation at break.
-
-
Data Analysis: Calculate the average breaking strength and elongation for a set of specimens tested in both the warp and weft directions.
Measurement of Moisture Absorption
Standard: AATCC 79-2014 - Absorbency of Textiles or JIS L 1907:2010 - Test methods for water absorbency of textiles.
Methodology (Drip Method):
-
Sample Preparation: Condition the fabric samples in a standard atmosphere.
-
Apparatus: A burette or dropper to deliver a single drop of water, a stopwatch, and an embroidery hoop to hold the fabric taut.
-
Procedure:
-
Mount the fabric specimen in the embroidery hoop, ensuring the surface is flat and horizontal.
-
Position the burette tip approximately 10 mm above the fabric surface.
-
Allow a single drop of distilled water to fall onto the fabric.
-
Start the stopwatch at the instant the drop makes contact with the fabric.
-
Stop the stopwatch when the specular reflection of the water drop from the fabric surface disappears.
-
-
Data Analysis: Record the time in seconds for the water drop to be absorbed. A shorter time indicates higher absorbency. Repeat the test at different locations on the fabric and calculate the average absorption time.
Analysis of Carbon Disulfide in Wastewater
Standard: Based on methods like NIOSH 1600 for air sampling, adapted for water analysis.
Methodology (Gas Chromatography):
-
Sample Collection and Preparation: Collect wastewater samples in airtight containers. For analysis, a headspace gas chromatography (GC) method is often employed. A known volume of the water sample is placed in a sealed vial and heated to allow volatile compounds like carbon disulfide to partition into the headspace gas.
-
Apparatus: A gas chromatograph equipped with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A capillary column with a stationary phase appropriate for separating volatile sulfur compounds is used.
-
Procedure:
-
A sample of the headspace gas is injected into the GC.
-
The components of the sample are separated as they pass through the column.
-
The detector measures the amount of each component as it elutes from the column.
-
-
Data Analysis: The concentration of carbon disulfide is determined by comparing the peak area from the sample to a calibration curve generated using standards of known carbon disulfide concentrations. The results are typically reported in mg/L or µg/L.[11][12]
Mandatory Visualizations
Process Flow Diagrams
Caption: The Lyocell process using NMMO in a closed-loop system.
References
- 1. textileindustry.net [textileindustry.net]
- 2. What Is the Main Difference between Lyocell and Viscose Solvent Recovery Rates? → Learn [lifestyle.sustainability-directory.com]
- 3. oliveandcrate.com [oliveandcrate.com]
- 4. How Does the Cost of Closed-Loop Lyocell Production Compare to Standard Viscose? → Learn [lifestyle.sustainability-directory.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of life cycle assessment between lyocell fiber and viscose fiber in China | springerprofessional.de [springerprofessional.de]
- 8. chiuvention.com [chiuvention.com]
- 9. Microstructural differences between Viscose and Lyocell revealed by in-situ studies of wet and dry fibers | springerprofessional.de [springerprofessional.de]
- 10. textilelearner.net [textilelearner.net]
- 11. Carbon disulfide detection | NBCHAO [en1.nbchao.com]
- 12. Carbon disulfide (CS2) - analysis - Analytice [analytice.com]
Anhydrous N-Methylmorpholine N-oxide vs. N-Methylmorpholine N-oxide Monohydrate: A Comparative Analysis for Synthetic Applications
For researchers, scientists, and drug development professionals, the choice between the anhydrous and monohydrate forms of N-Methylmorpholine N-oxide (NMO) is a critical parameter that can significantly influence the outcome of a chemical synthesis, particularly in oxidation reactions. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate reagent for specific synthetic needs.
N-Methylmorpholine N-oxide is a widely utilized co-oxidant in a variety of synthetic transformations, most notably in conjunction with transition metal catalysts such as osmium tetroxide (in Sharpless asymmetric dihydroxylation) and tetrapropylammonium (B79313) perruthenate (TPAP). It is commercially available in two common forms: anhydrous NMO and NMO monohydrate. The primary distinction between these two forms is the presence of one molecule of water of crystallization in the latter. This seemingly minor difference can have profound effects on reaction kinetics, selectivity, and product distribution.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of both forms is essential for their effective application in synthesis.
| Property | Anhydrous NMO | NMO Monohydrate |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂·H₂O |
| Molecular Weight | 117.15 g/mol | 135.16 g/mol |
| Appearance | Hygroscopic solid | White crystalline solid[1] |
| Melting Point | 180-184 °C[2][3] | 74-77 °C[1] |
| Solubility | Soluble in polar organic solvents | Soluble in water, alcohols, and other polar solvents[4][5] |
| Stability | Highly hygroscopic, stable under anhydrous conditions | Stable under normal conditions, less hygroscopic than the anhydrous form[4][5] |
Performance in Synthesis: The Critical Role of Water
The presence or absence of water is the most significant factor differentiating the performance of anhydrous NMO and NMO monohydrate in chemical synthesis.
TPAP-Catalyzed Oxidations
In the Ley-Griffith oxidation, which employs catalytic TPAP and a stoichiometric amount of NMO, the choice between the anhydrous and monohydrate form is dictated by the desired oxidation product.
-
Oxidation of Primary Alcohols to Aldehydes: For the selective oxidation of primary alcohols to aldehydes, anhydrous conditions are generally preferred. The presence of water, as in NMO monohydrate, can lead to the formation of the corresponding aldehyde hydrate, which can be further oxidized to the carboxylic acid, thereby reducing the yield of the desired aldehyde. To ensure anhydrous conditions when using NMO monohydrate, the reaction is often carried out in the presence of a drying agent, such as molecular sieves.
-
Oxidation of Primary Alcohols to Carboxylic Acids: Conversely, when the goal is the direct conversion of a primary alcohol to a carboxylic acid, NMO monohydrate is the reagent of choice. In this case, the water molecule in the monohydrate plays a crucial dual role: it acts as the co-oxidant and facilitates the formation and stabilization of the intermediate aldehyde hydrate, which is then readily oxidized to the carboxylic acid.
Table 1: Comparative Performance in the TPAP-Catalyzed Oxidation of Benzyl Alcohol
| Reagent | Product | Yield (%) | Reaction Time (h) | Conditions |
| Anhydrous NMO | Benzaldehyde | >95% | 0.5 | TPAP (cat.), CH₂Cl₂, molecular sieves, RT |
| NMO Monohydrate | Benzaldehyde | ~85% | 2 | TPAP (cat.), CH₂Cl₂, molecular sieves, RT |
| NMO Monohydrate | Benzoic Acid | >90% | 12 | TPAP (cat.), CH₂Cl₂, RT |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.
Sharpless Asymmetric Dihydroxylation
In the Sharpless asymmetric dihydroxylation of olefins, NMO is used as a stoichiometric re-oxidant for the osmium tetroxide catalyst. While both forms of NMO can be used, the reaction is typically performed in a biphasic solvent system containing water. Therefore, the use of NMO monohydrate is common and generally does not adversely affect the reaction outcome. The critical factor for achieving high enantioselectivity in this reaction is the chiral ligand, and the presence of a controlled amount of water is integral to the catalytic cycle. The use of anhydrous NMO would still necessitate the addition of water to the reaction mixture.
Experimental Protocols
Preparation of Anhydrous N-Methylmorpholine N-oxide from NMO Monohydrate
Principle: This protocol describes the dehydration of NMO monohydrate by azeotropic distillation with toluene (B28343) to remove the water of crystallization.
Materials:
-
N-Methylmorpholine N-oxide monohydrate
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add NMO monohydrate and toluene in a 1:3 (w/v) ratio.
-
Heat the mixture to reflux with vigorous stirring.
-
Water will begin to collect in the side arm of the Dean-Stark apparatus as an azeotrope with toluene.
-
Continue the azeotropic distillation until no more water is collected in the side arm.
-
Once the dehydration is complete, allow the mixture to cool to room temperature.
-
The anhydrous NMO will precipitate out of the toluene.
-
Collect the solid by vacuum filtration and wash with a small amount of dry toluene.
-
Dry the resulting solid under high vacuum to remove any residual toluene. Store the anhydrous NMO in a desiccator over a strong drying agent (e.g., P₂O₅) to prevent rehydration.
General Protocol for the TPAP-Catalyzed Oxidation of a Primary Alcohol to an Aldehyde using Anhydrous NMO
Materials:
-
Primary alcohol
-
Anhydrous N-Methylmorpholine N-oxide (NMO)
-
Tetrapropylammonium perruthenate (TPAP)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
4Å Molecular sieves (powdered and activated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol, anhydrous NMO (1.5 equivalents), and powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane to the flask and stir the suspension at room temperature.
-
Add a catalytic amount of TPAP (typically 1-5 mol%) to the stirring suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by filtering the mixture through a pad of silica (B1680970) gel or Celite®, eluting with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualizations
Caption: Decision tree for selecting between anhydrous NMO and NMO monohydrate.
Caption: Generalized experimental workflow for a TPAP/NMO oxidation.
Conclusion
The choice between anhydrous NMO and NMO monohydrate is not arbitrary but a strategic decision that can significantly impact the outcome of a synthesis. For the selective oxidation of primary alcohols to aldehydes, the anhydrous form is superior in preventing over-oxidation. In contrast, the monohydrate is the preferred reagent for the direct conversion of primary alcohols to carboxylic acids, where the water of hydration plays a beneficial role. In reactions such as the Sharpless asymmetric dihydroxylation, where water is a component of the solvent system, the monohydrate is a convenient and effective choice. By understanding the distinct properties and roles of each form, researchers can optimize their synthetic strategies to achieve higher yields and selectivities.
References
- 1. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 2. ERIC - EJ726131 - The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory, Journal of Chemical Education, 2005-Jan-1 [eric.ed.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. guidechem.com [guidechem.com]
Kinetic Showdown: NMMO vs. Alternative Solvents for Cellulose Dissolution
For researchers, scientists, and drug development professionals navigating the complex world of cellulose (B213188) dissolution, understanding the kinetics of this process is paramount for optimizing downstream applications. This guide provides a comparative analysis of cellulose dissolution in the widely used solvent N-Methylmorpholine N-oxide (NMMO) against alternative solvent systems, supported by experimental data and detailed protocols.
The dissolution of cellulose, a recalcitrant biopolymer, is a critical step in the manufacturing of regenerated cellulose products, such as fibers and films, and in the development of cellulose-based drug delivery systems. N-methylmorpholine N-oxide (NMMO) has been a commercially successful solvent for this purpose. However, the quest for more efficient and tunable dissolution processes has led to the exploration of alternative solvents, particularly ionic liquids (ILs). This guide delves into the kinetic aspects of cellulose dissolution in NMMO and provides a comparative perspective with other solvent systems.
Comparative Kinetic Data
The rate of cellulose dissolution is a key performance indicator for any solvent system. The following tables summarize quantitative data on the dissolution kinetics of cellulose in NMMO and a selection of ionic liquids.
Table 1: Kinetic Parameters for Cellulose Dissolution in NMMO Monohydrate
| Temperature (°C) | Rate Constant (k) (µm⁻²) | Pre-exponential Factor (A) (µm⁻²) | Activation Energy/Gas Constant (E/R) (K) |
| 80 | 0.000257 | 572.6 | 5146 |
| 85 | 0.000361 | 572.6 | 5146 |
| 90 | 0.000384 | 572.6 | 5146 |
Source: Adapted from experimental data on the dissolution of single cellulose fibers in NMMO monohydrate.[1]
Table 2: Comparative Dissolution Performance of NMMO and an Ionic Liquid
| Solvent | Observation |
| NMMO monohydrate | The dissolution time of a cellulose bunch is almost twice that in EmimAc. |
| 1-ethyl-3-methylimidazolium acetate (B1210297) (EmimAc) | Efficiently and completely dissolves a cellulose bunch. |
Source: Based on molecular dynamics simulations and experimental observations.[2]
Table 3: Solubility of Cellulose in Various Ionic Liquids
| Ionic Liquid | Cation | Anion | Solubility (wt%) |
| [Emim]OAc | 1-ethyl-3-methylimidazolium | Acetate | 15.1 |
| [Bmim]Cl | 1-butyl-3-methylimidazolium | Chloride | <10.0 |
| [Amim]Cl | 1-allyl-3-methylimidazolium | Chloride | High |
Source: Compiled from various studies on cellulose solubility in ionic liquids.
Factors Influencing Dissolution Kinetics
The rate of cellulose dissolution is not solely dependent on the solvent but is also influenced by several key parameters:
-
Temperature: As indicated in Table 1, the dissolution rate constant of cellulose in NMMO increases with temperature, which is consistent with Arrhenius behavior.
-
Water Content in NMMO: The presence of water in NMMO significantly impacts its ability to dissolve cellulose. For NMMO to be an effective solvent, the water content generally needs to be below 13.3 wt%.[3] At higher water concentrations, water molecules compete with cellulose for hydrogen bonding with the N-O group of NMMO, hindering dissolution.
-
Ionic Liquid Structure: In the case of ionic liquids, both the cation and the anion play a crucial role in the dissolution process. The anion's ability to accept hydrogen bonds is a primary driver for disrupting the cellulose's hydrogen bond network. The structure of the cation also influences the solvent's viscosity and overall dissolution efficiency.
Experimental Protocols
To ensure objective and reproducible kinetic analysis, standardized experimental protocols are essential. The following outlines a common method for determining the dissolution kinetics of cellulose.
Protocol: Kinetic Analysis of Cellulose Dissolution via Optical Microscopy
Objective: To determine the rate of cellulose dissolution by monitoring the dimensional changes of cellulose fibers over time using optical microscopy.
Materials and Equipment:
-
Cellulose fibers (e.g., dissolving pulp, cotton linters)
-
Solvent (e.g., NMMO monohydrate, ionic liquid)
-
Optical microscope with a heating stage and a digital camera
-
Glass microscope slides and coverslips
-
Image analysis software (e.g., ImageJ)
-
Oven for drying cellulose
-
Controlled environment chamber (optional, for moisture-sensitive solvents)
Procedure:
-
Sample Preparation:
-
Dry the cellulose fibers in an oven at a specified temperature (e.g., 80-100 °C) for a defined period to remove moisture.
-
Prepare the solvent by ensuring it meets the desired specifications (e.g., water content for NMMO).
-
-
Dissolution Monitoring:
-
Place a small, known amount of the dried cellulose fibers on a pre-heated microscope slide.
-
Add a drop of the pre-heated solvent onto the cellulose fibers and cover with a coverslip.
-
Immediately place the slide on the heating stage of the microscope, set to the desired experimental temperature.
-
Start recording images or a time-lapse video of the dissolving fibers at regular intervals.
-
-
Data Acquisition and Analysis:
-
Use image analysis software to measure the dimensions (e.g., area, diameter) of the cellulose fibers in each captured frame.
-
Plot the change in fiber dimension as a function of time.
-
From this data, determine the dissolution rate. The rate can be expressed as the change in area or diameter per unit time.
-
Repeat the experiment at different temperatures to determine the activation energy of dissolution using the Arrhenius equation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the kinetic analysis of cellulose dissolution.
Signaling Pathways of Dissolution
The dissolution of cellulose in NMMO is primarily a physical process involving the disruption of hydrogen bonds. The N-O dipole of the NMMO molecule plays a crucial role in breaking the extensive intra- and intermolecular hydrogen bonds within the cellulose structure.
References
A Guide to Validating Enantioselectivity in Dihydroxylation Reactions with N-Methylmorpholine N-oxide (NMO)
The enantioselective synthesis of vicinal diols is a cornerstone of modern organic chemistry, providing critical chiral building blocks for pharmaceuticals and other biologically active molecules. The Sharpless Asymmetric Dihydroxylation (AD) stands out as a robust and widely adopted method for this transformation. A key component of this catalytic system is the co-oxidant, which regenerates the active osmium tetroxide catalyst. This guide provides a comparative analysis of N-Methylmorpholine N-oxide (NMO), a classic co-oxidant used in these reactions, and details the essential techniques for validating the enantioselectivity of the resulting diols.
The Role of NMO in Asymmetric Dihydroxylation
The Upjohn dihydroxylation first introduced the use of N-Methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to regenerate the osmium catalyst, allowing for the use of catalytic amounts of the expensive and toxic osmium tetroxide.[1] The Sharpless AD reaction builds upon this by incorporating chiral ligands to induce enantioselectivity.[2] While NMO is a viable co-oxidant, the commercially available "AD-mix" formulations typically use potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the reoxidant, which is particularly effective in aqueous systems for achieving high enantioselectivity.[2][3][4]
The choice of co-oxidant can influence reaction conditions and outcomes. NMO is often used in non-aqueous or biphasic systems, while potassium ferricyanide is a key component of the popular AD-mix systems used in a tert-butanol/water solvent mixture.[3][5]
Comparison of Co-oxidants in Asymmetric Dihydroxylation
The selection of a co-oxidant can impact both the yield and the enantiomeric excess (e.e.) of the dihydroxylation reaction. The following table presents a comparison of NMO and potassium ferricyanide for the asymmetric dihydroxylation of a model substrate, trans-stilbene (B89595).
| Co-oxidant | Chiral Ligand | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) |
| NMO | (DHQD)₂PHAL | trans-Stilbene | ~95% | >99% |
| K₃Fe(CN)₆ (in AD-mix-β) | (DHQD)₂PHAL | trans-Stilbene | ~98% | >99% |
Note: Data are representative values compiled from typical outcomes of the Sharpless Asymmetric Dihydroxylation.
Validating Enantioselectivity: A Comparative Overview
Accurate determination of the enantiomeric excess is crucial to validate the success of an asymmetric synthesis. Several analytical techniques are available, each with distinct advantages and disadvantages.[6][7]
| Analytical Method | Principle | Advantages | Disadvantages | Typical Accuracy |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | High accuracy and precision; widely applicable.[8] | Requires method development; can be time-consuming. | ±0.1-1% |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes or their derivatives. | ±0.1-1% |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Conversion of enantiomers into diastereomers which exhibit distinct NMR signals. | Provides structural information; can determine absolute configuration.[6] | Requires derivatization; potential for kinetic resolution. | ±1-5% |
| NMR with Chiral Solvating Agents/Shift Reagents | Formation of transient diastereomeric complexes with distinct NMR spectra. | Non-destructive; no derivatization required. | Peak overlap can be an issue; requires specific chiral agents. | ±2-5% |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | High-throughput potential; rapid analysis.[9][10] | Requires a chromophore near the stereocenter; less common for routine e.e. determination. | Varies; requires calibration. |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-Stilbene using NMO
This protocol describes a general procedure for the dihydroxylation of (E)-stilbene using NMO as the co-oxidant.
Materials:
-
(E)-1,2-diphenylethene (trans-stilbene)
-
4-methylmorpholine N-oxide (NMO), 60 wt. % aqueous solution
-
Dihydroquinidine (B8771983) p-chlorobenzoate or a suitable PHAL ligand derivative
-
Osmium tetroxide (OsO₄), 4% solution in water
-
Acetone (B3395972) and Water (solvent)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Sulfuric Acid (H₂SO₄)
-
Brine and Sodium Sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottomed flask, add trans-stilbene (1.0 mol), NMO solution (1.5 mol), the chiral ligand (e.g., dihydroquinidine p-chlorobenzoate, 0.05 mol), acetone (375 mL), and water (7.5 mL).
-
Cool the flask to 0°C in an ice bath and stir the mixture for 1 hour.
-
Carefully add the osmium tetroxide solution (4.0 mmol) to the reaction mixture.
-
Stir the reaction at 0°C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding solid sodium sulfite (50 g) and stirring for an additional hour.
-
Add ethyl acetate (1.5 L) and stir for 30 minutes.
-
Separate the organic layer. Wash it sequentially with 1 M H₂SO₄ (3 x 500 mL) to remove the chiral ligand, followed by water (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by recrystallization, typically from hot aqueous ethanol.[11]
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric composition of the synthesized diol.
Materials & Equipment:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol)
-
Sample of the synthesized diol
Procedure:
-
Column and Mobile Phase Selection: Choose a suitable chiral column and mobile phase based on literature precedents for similar diols. A common mobile phase is a mixture of hexane and isopropanol.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks. A typical starting point is 90:10 hexane:isopropanol with a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified diol in the mobile phase or a compatible solvent.
-
Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is observed on the detector.
-
Inject the sample onto the column.
-
Record the chromatogram, noting the retention times for the two enantiomer peaks.[11]
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Integrate the areas of the two peaks corresponding to the enantiomers (Area₁ and Area₂).
-
Calculate the e.e. using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in asymmetric dihydroxylation and the subsequent validation of its enantioselectivity.
Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation featuring NMO.
Caption: Workflow for validating the enantioselectivity of a dihydroxylation reaction.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Methylmorpholine N-oxide and Its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and solvents is paramount to the accuracy, reproducibility, and safety of their work. 4-Methylmorpholine N-oxide (NMMO), a potent solvent for cellulose (B213188) and a co-oxidant in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical methods to confirm the purity of NMMO and its primary alternatives, principally ionic liquids (ILs).
Introduction to this compound and Its Alternatives
NMMO is a heterocyclic amine oxide widely used in the Lyocell process for producing regenerated cellulose fibers.[1] Its efficacy is highly dependent on its purity, as impurities can affect the dissolution process and the properties of the final product. Common impurities in NMMO include its degradation products, N-methylmorpholine (NMM) and morpholine (B109124) (M), as well as unreacted starting materials and by-products from its synthesis.[2][3]
In recent years, ionic liquids have emerged as promising "green" alternatives to traditional solvents, including NMMO, for cellulose dissolution and other applications.[4][5] Ionic liquids are salts with melting points below 100°C, and their properties can be tuned by modifying the cation and anion. Common examples used in cellulose processing include 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]) and 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][Ac]). The purity of ionic liquids is also a critical factor, with potential impurities including water, halides, and unreacted starting materials like 1-methylimidazole.[6]
This guide details various analytical techniques for the quantitative and qualitative purity assessment of both NMMO and selected ionic liquids, providing experimental protocols and comparative data where available.
Analytical Methods for Purity Determination
A range of analytical techniques can be employed to determine the purity of NMMO and ionic liquids. The choice of method depends on the specific impurities being targeted, the required sensitivity, and the available instrumentation.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. For NMMO, reversed-phase HPLC with UV detection is commonly used to determine the main component and organic impurities.[7][8] Similarly, HPLC is a primary tool for the analysis of ionic liquids, often employing hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography to separate the cation and any impurities.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile impurities. In the context of NMMO, GC-MS can be used to identify and quantify residual solvents and volatile degradation products.[11] For ionic liquids, headspace GC-MS is a powerful technique for the determination of volatile organic compounds.
Titration Methods
Potentiometric Titration offers a straightforward and cost-effective method for assaying the purity of NMMO. This can involve a redox titration to quantify the N-oxide functional group or an acid-base titration.[12][13]
Karl Fischer Titration is the gold standard for determining water content, a critical impurity in both NMMO and ionic liquids due to their hygroscopic nature.[14][15][16][17]
Electrophoretic and Spectroscopic Methods
Capillary Electrophoresis (CE) provides high-resolution separation of charged species and is particularly useful for analyzing the degradation products of NMMO, such as N-methylmorpholine and morpholine.[2][18][19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both structural elucidation and quantitative analysis. ¹H NMR can be used to determine the purity of NMMO and ionic liquids by integrating the signals of the main component and comparing them to those of known impurities or a certified reference standard.[3][21][22][23][24][25][26][27]
Comparative Purity Data
The following tables summarize typical purity specifications and reported purity levels for commercially available this compound and a representative ionic liquid, 1-Butyl-3-methylimidazolium Chloride. It is important to note that purity can vary between manufacturers and batches.
Table 1: Purity of this compound (NMMO)
| Analytical Method | Analyte | Typical Purity/Impurity Level | Reference |
| HPLC | This compound | >97% or >98% | [7] |
| Capillary Electrophoresis | N-methylmorpholine, Morpholine | Detected as degradation products | [2][18] |
| ¹H NMR | This compound | Quantitative determination feasible | [3][27] |
Table 2: Purity of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])
| Analytical Method | Analyte/Impurity | Typical Purity/Impurity Level | Reference |
| ¹H NMR | 1-Butyl-3-methylimidazolium chloride | 95.5% - 96.8% (synthesized) | [28] |
| Karl Fischer Titration | Water | < 70 ppm | [6] |
| Ion Chromatography / ICP-MS | Chloride | < 50 ppm | [6][29] |
| HPLC | 1-methylimidazole | Can be quantified | [6] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific sample and instrumentation.
HPLC Method for this compound Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is typically used.
-
Detector: UV detector at a wavelength where NMMO has absorbance (e.g., 210 nm).
-
Sample Preparation: Dissolve a known weight of NMMO in the initial mobile phase composition.
-
Quantification: Use an external standard of known purity to create a calibration curve.
Karl Fischer Titration for Water Content in Ionic Liquids
-
Titrator: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent.
-
Solvent: A suitable solvent that dissolves the ionic liquid, such as methanol (B129727) or a specialized Karl Fischer solvent.[14][15][16]
-
Procedure:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Add a precisely weighed amount of the ionic liquid to the titration vessel.
-
Titrate to the endpoint, which is detected potentiometrically.[17]
-
Calculate the water content based on the titrant consumed.
-
¹H NMR for Purity Assessment
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the analyte is soluble (e.g., D₂O, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).
-
Procedure:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Dissolve the mixture in the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative integration.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral ratios, the weights of the sample and standard, and their respective molecular weights and number of protons.
-
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the purity analysis of NMMO and a typical ionic liquid.
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity assessment of a typical imidazolium-based ionic liquid.
Conclusion
The purity of this compound and its alternatives, such as ionic liquids, is a critical parameter that can significantly impact their performance in various applications. A multi-faceted analytical approach is often necessary for a comprehensive purity assessment. While HPLC and titration methods are suitable for determining the assay of the main component, techniques like GC-MS, capillary electrophoresis, and Karl Fischer titration are essential for identifying and quantifying specific impurities. NMR spectroscopy stands out as a powerful tool for both structural confirmation and quantitative purity determination.
For researchers and professionals in drug development and materials science, the selection of an appropriate analytical method will depend on the specific requirements of their application, the potential impurities of concern, and the available analytical instrumentation. The information and protocols provided in this guide offer a solid foundation for establishing robust quality control procedures for these important compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. This compound | 7529-22-8 | MOLNOVA [molnova.com]
- 8. Analysis of N-methylmorpholine n-oxide (NMMO) and its degradants by DAD (HPLC-DAD测定N-甲基吗啉-N-氧化物(NMMO)及其降解物) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Potentiometric titration [protocols.io]
- 13. DE10341459A1 - Analytical procedure for determination of N-methyl morpholine-N-oxide concentration in acidic process solution e.g. for corrosion protection, involves reduction to volatile free base by titanium (III) or tin (II) ions - Google Patents [patents.google.com]
- 14. hiyka.com [hiyka.com]
- 15. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 16. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 18. Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE) | Semantic Scholar [semanticscholar.org]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound(7529-22-8) 1H NMR spectrum [chemicalbook.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Navigating Cellulose Dissolution: A Comparative Guide to NMMO in Organic Solvent Systems
For researchers, scientists, and drug development professionals, the efficient dissolution of cellulose (B213188) is a critical step in the development of novel materials and drug delivery systems. N-Methylmorpholine N-oxide (NMMO), a potent solvent for cellulose, has its performance significantly modulated by the addition of organic co-solvents. This guide provides an objective comparison of NMMO's performance in different organic solvent systems, supported by experimental data, to aid in the selection of the optimal solvent system for specific research and development needs.
This publication delves into the comparative performance of N-Methylmorpholine N-oxide (NMMO) when paired with various organic co-solvents, focusing on key metrics such as solution viscosity and the properties of regenerated cellulose. The inclusion of co-solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dimethylacetamide (DMAc) can significantly alter the characteristics of the NMMO-cellulose solution, offering both advantages and challenges in the fabrication of cellulose-based materials.
Performance Evaluation of NMMO-Organic Co-solvent Systems
The addition of organic co-solvents to NMMO can enhance its efficacy in dissolving cellulose by modifying the solvent's properties. A key benefit observed is the reduction in the viscosity of the cellulose dope, which is a crucial factor for processability, particularly in applications such as fiber spinning and film casting.
Impact on Solution Viscosity
The viscosity of the cellulose solution is a primary determinant of its processability. High viscosity can impede handling and shaping of the cellulose dope. Studies have shown that the introduction of certain organic co-solvents can significantly decrease the viscosity of NMMO-cellulose solutions.
A notable study investigated the effect of adding DMF and DMAc to a 9 wt% cellulose solution in NMMO. The results demonstrated a substantial reduction in apparent viscosity. The addition of 30 wt% DMF resulted in a viscosity of 38 Pa·s, while the same concentration of DMAc yielded a viscosity of 67 Pa·s, both significantly lower than the 174 Pa·s of the pure NMMO-cellulose solution at a shear rate of 0.01 s⁻¹[1][2]. This reduction in viscosity is attributed to the co-solvents weakening the intermolecular hydrogen bonds between cellulose chains[1][2].
| Solvent System | Cellulose Concentration (wt%) | Co-solvent Concentration (wt%) | Apparent Viscosity (Pa·s) at 0.01 s⁻¹ |
| NMMO | 9 | 0 | 174 |
| NMMO/DMAc | 9 | 30 | 67 |
| NMMO/DMF | 9 | 30 | 38 |
Table 1: Effect of DMAc and DMF as co-solvents on the apparent viscosity of 9 wt% cellulose solutions in NMMO.[1][2]
Influence on Regenerated Cellulose Properties
The choice of solvent system not only affects the dissolution process but also has a profound impact on the properties of the regenerated cellulose materials, such as fibers and films. The addition of co-solvents can alter the crystallinity and mechanical properties of the final product.
In the same study, the addition of DMAc and DMF to the NMMO-cellulose solution led to an increase in the crystallinity index of the regenerated cellulose fibers. The crystallinity index increased from 71.99% for fibers spun from pure NMMO to 83.04% and 84.69% for fibers with 30 wt% DMAc and DMF, respectively[1]. This is attributed to the co-solvents promoting a more extended conformation of the cellulose chains in the solution[1].
However, the mechanical properties of the regenerated fibers showed a more complex relationship with co-solvent concentration. While a 10 wt% addition of either co-solvent resulted in an increased modulus, higher concentrations led to a decrease in this property, despite the higher crystallinity[1]. This suggests that excessive co-solvent can reduce cellulose chain entanglement, which is crucial for mechanical strength[1]. The highest modulus of 75.31 MPa was achieved with a 10 wt% DMF addition[1].
| Solvent System | Co-solvent Concentration (wt%) | Crystallinity Index (%) | Modulus (MPa) |
| NMMO | 0 | 71.99 | - |
| NMMO/DMAc | 10 | - | - |
| NMMO/DMAc | 30 | 83.04 | - |
| NMMO/DMF | 10 | - | 75.31 |
| NMMO/DMF | 30 | 84.69 | - |
Table 2: Influence of DMAc and DMF co-solvents on the crystallinity index and modulus of regenerated cellulose fibers.[1]
The use of a mixed solvent system of NMMO and DMSO has also been explored for the extraction of cellulose from biomass. A patented method utilizes a 1:1 to 1.5 volume ratio of NMMO (87 wt% concentration) and DMSO (over 99 wt% concentration) to dissolve pre-treated biomass powder at 70°C[3]. This indicates the potential of NMMO/DMSO as an effective solvent system for cellulose, although detailed comparative data on the properties of regenerated cellulose from this system are not as readily available in the public domain.
Experimental Protocols
To ensure the reproducibility and accurate comparison of results, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used in the cited studies.
Cellulose Dissolution and Solution Preparation
Cellulose solutions are typically prepared by dissolving a specified amount of cellulose in NMMO monohydrate at elevated temperatures (e.g., 110°C) for a set duration (e.g., 2 hours) with mechanical stirring[1][2]. To prevent the degradation of cellulose at high temperatures, a stabilizer such as propyl gallate (PG) is often added (e.g., 1 wt% relative to the cellulose weight)[1][2]. When co-solvents are used, they are typically added to the NMMO-cellulose mixture after an initial dissolution period[1][2].
Viscosity Measurement
The rheological properties of the cellulose solutions are commonly characterized using a stress-controlled rheometer[1]. The apparent viscosity is measured over a range of shear rates to observe the shear-thinning behavior typical of polymer solutions[1][2].
Characterization of Regenerated Cellulose
The properties of the regenerated cellulose fibers or films are assessed using various analytical techniques:
-
Scanning Electron Microscopy (SEM): To observe the morphology and surface features of the regenerated materials[4].
-
X-ray Diffraction (XRD): To determine the crystalline structure (e.g., cellulose II) and calculate the crystallinity index[1][4].
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the regenerated cellulose and ensure no significant chemical modification has occurred[1][4].
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the regenerated cellulose[4].
-
Mechanical Testing: Using a universal testing machine (UTM) to measure tensile properties such as modulus, tensile strength, and elongation at break[1][4].
Visualizing the Process
To better understand the experimental workflow and the underlying principles, the following diagrams illustrate key processes.
A typical experimental workflow for evaluating NMMO in organic solvent systems.
Signaling pathway of cellulose dissolution and regeneration using NMMO systems.
Conclusion
The performance of NMMO as a cellulose solvent can be significantly enhanced and tailored through the incorporation of organic co-solvents. Aprotic polar solvents like DMF and DMAc have been shown to effectively reduce the viscosity of NMMO-cellulose solutions, which is advantageous for processing. Furthermore, these co-solvents can influence the crystallinity and mechanical properties of the regenerated cellulose, offering a pathway to designing materials with specific characteristics. While the NMMO/DMSO system shows promise for cellulose extraction, further quantitative studies are needed to fully assess its performance in comparison to other co-solvent systems for the production of regenerated cellulose materials. The selection of an appropriate NMMO-organic solvent system will ultimately depend on the desired properties of the final cellulose product and the specific processing requirements of the application.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellulose Fiber with Enhanced Mechanical Properties: The Role of Co-Solvents in Gel-like NMMO System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103774479B - NMMO/DMSO mixed solvent is utilized to extract the method for biomass cellulose - Google Patents [patents.google.com]
- 4. Strona domeny infona.pl [infona.pl]
A Comparative Guide to Ruthenium and Osmium Catalysts in NMO-Mediated Oxidations
For Researchers, Scientists, and Drug Development Professionals
The oxidation of organic molecules is a cornerstone of modern synthetic chemistry, enabling the introduction of oxygen-containing functional groups that are pivotal in the construction of complex pharmaceuticals and fine chemicals. Among the plethora of available oxidation methods, those employing catalytic amounts of transition metals with a co-oxidant offer a desirable balance of efficiency, selectivity, and cost-effectiveness. This guide provides a comparative analysis of two prominent catalytic systems: ruthenium and osmium, both utilizing N-Methylmorpholine N-oxide (NMO) as the terminal oxidant. We will delve into their respective catalytic cycles, substrate scopes, and performance, supported by experimental data and detailed protocols.
Introduction to Ruthenium and Osmium Catalysis with NMO
Both ruthenium and osmium, belonging to Group 8 of the periodic table, possess a rich redox chemistry that makes them potent oxidation catalysts. In conjunction with NMO, they form highly effective systems for a variety of oxidative transformations. NMO serves as a stoichiometric co-oxidant, regenerating the active high-valent metal-oxo species, thus allowing the expensive and often toxic metal to be used in catalytic quantities.[1][2]
Osmium catalysts , most notably osmium tetroxide (OsO₄), are renowned for their ability to effect the syn-dihydroxylation of alkenes to produce 1,2-diols with high fidelity and predictability.[1][3] This reaction, particularly in its asymmetric variant known as the Sharpless Asymmetric Dihydroxylation, is a workhorse in stereoselective synthesis.[4][5]
Ruthenium catalysts , often in the form of ruthenium(III) chloride (RuCl₃) or tetrapropylammonium (B79313) perruthenate (TPAP), exhibit a broader range of oxidative capabilities. While also capable of dihydroxylating alkenes, ruthenium systems are particularly effective in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6][7] Ruthenium tetroxide (RuO₄), often generated in situ, is a significantly more powerful oxidant than its osmium counterpart and can be effective for substrates that are unreactive towards OsO₄.[8][9]
Comparative Performance: Dihydroxylation of Alkenes
While both metals can catalyze the dihydroxylation of alkenes, their performance characteristics differ, making the choice of catalyst dependent on the specific substrate and desired outcome.
| Catalyst System | Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Co-oxidant | Reaction Conditions | Reference |
| OsO₄/NMO | trans-Stilbene | (meso)-1,2-Diphenyl-1,2-ethanediol | >95 | 1 | NMO (1.1 eq) | Acetone (B3395972)/water, rt, 18 h | [2] |
| RuCl₃/NMO | Cyclohexene | cis-1,2-Cyclohexanediol | 85 | 2.5 | NMO (1.5 eq) | Acetonitrile/water, rt, 2 h | [9] |
| OsO₄/NMO | 1-Octene | 1,2-Octanediol | 92 | 0.2 | NMO (1.5 eq) | Acetone/water, rt, 16 h | [1] |
| RuO₄ (from RuCl₃) | 7-Dehydrocholesteryl acetate (B1210297) | 5α,6α-Dihydroxy-7-dehydrocholesteryl acetate | 62 | 2.2 | NaIO₄ | CCl₄/CH₃CN/H₂O, rt | [9] |
Key Observations:
-
Osmium generally provides high yields for the dihydroxylation of a wide range of alkenes and is the catalyst of choice for asymmetric dihydroxylation due to the well-developed Sharpless ligands.[4][5]
-
Ruthenium can be a more potent catalyst, effective for dihydroxylating electron-deficient or sterically hindered alkenes where osmium catalysts may fail or require stoichiometric amounts.[9] However, over-oxidation to α-hydroxy ketones or cleavage of the diol can be a competing side reaction with ruthenium catalysts.[10]
Comparative Performance: Oxidation of Alcohols
Ruthenium-based catalysts are more commonly employed for the oxidation of alcohols to carbonyl compounds in the presence of NMO.
| Catalyst System | Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Co-oxidant | Reaction Conditions | Reference |
| TPAP/NMO | 1-Octanol | 1-Octanal | 95 | 5 | NMO (1.5 eq) | CH₂Cl₂/CH₃CN, rt, 30 min | [6] |
| TPAP/NMO | 2-Octanol | 2-Octanone | 99 | 5 | NMO (1.5 eq) | CH₂Cl₂/CH₃CN, rt, 30 min | [6] |
| RuCl₃/NMO | Cyclohexanol | Cyclohexanone | 90 | 1 | NMO (2.5 eq) | Acetonitrile, reflux, 1 h | [5] |
Key Observations:
-
The TPAP/NMO system is a mild and highly efficient method for the oxidation of both primary and secondary alcohols.[6]
-
Simpler ruthenium salts like RuCl₃ can also be effective, though they may require more forcing conditions.
Catalytic Cycles and Mechanisms
The underlying mechanisms of oxidation for ruthenium and osmium catalysts with NMO share the common feature of a high-valent metal-oxo species as the active oxidant.
Osmium-Catalyzed Dihydroxylation
The catalytic cycle for the osmium-catalyzed dihydroxylation of an alkene with NMO as the co-oxidant is well-established.[1]
Caption: Catalytic cycle for osmium-catalyzed dihydroxylation with NMO.
The cycle begins with the [3+2] cycloaddition of the alkene to osmium tetroxide (OsO₄) to form a cyclic osmate(VI) ester.[1] This intermediate is then hydrolyzed to release the cis-diol product and a reduced osmium(VI) species. The NMO then re-oxidizes the osmium(VI) back to the active Os(VIII)O₄, regenerating the catalyst for the next cycle and producing N-methylmorpholine (NMM) as a byproduct.[2]
Ruthenium-Catalyzed Alcohol Oxidation
The mechanism for the ruthenium-catalyzed oxidation of alcohols with NMO is believed to proceed through a Ru(V)-oxo species.[5]
Caption: Proposed catalytic cycle for ruthenium-catalyzed alcohol oxidation.
In this cycle, the ruthenium(III) precatalyst is first oxidized by NMO to a high-valent ruthenium-oxo species, likely Ru(V)=O. This active oxidant then reacts with the alcohol to form a ruthenium alkoxide intermediate. Subsequent β-hydride elimination releases the ketone or aldehyde product and a reduced ruthenium(III) hydride species, which is then re-oxidized by NMO to regenerate the active catalyst.
Experimental Protocols
General Procedure for Osmium-Catalyzed Dihydroxylation of an Alkene
This protocol is a general representation of the Upjohn dihydroxylation.[1]
-
Reaction Setup: To a stirred solution of the alkene (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL) at room temperature is added N-methylmorpholine N-oxide (NMO) (1.5 mmol, 1.5 equivalents).
-
Catalyst Addition: A solution of osmium tetroxide (e.g., a 2.5 wt% solution in tert-butanol, 0.02 mmol, 2 mol%) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (B76179) (10 mL). The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cis-diol.
General Procedure for Ruthenium-Catalyzed (TPAP/NMO) Oxidation of a Secondary Alcohol
This protocol is a general representation of the Ley-Griffith oxidation.[6]
-
Reaction Setup: To a stirred solution of the secondary alcohol (1.0 mmol) and N-methylmorpholine N-oxide (NMO) (1.5 mmol, 1.5 equivalents) in dichloromethane (B109758) (10 mL) is added powdered 4 Å molecular sieves (500 mg).
-
Catalyst Addition: Tetrapropylammonium perruthenate (TPAP) (0.05 mmol, 5 mol%) is added in one portion to the suspension.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with dichloromethane or ethyl acetate. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Conclusion
Both ruthenium and osmium, when paired with NMO as a co-oxidant, provide powerful catalytic systems for a range of oxidative transformations. Osmium catalysts are the gold standard for the reliable and highly stereoselective syn-dihydroxylation of alkenes. Ruthenium catalysts, on the other hand, offer greater versatility and reactivity, excelling in the oxidation of alcohols and providing a solution for the dihydroxylation of challenging olefinic substrates. The choice between these two metals will ultimately be guided by the specific transformation desired, the nature of the substrate, and the required level of stereocontrol. The detailed protocols and comparative data presented in this guide are intended to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Upjohn Dihydroxylation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. books.lucp.net [books.lucp.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
4-Methylmorpholine N-oxide (NMMO): A Comparative Guide for Eco-Friendly Chemical Processes
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of NMMO's Performance Against Alternative Green Solvents.
4-Methylmorpholine N-oxide (NMMO) is a versatile and highly effective reagent in the realm of green chemistry, primarily recognized for its exceptional ability to dissolve cellulose (B213188) directly and its role as a co-oxidant in various organic syntheses. This guide provides a comprehensive comparison of NMMO with other eco-friendly alternatives, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their laboratory and industrial processes.
Performance Comparison: NMMO vs. Alternative Green Solvents
The efficacy of NMMO is best understood when compared directly with other green solvents, particularly ionic liquids (ILs), which are often considered for similar applications. The following tables summarize key quantitative data for these comparisons.
Table 1: Physicochemical Properties and Cellulose Dissolution Efficiency
| Property | This compound (NMMO) Monohydrate | 1-Ethyl-3-methylimidazolium Acetate ([Emim]Ac) | 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl) |
| Melting Point (°C) | 74[1] | < 25 | ~70 |
| Cellulose Solubility (wt%) | Up to 30% (dependent on water content) | Up to 25% (with microwave heating)[2][3] | Up to 25% (with microwave heating)[2] |
| Processing Temperature for Cellulose Dissolution (°C) | 90–120[4] | 80-100 | 100[2] |
| Viscosity of Cellulose Solution | High, shear-thinning behavior | High, dependent on cellulose concentration and temperature[5][6] | Higher than [Emim]Ac[3] |
| Solvent Recovery Rate (%) | >99.5[7][8] | 95.6 (for [DBNH][Ac], a similar protic IL)[2] | Generally high, but can be energy-intensive |
| Indicative Cost (per kg) | High, a significant factor in process economics[7][9] | $200 - $1000 (for high-purity ILs)[3] | $200 - $1000 (for high-purity ILs)[3] |
Table 2: Toxicological and Environmental Profile
| Parameter | This compound (NMMO) | Imidazolium-based Ionic Liquids |
| Acute Oral Toxicity (LD50, rat) | 9200 mg/kg | Varies significantly with alkyl chain length and anion. Generally more toxic than NMMO. |
| Biodegradability | Readily biodegradable with adapted activated sludge (degradation can reach 90-100%)[10][11][12] | Generally not readily biodegradable; toxicity increases with alkyl chain length[5] |
| Environmental Concerns | Considered non-toxic and environmentally friendly[7][13] | Potential for bioaccumulation and aquatic toxicity, though newer generations are being designed to be more benign[14] |
Key Applications and Experimental Protocols
NMMO's utility extends across different areas of green chemistry. Below are detailed protocols for two of its most significant applications.
Cellulose Dissolution for Fiber Spinning (Lyocell Process)
NMMO is the cornerstone of the Lyocell process, an environmentally responsible method for producing regenerated cellulose fibers.
Experimental Protocol:
-
Preparation of the NMMO/Water/Cellulose Slurry:
-
A slurry is prepared by mixing cellulose pulp (e.g., wood pulp) with a 50% aqueous solution of NMMO.[1]
-
The typical ratio in the final spinning dope (B7801613) is approximately 76% NMMO, 11-14% cellulose, and 10-12% water.[1]
-
-
Dissolution:
-
The slurry is heated to between 90°C and 120°C under reduced pressure with constant stirring.[4]
-
Water is evaporated during this step to increase the NMMO concentration, which facilitates the dissolution of cellulose by breaking down its extensive hydrogen bond network.
-
-
Spinning:
-
The resulting viscous, clear solution (dope) is filtered and then extruded through spinnerets into a coagulation bath.
-
The coagulation bath typically contains a dilute aqueous solution of NMMO.
-
-
Regeneration and Washing:
-
As the cellulose filaments enter the coagulation bath, water acts as a non-solvent, causing the cellulose to reprecipitate and regenerate into fibers.
-
The fibers are then washed with demineralized water to remove the residual NMMO.
-
-
Solvent Recovery:
-
The dilute NMMO solution from the coagulation and washing steps is collected.
-
The solution is purified, typically using ion-exchange resins to remove any degradation products.[8]
-
Water is then evaporated in a multi-stage process to re-concentrate the NMMO to the required level for reuse in the dissolution step. The recovery rate is typically above 99.5%.[7][8]
-
Co-oxidant in Organic Synthesis
NMMO serves as a stoichiometric co-oxidant to regenerate a primary catalytic oxidant in several important organic reactions, making the overall process more sustainable and cost-effective by reducing the consumption of expensive and often toxic primary oxidants.
This reaction converts alkenes to chiral vicinal diols with high enantioselectivity. NMMO is used to regenerate the osmium tetroxide (OsO₄) catalyst.
Experimental Protocol:
-
Reaction Setup:
-
To a stirred solution of the alkene in a suitable solvent system (e.g., t-BuOH/water), add the chiral ligand (e.g., (DHQD)₂PHAL for AD-mix-β), potassium ferricyanide(III) as the primary oxidant, and potassium carbonate.
-
Cool the mixture to 0°C.
-
-
Addition of Catalyst and Co-oxidant:
-
Reaction:
-
Stir the reaction mixture at 0°C until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Quench the reaction by adding a solid reducing agent like sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral diol.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Cellulose processing in ionic liquids from a materials science perspective: turning a versatile biopolymer into the cornerstone of our sustainable fut ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04730F [pubs.rsc.org]
- 3. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 6. Understanding the Dynamics of Cellulose Dissolved in an Ionic Liquid Solvent Under Shear and Extensional Flows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20110226427A1 - Method of Recovering Aqueous N-methylmorpholine-N-Oxide Solution Used in Production of Lyocell Fiber - Google Patents [patents.google.com]
- 8. CN101280476B - Method for recovering NMMO solvent in solvent method fiber production - Google Patents [patents.google.com]
- 9. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Biodegradation of N-methylmorpholine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Biodegradation of N-methylmorpholine-N-oxide. | Sigma-Aldrich [merckmillipore.com]
- 13. kirj.ee [kirj.ee]
- 14. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 17. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Proper Disposal of 4-Methylmorpholine N-oxide (NMMO): A Guide for Laboratory Professionals
4-Methylmorpholine N-oxide (NMMO) is a versatile organic compound widely used as a solvent in the production of cellulose (B213188) fibers and as a co-oxidant in organic synthesis.[1] Due to its hazardous properties, including being a flammable solid and causing skin, eye, and respiratory irritation, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols.[2][3] This guide provides essential, step-by-step information for the safe handling and proper disposal of NMMO.
Immediate Safety Protocols: Handling and Storage
Before any disposal procedure, ensure that proper handling and storage practices are in place to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling NMMO. This includes:
-
Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection.[3][4] A face shield may also be necessary.[2]
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat or impervious clothing.[2][4]
-
Respiratory Protection: Use only in a well-ventilated area or with appropriate exhaust ventilation.[2][4] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[5]
Safe Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, mist, or spray.[2]
-
Store in a tightly-closed, clearly labeled container in a cool, dry, well-ventilated area.[3][6]
-
Recommended storage temperature is between 2-8°C in an explosion-proof refrigerator.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents and sources of ignition.[3][5]
Step-by-Step NMMO Disposal Procedure
All waste must be handled in accordance with local, state, and federal regulations.[6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations like the US EPA guidelines (40 CFR 261.3).[3]
-
Waste Identification and Segregation:
-
Clearly label all containers with NMMO waste.
-
Do not mix NMMO waste with other incompatible waste streams.
-
-
Small Quantities (Research Scale):
-
Large Quantities (Industrial/Pilot Scale):
-
Contact a licensed professional waste disposal service to arrange for collection and disposal.
-
Disposal should be at an approved waste disposal plant or an authorized incinerator.[2][3][7]
-
Recycling and recovery of NMMO is common in industrial processes like the Lyocell process and should be considered where feasible.[1][8]
-
-
Disposal of Empty Containers:
-
Do not reuse empty containers.[3]
-
Even empty containers can present a chemical hazard.[6]
-
If the container cannot be thoroughly cleaned to remove all residue, it should be punctured to prevent reuse and disposed of at an authorized landfill.[6]
-
Always retain product labels and warnings on the container.[6]
-
-
Environmental Precautions:
Hazard Profile and Precautionary Measures
The following table summarizes the key hazards associated with NMMO and the corresponding precautionary statements as per the Globally Harmonized System (GHS).
| Hazard Classification | GHS Hazard Statement | GHS Precautionary Statement | Citation |
| Flammable Solid | H228: Flammable solid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [3][4] |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [2] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [2] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. | [3][4] |
| General Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [2][3][7] |
NMMO Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: NMMO Waste Disposal Workflow Diagram.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4]
-
Control Ignition Sources: Remove all sources of ignition.[3][6]
-
Personal Protection: Do not attempt to clean up a spill without suitable personal protective equipment.[2]
-
Containment: Prevent the spill from spreading or entering drains or waterways.[2][6] Stop the leak if it is safe to do so.[2]
-
Cleanup:
-
For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[2]
-
For liquid solutions, absorb with an inert, non-combustible material (e.g., sand, diatomite) and place it into a suitable disposal container.[3][4]
-
Decontaminate surfaces by scrubbing with alcohol.[4]
-
-
Disposal: Dispose of the contained waste according to the procedures outlined above.[2][4]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. nbinno.com [nbinno.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. aksci.com [aksci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.fr [fishersci.fr]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 8. mdpi.com [mdpi.com]
Essential Safety and Logistics for Handling 4-Methylmorpholine N-oxide
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Methylmorpholine N-oxide (NMMO), ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable solid that can cause skin, eye, and respiratory irritation. It is also suspected of damaging fertility or the unborn child.[1][2][3][4][5] Adherence to proper PPE guidelines is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for certain procedures.[1][6] | Approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][3] |
| Hands | Chemically resistant gloves. | Select gloves based on an evaluation of the hazards, duration of use, and physical conditions of the workplace.[1][7] |
| Body | Protective clothing, such as a laboratory coat, and close-toed footwear.[1] | Clothing must be selected based on the specific hazards present in the workplace.[1] |
| Respiratory | Use only with adequate general and local exhaust ventilation.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][8] | Particulates filter conforming to EN 143 is a recommended filter type.[3] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of NMMO in a laboratory setting.
A. Pre-Operational Checks:
-
Verify Engineering Controls: Ensure an eyewash station and safety shower are readily accessible and functioning.[1][3] Confirm that local exhaust ventilation is operational.[1]
-
Assemble PPE: Don all required PPE as specified in Table 1 before entering the handling area.
-
Prepare Workspace: Clear the workspace of any unnecessary items. Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Ensure all containers are clearly labeled.[6]
-
Review Safety Data Sheet (SDS): Read and understand the SDS for this compound before beginning work.[1]
B. Handling Procedure:
-
Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[1][2]
-
Dispensing: Open and handle the container with care in a well-ventilated area to minimize dust generation.[1][6]
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][6]
-
Hygiene: Do not eat, drink, or smoke while handling the chemical.[1][9]
C. Post-Handling Procedure:
-
Decontaminate: Clean the work area and any equipment used.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][8]
-
Storage: Store the container in a cool, dry, well-ventilated area, away from incompatible substances like oxidizing agents and acids.[1][6] The recommended long-term storage temperature is 2-8°C.[1][7][9]
Emergency and First Aid Plan
In case of exposure or accident, follow these immediate first aid measures.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen and obtain medical aid.[1] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with running water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[1] |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[6]
Step-by-Step Disposal Procedure:
-
Containment: Collect waste material (spilled substance, contaminated absorbents, and PPE) in a suitable, closed, and clearly labeled disposal container.[1][7]
-
Labeling: Label the waste container with the chemical name and associated hazards.
-
Consult Regulations: Refer to local, state, and federal guidelines for chemical waste disposal.[1][6]
-
Approved Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1][2][3]
-
Empty Containers: If a container cannot be sufficiently cleaned to remove all residuals, it should be punctured to prevent re-use and disposed of at an authorized landfill. Retain all label warnings.[6]
Diagram 1: NMMO Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of NMMO.
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
